3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methoxy-4-(4-methylimidazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-6-14(8-13-9)11-4-3-10(7-15)5-12(11)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKLQDKQGVSJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650733 | |
| Record name | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870837-18-6 | |
| Record name | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde CAS number
An In-depth Technical Guide to 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 870837-18-6), a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document elucidates the compound's physicochemical properties, proposes a robust synthetic pathway grounded in established N-arylation methodologies, and details protocols for its characterization. Furthermore, it explores the molecule's strategic importance as a versatile building block for synthesizing pharmacologically active compounds, such as chalcone derivatives. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.
Compound Identification and Physicochemical Properties
This compound is a substituted benzaldehyde derivative featuring a 4-methylimidazole moiety. This unique combination of functional groups—an aldehyde, a methoxy group, and an N-aryl imidazole—makes it a valuable synthon for accessing a diverse range of complex molecular architectures.[1][2] Its aldehyde group serves as a reactive handle for forming carbon-carbon and carbon-nitrogen bonds, while the imidazole ring is a prevalent pharmacophore in many therapeutic agents.
The key properties of this compound are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 870837-18-6 | |
| Molecular Formula | C₁₂H₁₂N₂O₂ | |
| Molecular Weight | 216.24 g/mol | Calculated |
| Physical Form | White to yellow to brown powder or crystals | |
| Purity | Typically ≥95% | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| InChI Key | ZPKLQDKQGVSJST-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of this compound is not extensively published, a highly plausible and efficient route can be designed based on well-established copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings. This approach is widely used for synthesizing N-arylated imidazoles from an aryl halide and imidazole.[3][4]
The proposed synthesis involves the reaction of a substituted aryl halide, such as 4-bromo-3-methoxybenzaldehyde , with 4-methylimidazole .
Proposed Synthetic Pathway
The reaction proceeds via a copper(I)-catalyzed cross-coupling mechanism. Potassium carbonate (K₂CO₃) is used as a base to deprotonate the imidazole, generating the imidazolide anion, which is a more potent nucleophile. The copper catalyst facilitates the coupling between the aryl halide and the imidazolide.
Caption: Proposed Ullmann-type coupling for synthesis.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from methodologies used for analogous compounds.[3][4]
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-3-methoxybenzaldehyde (1.0 eq), 4-methylimidazole (1.2 eq), potassium carbonate (2.0 eq), and a copper(I) iodide catalyst (0.1 eq).
-
Solvent Addition: Add a suitable high-boiling aprotic polar solvent, such as N,N-Dimethylformamide (DMF), to the flask. The solvent volume should be sufficient to create a stirrable slurry.
-
Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes to ensure an inert atmosphere, which is critical for preventing the oxidation of the copper(I) catalyst.
-
Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed. These methods are standard for characterizing novel organic molecules.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Will confirm the presence of all protons, including the aldehydic proton (~9.8-10.0 ppm), aromatic protons, methoxy protons (~3.9 ppm), and imidazole ring protons, along with the methyl group on the imidazole ring.
-
¹³C-NMR: Will show distinct signals for all carbon atoms, including the carbonyl carbon of the aldehyde (~190 ppm).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₂H₁₂N₂O₂).
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹) and C-H stretch (~2850 and 2750 cm⁻¹), as well as C=C and C-N stretching from the aromatic and imidazole rings.
-
Melting Point Analysis: A sharp melting point range for the crystalline solid indicates high purity.
Applications in Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate.[1] The aldehyde functional group is a key gateway for constructing more complex molecules, particularly through condensation reactions.
Synthesis of Chalcones
A primary application is in the synthesis of chalcones via the Claisen-Schmidt condensation with an appropriate acetophenone.[5] Chalcones are a class of compounds with a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[3][5]
The workflow involves a base-catalyzed reaction between the title benzaldehyde and a substituted acetophenone.
Caption: Workflow for synthesizing chalcone derivatives.
This pathway allows for the rapid generation of a library of diverse chalcones by varying the substitution pattern on the acetophenone, enabling structure-activity relationship (SAR) studies essential for drug development.
Safety and Handling
According to available safety data, this compound requires careful handling.
-
Hazard Statement: H302 - Harmful if swallowed.
-
Pictogram: GHS07 (Exclamation Mark).
-
Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and ensure work is conducted in a well-ventilated fume hood.
Conclusion
This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined structure, featuring strategically placed reactive groups, makes it an ideal starting point for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers to produce and utilize this compound effectively in their drug discovery endeavors.
References
-
This compound . Dana Bioscience. [Link]
-
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one . MDPI. [Link]
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl) . National Institutes of Health (NIH). [Link]
-
3-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 4715095 . PubChem. [Link]
-
Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde . PrepChem.com. [Link]
-
4-(1H- imidazol-1-yl)benzaldehyde and 1-(4-methoxy- phenyl) . IUCr Journals. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, a substituted benzaldehyde bearing a methoxy and a 4-methyl-imidazole moiety, represents a significant scaffold in medicinal chemistry. Its structural features suggest its potential as a versatile intermediate in the synthesis of various biologically active compounds.[1] Understanding the physicochemical properties of this molecule is paramount for its effective utilization in drug discovery and development, influencing everything from reaction kinetics and formulation to pharmacokinetic and pharmacodynamic profiles.
This guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document serves as a detailed roadmap for its characterization. It outlines authoritative, field-proven methodologies for determining its key physicochemical parameters, drawing on established international guidelines and spectroscopic principles. Predicted values and data from structurally related compounds are provided for context and comparative analysis.
I. Molecular Structure and Identity
A thorough characterization begins with confirming the molecular structure and identity of the compound.
Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol CAS Number: 870837-18-6[2]
The structure combines a benzaldehyde core, a key pharmacophore in many bioactive molecules, with a substituted imidazole ring, a common feature in numerous pharmaceuticals due to its ability to engage in various biological interactions.
Sources
The Enigmatic Intermediate: Deconstructing the Potential Mechanism of Action of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a distinct chemical entity, yet a comprehensive review of the current scientific literature reveals its primary role as a chemical intermediate in the synthesis of more complex molecules. To date, there are no publicly available studies that directly investigate the specific mechanism of action of this compound. This guide, therefore, aims to provide an in-depth analysis of the potential biological activities of this molecule by deconstructing its core components: the benzaldehyde scaffold and the imidazole moiety. By examining the well-documented pharmacological profiles of these constituent parts, we can extrapolate potential, albeit hypothetical, mechanisms of action and suggest avenues for future research. This whitepaper will delve into the known anticancer, antimicrobial, and anti-inflammatory properties associated with benzaldehyde and imidazole derivatives, providing a foundational understanding for researchers interested in exploring the therapeutic potential of this compound.
Introduction: The Identity of a Chemical Intermediate
This compound is a heterocyclic aromatic compound. Its structure is characterized by a benzaldehyde ring substituted with a methoxy group and a 4-methyl-1H-imidazol-1-yl group. While its synthesis is documented, its application is predominantly reported as a precursor for the creation of other, more elaborate chemical structures. The absence of direct biological studies on this molecule necessitates a theoretical approach to understanding its potential pharmacological effects. This guide will, therefore, focus on the established biological activities of its fundamental components to build a predictive framework for its mechanism of action.
The Benzaldehyde Moiety: A Gateway to Anticancer and Antimicrobial Activity
The benzaldehyde scaffold is a recurring motif in a variety of biologically active compounds. Research has highlighted its potential in several therapeutic areas, most notably in oncology and microbiology.
Anticancer Potential of Benzaldehyde Derivatives
A body of research suggests that certain benzaldehyde derivatives possess significant anticancer properties. Studies on benzyloxybenzaldehyde derivatives, for instance, have demonstrated notable activity against the HL-60 human leukemia cell line.[1] The proposed mechanism for these compounds involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[1] Furthermore, these derivatives have been shown to cause a loss of mitochondrial membrane potential, a key event in the apoptotic cascade.[1]
The structure-activity relationship (SAR) of these derivatives indicates that the positioning and nature of substituents on the benzaldehyde ring are critical for their cytotoxic effects.[1] This suggests that the specific substitution pattern of this compound could influence its potential anticancer activity.
Antimicrobial Properties of Benzaldehydes
The antimicrobial effects of benzaldehyde and its derivatives have also been a subject of investigation. Chalcones, which can be synthesized from benzaldehydes, have shown promising antimicrobial activity.[2] These compounds represent a class of open-chain flavonoids with a broad spectrum of biological activities. The synthesis of novel chalcone derivatives from 3-benzyloxy-4-methoxybenzaldehyde has yielded compounds with demonstrable antibacterial properties.[2]
The Imidazole Nucleus: A Versatile Pharmacophore
The imidazole ring is a cornerstone in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of pharmacological activities.[3][4][5] Its versatility stems from its unique electronic properties and its ability to engage in various biological interactions.
Broad-Spectrum Biological Activities of Imidazole Derivatives
Imidazole-based compounds have been successfully developed as antimicrobial, antifungal, anti-inflammatory, and anticancer agents.[3][4] The mechanism of action for these compounds is diverse and target-specific. For example, some imidazole derivatives exert their effects through enzyme inhibition or by interacting with specific receptors.[3]
Structure-Activity Relationship of Imidazole Compounds
Structure-activity relationship studies of imidazole derivatives have been instrumental in optimizing their therapeutic potential.[3][6] The position and nature of substituents on the imidazole ring can significantly impact the compound's biological activity and selectivity. This highlights the importance of the 4-methyl and 1-yl-benzaldehyde substitutions in defining the potential pharmacological profile of the target molecule.
Imidazole Derivatives in Neurodegenerative Diseases
Recent research has also explored the potential of imidazole-containing compounds in the context of neurodegenerative diseases like Alzheimer's.[7] Some multitargeted imidazoles are being investigated for their ability to mitigate disease mechanisms.[7]
Postulated Mechanism of Action and Future Directions
Given the absence of direct experimental data, the mechanism of action of this compound remains speculative. However, based on the known activities of its constituent moieties, we can propose several hypotheses for future investigation.
Hypothetical Signaling Pathway Involvement:
Caption: A speculative pathway illustrating how the compound might interact with a cellular target to elicit a biological response.
Proposed Experimental Workflow for Elucidation of Mechanism:
Caption: A suggested experimental pipeline for investigating the biological activity and mechanism of the compound.
Future research should focus on a systematic biological evaluation of this compound. Initial high-throughput screening against a panel of cancer cell lines and microbial strains could reveal potential therapeutic areas. Subsequent studies could then focus on identifying the specific molecular targets and elucidating the downstream signaling pathways involved. In silico modeling and docking studies could also provide valuable insights into potential protein-ligand interactions and guide experimental design.[8][9][10]
Conclusion
While this compound is currently recognized as a synthetic intermediate, the rich pharmacology of its benzaldehyde and imidazole components suggests a latent therapeutic potential. The structural combination of a substituted benzaldehyde, known for its anticancer and antimicrobial properties, with a versatile imidazole nucleus, a common feature in many established drugs, makes this compound a compelling candidate for further biological investigation. This guide serves as a foundational resource, providing a comprehensive overview of the relevant chemical biology and a roadmap for future research aimed at unlocking the potential mechanism of action of this enigmatic molecule.
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jopir.in [jopir.in]
- 5. chemijournal.com [chemijournal.com]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isca.me [isca.me]
- 9. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. TRDizin [search.trdizin.gov.tr]
A Strategic Guide to the Synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde: A Retrosynthetic and Forward-Thinking Approach
Abstract
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a substituted aromatic aldehyde featuring a key N-aryl imidazole scaffold. This structural motif is of significant interest to researchers in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of complex molecular architectures, including kinase inhibitors and other biologically active compounds. This technical guide provides a comprehensive retrosynthetic analysis of the title compound, detailing the strategic disconnections and outlining robust, field-proven synthetic protocols for its construction. We will delve into the causal logic behind key experimental choices, compare critical bond-forming methodologies, and provide detailed, actionable protocols grounded in authoritative literature.
Core Retrosynthetic Strategy: A Convergent Approach
The molecular architecture of this compound lends itself to a highly logical and convergent retrosynthetic strategy. The most strategic disconnection is the C-N bond linking the benzaldehyde ring to the imidazole heterocycle. This bond is an ideal point for disconnection as it breaks the target molecule into two readily accessible or synthesizable fragments: a substituted aryl halide and 4-methylimidazole.
This approach is synthetically advantageous because it allows for the parallel synthesis of both fragments, which can then be coupled in a final, high-yielding step. The forward reaction corresponding to this disconnection is a C-N cross-coupling reaction, a cornerstone of modern organic synthesis.
Figure 1: High-level retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
The success of the convergent strategy outlined above hinges on the efficient preparation of the two key building blocks.
Precursor 1: 4-Methylimidazole
4-Methylimidazole is a stable, slightly yellowish solid that is widely commercially available.[1] For instances where a de novo synthesis is required, several established methods exist. The Debus-Radziszewski imidazole synthesis, which involves the reaction of a dicarbonyl (methylglyoxal), an aldehyde (formaldehyde), and ammonia, is a classic and effective approach.[1] Another common industrial method involves the reaction of hydroxyacetone and formamide in the presence of ammonia.[2][3]
Representative Synthesis: Debus-Radziszewski Method This one-pot, multi-component reaction efficiently constructs the imidazole ring system.
Protocol:
-
Combine methylglyoxal (1.0 eq), aqueous formaldehyde (1.0 eq), and an excess of aqueous ammonia in a suitable solvent like ethanol.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the resulting residue by distillation or recrystallization to yield 4-methylimidazole.
Precursor 2: 4-Fluoro-3-methoxybenzaldehyde
The choice of the aryl halide is critical for the success of the subsequent C-N coupling step. A 4-fluoro-substituted benzaldehyde is an excellent precursor for several reasons. The fluorine atom is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, activated by the electron-withdrawing aldehyde group. It is also a competent coupling partner in transition-metal-catalyzed reactions.
A reliable method for its synthesis involves the oxidation of the corresponding benzyl alcohol.[4]
Protocol: Oxidation of (4-fluoro-3-methoxyphenyl)methanol [4]
-
To a solution of (4-fluoro-3-methoxyphenyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add an excess of manganese dioxide (MnO₂, ~10 eq).
-
Stir the resulting suspension vigorously under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to a mild reflux and maintain for 16-24 hours, monitoring by TLC until the starting material is consumed.
-
After cooling to room temperature, filter the mixture through a pad of Celite® to remove the manganese salts, washing the pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to afford 4-fluoro-3-methoxybenzaldehyde as a solid, which can be used directly or further purified by recrystallization.[4]
The Key C-N Bond Formation: A Comparative Analysis
The crucial step in this synthesis is the coupling of 4-methylimidazole with 4-fluoro-3-methoxybenzaldehyde. Several robust methods are available for this transformation, primarily centered around transition-metal catalysis.
Figure 2: Forward synthesis workflow for the target molecule.
Method A: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classic, cost-effective method for forming C-N bonds using a copper catalyst.[5] While traditional Ullmann reactions required harsh conditions, modern protocols often employ ligands to facilitate the reaction at lower temperatures.[6][7]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI, are typically more effective than Cu(II) salts as they can directly enter the catalytic cycle.
-
Ligand: Diamine ligands (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline) are often used to solubilize the copper salt and accelerate the reductive elimination step.[5][6]
-
Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the imidazole, generating the active nucleophile.[6][8]
-
Solvent: High-boiling polar aprotic solvents like DMSO or DMF are typically used to ensure all reagents remain in solution at the required reaction temperature.
Detailed Protocol: Copper-Catalyzed N-Arylation [5][7]
-
To an oven-dried reaction vessel, add CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and Cs₂CO₃ (2.0 eq).
-
Seal the vessel, and purge with an inert gas (e.g., argon).
-
Add 4-fluoro-3-methoxybenzaldehyde (1.0 eq) and 4-methylimidazole (1.2 eq), followed by anhydrous dioxane or DMSO.
-
Heat the mixture to 100-110 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel to yield the final compound.
Method B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for C-N bond formation.[9] It often proceeds under milder conditions and with a broader substrate scope than many copper-catalyzed systems, though the catalyst cost is higher.[10][11]
Causality Behind Experimental Choices:
-
Catalyst System: The reaction requires a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed complex.
-
Ligand: Bulky, electron-rich phosphine ligands are essential for the efficacy of the reaction.[10] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Biarylphosphine ligands such as XPhos or SPhos are state-of-the-art choices.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly employed.
Detailed Protocol: Buchwald-Hartwig N-Arylation [12]
-
In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a biaryl phosphine ligand (4-8 mol%), and a base (e.g., K₃PO₄, 2.0 eq).
-
Add 4-fluoro-3-methoxybenzaldehyde (1.0 eq) and 4-methylimidazole (1.2 eq).
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Seal the tube and heat to 80-110 °C for 12-24 hours, with stirring.
-
After cooling, dilute the mixture with a suitable organic solvent and proceed with an aqueous workup and purification as described for the Ullmann reaction.
Data Summary and Method Selection
The choice between the copper- and palladium-catalyzed methods depends on factors such as cost, scale, and available equipment.
| Parameter | Copper-Catalyzed Ullmann | Palladium-Catalyzed Buchwald-Hartwig |
| Catalyst | CuI, Cu₂O | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | 1,10-Phenanthroline, L-Proline | XPhos, SPhos, BINAP |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₃PO₄, LiHMDS |
| Solvent | DMSO, Dioxane, DMF | Toluene, Dioxane |
| Temperature | 100 - 130 °C | 80 - 110 °C |
| Advantages | Low catalyst cost, robust. | Milder conditions, broad scope, high yields.[9] |
| Disadvantages | Often requires higher temperatures. | High catalyst/ligand cost, air-sensitive. |
Conclusion
The retrosynthetic analysis of this compound clearly identifies a convergent and efficient synthetic pathway via a C-N cross-coupling reaction. Both copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination represent viable and robust methods for the key bond-forming step. The selection of a specific protocol will be guided by project-specific constraints such as cost, scale, and functional group tolerance. The detailed methodologies provided herein, grounded in established chemical principles and authoritative literature, offer a reliable roadmap for researchers and drug development professionals to access this valuable chemical intermediate.
References
-
National Center for Biotechnology Information. (n.d.). 4-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
-
Wikipedia. (2023, November 29). 4-Methylimidazole. Retrieved from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 4-METHYLIMIDAZOLE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Retrieved from [Link]
-
Cristau, H.-J., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(8), 3225-3228. Retrieved from [Link]
-
Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. Retrieved from [Link]
-
Wikipedia. (2024, May 22). Buchwald–Hartwig amination. Retrieved from [Link]
-
Guram, A. S., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 13(5), 1004-1007. Retrieved from [Link]
-
Sharma, R. K., et al. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 10(9), 1033. Retrieved from [Link]
-
Stenutz, R. (n.d.). 4-fluoro-3-methoxybenzaldehyde. Retrieved from [Link]
-
Hussain, Z., et al. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1018-1023. Retrieved from [Link]
-
Jimenez, M. C., et al. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2022(2), M1382. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]
- Stetter, J., et al. (1986). U.S. Patent No. 4,626,601. Washington, DC: U.S. Patent and Trademark Office.
-
César, V., et al. (2018). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 83(15), 8490-8501. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). The model reaction of benzil (1.0 mmol), 4-methoxy benzaldehyde.... Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Retrieved from [Link]
Sources
- 1. 4-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 4. 4-FLUORO-3-METHOXYBENZALDEHYDE | 128495-46-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Substituted Benzaldehydes in Modern Chemistry: A Technical Guide
Substituted benzaldehydes, a versatile class of aromatic aldehydes, stand as foundational pillars in the landscape of organic synthesis. Their inherent reactivity, modulated by a diverse array of substituents on the benzene ring, makes them indispensable building blocks in the creation of a vast spectrum of molecules, from life-saving pharmaceuticals to vibrant dyes and captivating fragrances.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of substituted benzaldehydes, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development and chemical manufacturing.
The Synthetic Toolkit: Crafting Substituted Benzaldehydes
The strategic introduction of a formyl group onto an aromatic ring, and the subsequent manipulation of substituents, is a cornerstone of organic synthesis. The choice of synthetic route is dictated by the desired substitution pattern, the nature of the substituents already present, and the required scale of the reaction.
Electrophilic Formylation of Aromatic Rings
Direct formylation of aromatic compounds is a primary strategy for synthesizing substituted benzaldehydes. Several named reactions have become indispensable tools for this purpose.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[4][6] The Vilsmeier reagent is a relatively weak electrophile, rendering the reaction highly selective for activated aromatic systems like phenols and anilines.[4][7]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution and hydrolysis.[6][8]
Caption: Vilsmeier-Haack Reaction Workflow.
Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C.
-
Aromatic Substrate Addition: Dissolve the electron-rich aromatic compound in a suitable solvent (e.g., dichlorobenzene) and add it to the freshly prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically between 50-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).[7]
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., sodium hydroxide solution) until the solution is alkaline.
-
Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
The Gattermann reaction introduces a formyl group onto aromatic rings using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9] A variation, the Gattermann-Koch reaction, utilizes carbon monoxide (CO) and HCl, and is particularly useful for the synthesis of benzaldehyde from benzene.[10][11][12] The Gattermann-Koch reaction is generally not applicable to phenols or phenol ethers.[13]
Mechanism of the Gattermann-Koch Reaction
The reaction proceeds through the formation of a formyl cation electrophile.[13]
Caption: Gattermann-Koch Reaction Mechanism.
The Duff reaction is a formylation method for phenols and other highly activated aromatic compounds using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like glycerol and boric acid.[14][15] Formylation typically occurs at the ortho position to the hydroxyl group.[15] While generally inefficient, it provides a direct route to o-hydroxybenzaldehydes.[15][16][17]
Experimental Protocol: Duff Reaction for the Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde [14]
-
Reaction Setup: In a round-bottom flask, combine 2,6-di-tert-butylphenol, hexamethylenetetramine (HMTA), and glacial acetic acid.
-
Heating: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture and add an aqueous acid solution (e.g., sulfuric acid) to hydrolyze the intermediate.
-
Isolation: Steam distill the mixture to isolate the volatile aldehyde product.
-
Purification: Extract the distillate with an organic solvent, wash, dry, and concentrate to obtain the crude product. Purify by recrystallization or column chromatography.
Industrial Synthesis of Key Benzaldehydes
The industrial production of certain substituted benzaldehydes is crucial for various sectors.
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a major flavor and fragrance compound. Industrially, it is primarily synthesized from guaiacol.[1] One common method is the Riedel process, which involves the condensation of guaiacol with glyoxylic acid, followed by oxidation and decarboxylation.[18][19]
Salicylaldehyde (2-hydroxybenzaldehyde) is an important intermediate in the synthesis of coumarin, pharmaceuticals, and chelating agents.[20][21] The Reimer-Tiemann reaction, involving the reaction of phenol with chloroform in the presence of a strong base, is a classic method for its synthesis.[20][22]
The Reactivity Landscape of Substituted Benzaldehydes
The reactivity of the aldehyde functional group in substituted benzaldehydes is profoundly influenced by the electronic nature of the substituents on the aromatic ring.
Influence of Substituents
The electrophilicity of the carbonyl carbon is the primary determinant of reactivity in nucleophilic addition reactions.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups withdraw electron density from the aromatic ring and the carbonyl group, increasing the partial positive charge on the carbonyl carbon. This enhances its susceptibility to nucleophilic attack, thus accelerating reaction rates.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and amino (-NH₂) groups donate electron density to the aromatic ring, which in turn reduces the electrophilicity of the carbonyl carbon, leading to slower reaction rates in nucleophilic additions.
Key Reactions of Substituted Benzaldehydes
The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base.[23] This reaction is widely used in the synthesis of fine chemicals and pharmaceutical intermediates.[23] The reactivity of substituted benzaldehydes in this condensation is directly related to the electrophilicity of the carbonyl carbon.[24][25][26]
Experimental Protocol: Catalyst-Free Knoevenagel Condensation in Water [23]
-
Reaction Setup: In a glass vial, combine the substituted benzaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile) (1.0 mmol).
-
Solvent Addition: Add 2 mL of deionized water to the vial.
-
Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50°C) until the reaction is complete (monitored by TLC).
-
Isolation: The product often precipitates from the aqueous solution. Collect the solid product by vacuum filtration.
The Perkin reaction is used to synthesize α,β-unsaturated carboxylic acids, such as cinnamic acid, by the condensation of an aromatic aldehyde with an aliphatic acid anhydride in the presence of the sodium salt of the acid.[27][28]
Experimental Protocol: Synthesis of Cinnamic Acid [2][3][29]
-
Reactant Mixture: In a round-bottom flask, combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate.
-
Heating: Heat the mixture under reflux for several hours.
-
Work-up: Pour the hot reaction mixture into water and boil to hydrolyze the excess acetic anhydride.
-
Isolation: Cool the solution to precipitate the cinnamic acid. If necessary, add sodium carbonate solution to dissolve the acid as its salt and filter to remove any unreacted benzaldehyde.
-
Purification: Acidify the filtrate with hydrochloric acid to precipitate the pure cinnamic acid. Collect the product by filtration and recrystallize from hot water.
The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde (lacking α-hydrogens), in the presence of a strong base, to produce a primary alcohol and a carboxylic acid.[30][31][32][33][34] Benzaldehyde and its substituted derivatives are classic substrates for this reaction.[32]
Mechanism of the Cannizzaro Reaction
The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. This is followed by a hydride transfer to a second aldehyde molecule.[30][33]
Sources
- 1. Vanillin synthesis - chemicalbook [chemicalbook.com]
- 2. fchpt.stuba.sk [fchpt.stuba.sk]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack reaction [chemeurope.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. collegedunia.com [collegedunia.com]
- 10. testbook.com [testbook.com]
- 11. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 12. Gattermann-Koch Reaction| Reaction Mechanism of Gattermann-Koch Reaction [pw.live]
- 13. byjus.com [byjus.com]
- 14. benchchem.com [benchchem.com]
- 15. Duff reaction - Wikipedia [en.wikipedia.org]
- 16. scholarworks.uni.edu [scholarworks.uni.edu]
- 17. benchchem.com [benchchem.com]
- 18. From Waste to Value: Recent Insights into Producing Vanillin from Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Salicylaldehyde synthesis - chemicalbook [chemicalbook.com]
- 21. hkasme.org [hkasme.org]
- 22. Salicylaldehyde synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. bhu.ac.in [bhu.ac.in]
- 27. jk-sci.com [jk-sci.com]
- 28. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 29. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 30. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 31. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
- 32. byjus.com [byjus.com]
- 33. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 34. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
From Nature's Blueprint to Blockbuster Drugs: An In-depth Technical Guide to the Discovery and History of Imidazole-Containing Compounds
Foreword: The Unassuming Architect of Modern Medicine
To the dedicated researchers, scientists, and drug development professionals who strive to advance human health, this guide offers a comprehensive exploration of a seemingly simple, yet profoundly influential, heterocyclic scaffold: imidazole. This five-membered aromatic ring, containing two nitrogen atoms, is a fundamental building block in nature, found in essential biomolecules like the amino acid histidine and the neurotransmitter histamine. Its unique electronic properties and versatile reactivity have made it a "privileged structure" in medicinal chemistry, serving as the core of a remarkable array of therapeutic agents that have revolutionized the treatment of diseases ranging from peptic ulcers to hypertension and fungal infections.
This technical guide eschews a conventional, rigid template. Instead, it is structured to narrate the scientific journey of imidazole-containing compounds, from their initial discovery to their evolution into some of the most successful drugs in pharmaceutical history. We will delve into the foundational chemistry of imidazole, trace the historical milestones of key drug discoveries, and provide detailed insights into the synthetic methodologies that brought these life-changing molecules from the laboratory to the clinic. Our focus will be not just on the "what" and "how," but more critically, on the "why"—the scientific rationale and the iterative process of discovery, optimization, and innovation that underpins the development of these remarkable compounds.
Part 1: The Genesis of a Privileged Scaffold - The Imidazole Ring
The story of imidazole begins in the mid-19th century. While various derivatives were observed in the 1840s, the parent compound was first synthesized and characterized by the German chemist Heinrich Debus in 1858.[1] His method, now famously known as the Debus synthesis, involved the reaction of glyoxal, formaldehyde, and ammonia to produce the imidazole ring, which he initially named "glyoxaline."[1]
Fundamental Synthetic Methodologies
The construction of the imidazole ring has been a subject of intense study, leading to the development of several named reactions that are still fundamental in organic synthesis today. Understanding these methods is crucial for appreciating the synthesis of more complex imidazole-containing drugs.
1. Debus-Radziszewski Imidazole Synthesis: This multicomponent reaction is a cornerstone of imidazole synthesis, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[1][2] The reaction is thought to proceed through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring.[1]
Experimental Protocol: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Lophine)
-
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve benzil (1.0 equivalent) and benzaldehyde (1.0 equivalent) in glacial acetic acid.
-
Add ammonium acetate (excess, e.g., 10 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Pour the mixture into cold water to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol or a similar solvent to obtain pure 2,4,5-triphenylimidazole.
-
2. Van Leusen Imidazole Synthesis: This powerful method allows for the synthesis of 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[3][4] The reaction proceeds via a [3+2] cycloaddition mechanism.[4] A significant advantage of this method is the in situ generation of the aldimine from an aldehyde and a primary amine, making it a versatile three-component reaction.[3]
Experimental Protocol: Van Leusen Three-Component Synthesis of a 1,4,5-Trisubstituted Imidazole
-
Materials:
-
An aldehyde (e.g., benzaldehyde)
-
A primary amine (e.g., benzylamine)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and the primary amine (1.0 equivalent) in methanol. Stir at room temperature for 30 minutes to form the aldimine in situ.
-
Add TosMIC (1.0 equivalent) and potassium carbonate (2.0 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1,4,5-trisubstituted imidazole.
-
Diagram: Foundational Imidazole Syntheses
Caption: Key multicomponent reactions for imidazole ring formation.
Part 2: Nature's Imidazoles and the Dawn of Rational Drug Design
The imidazole ring is not merely a synthetic curiosity; it is a cornerstone of biological function. The amino acid histidine, with its imidazole side chain, is integral to the structure and catalytic activity of countless enzymes. Decarboxylation of histidine yields histamine, a biogenic amine with profound physiological effects.
Histamine: The Endogenous Agonist
Histamine is a potent signaling molecule involved in allergic and inflammatory responses, gastric acid secretion, and neurotransmission. Its synthesis in the body is a straightforward enzymatic decarboxylation of L-histidine, catalyzed by L-histidine decarboxylase.
Experimental Protocol: Synthesis of Histamine from L-Histidine (Illustrative)
-
Materials:
-
L-histidine hydrochloride
-
A suitable high-boiling point solvent (e.g., diphenyl ether)
-
-
Procedure:
-
Suspend L-histidine hydrochloride in the high-boiling point solvent in a reaction vessel equipped with a reflux condenser and a gas outlet.
-
Heat the mixture to a high temperature (e.g., >200°C) to induce decarboxylation. Carbon dioxide will be evolved.
-
Maintain the temperature until the evolution of gas ceases.
-
Cool the reaction mixture and extract the histamine into an acidic aqueous solution.
-
Basify the aqueous solution and extract the free base histamine into an organic solvent.
-
Purify the histamine by distillation under reduced pressure or by crystallization of a salt (e.g., the dihydrochloride salt).
-
Cimetidine: A Paradigm Shift in Drug Discovery
The story of cimetidine (Tagamet®) is a landmark in medicinal chemistry, representing one of the first and most successful examples of rational drug design.[5][6] In the 1960s, it was known that histamine stimulated gastric acid secretion, but conventional antihistamines (H1 antagonists) were ineffective in treating peptic ulcers.[5] This led Sir James Black and his team at Smith, Kline & French to hypothesize the existence of a second type of histamine receptor, which they designated H2.[6]
Their approach was not based on screening random compounds, but on systematically modifying the structure of the natural agonist, histamine, to create a competitive antagonist.[7] This involved a meticulous process of structure-activity relationship (SAR) studies.
Key Steps in the Rational Design of Cimetidine:
-
Starting Point - Histamine: The natural agonist.
-
Lead Compound - Nα-guanylhistamine: A partial agonist, indicating it could bind to the H2 receptor but not fully activate it.[7]
-
From Agonist to Antagonist - Burimamide: By extending the side chain and replacing the basic amino group with a neutral thiourea group, the first pure H2 antagonist was developed. However, it had poor oral bioavailability.
-
Increasing Potency - Metiamide: The addition of a methyl group to the imidazole ring and a sulfur atom in the side chain increased potency. However, metiamide was associated with kidney toxicity and agranulocytosis, attributed to the thiourea group.
-
The Breakthrough - Cimetidine: The toxic thiourea group was replaced with a non-toxic cyanoguanidine group, resulting in a potent, orally active, and safe H2 receptor antagonist.[8]
Diagram: Rational Design of Cimetidine
Caption: The evolution of cimetidine through rational drug design.
Experimental Protocol: Synthesis of Cimetidine
The synthesis of cimetidine involves the construction of the two key fragments, the imidazole-containing side chain and the cyanoguanidine moiety, followed by their coupling.
-
Part A: Synthesis of the Imidazole Side Chain
-
Starting Material: 4-Methyl-5-hydroxymethylimidazole hydrochloride.
-
Reaction: React with cysteamine (2-mercaptoethylamine) hydrochloride to form 4-(((2-aminoethyl)thio)methyl)-5-methyl-1H-imidazole.
-
-
Part B: Synthesis of the Cyanoguanidine Moiety
-
Starting Material: Dimethyl N-cyanodithioiminocarbonate.
-
Reaction: React with methylamine.
-
-
Part C: Coupling
-
Reaction: Condense the products from Part A and Part B to yield cimetidine.
-
Part 3: Expanding the Imidazole Armamentarium - Key Drug Classes
The success of cimetidine opened the floodgates for the development of other imidazole-containing drugs, each targeting different biological pathways with remarkable specificity.
Proton Pump Inhibitors (PPIs): Taming Gastric Acid
While H2 antagonists were a major advance, the discovery of the proton pump (H+/K+ ATPase) as the final step in gastric acid secretion provided a new therapeutic target.[9] This led to the development of proton pump inhibitors (PPIs), a class of drugs that irreversibly block this enzyme.[9] The first of this class, omeprazole (Prilosec®), is a substituted benzimidazole, a fused imidazole derivative.
The development of PPIs was a journey fraught with challenges, including issues of compound stability and toxicity.[][11] The breakthrough came with the realization that these compounds are prodrugs that are activated in the acidic environment of the parietal cells, where they covalently bind to and inhibit the proton pump.[12]
Experimental Protocol: Synthesis of Omeprazole
The synthesis of omeprazole involves the coupling of a substituted pyridine and a substituted benzimidazole, followed by oxidation.
-
Step 1: Preparation of the Pyridine Intermediate: 2,3,5-trimethylpyridine N-oxide is prepared by the oxidation of 2,3,5-trimethylpyridine.[13][14]
-
Step 2: Coupling: The pyridine intermediate is reacted with 5-methoxy-2-mercaptobenzimidazole to form the sulfide intermediate.
-
Step 3: Oxidation: The sulfide is oxidized to the sulfoxide, omeprazole, using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Angiotensin II Receptor Blockers (ARBs): Controlling Blood Pressure
The renin-angiotensin system is a critical regulator of blood pressure, with angiotensin II being a potent vasoconstrictor.[15] The development of angiotensin II receptor blockers (ARBs) provided a new class of antihypertensive drugs. Losartan (Cozaar®) was the first orally active, non-peptide ARB and features an imidazole ring.[15] The development of losartan was another triumph of rational drug design, building on earlier peptide-based antagonists and ACE inhibitors.[16]
Experimental Protocol: Synthesis of Losartan
A key step in the synthesis of losartan involves the construction of the biphenyltetrazole side chain and its attachment to the imidazole core.
-
Step 1: Synthesis of the Imidazole Core: 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde is a key starting material.[17]
-
Step 2: Attachment of the Biphenyl Side Chain: The imidazole core is alkylated with a protected biphenylmethyl bromide derivative.
-
Step 3: Formation of the Tetrazole Ring: The nitrile group on the biphenyl moiety is converted to a tetrazole ring.
-
Step 4: Deprotection: Removal of protecting groups yields losartan.
Azole Antifungals: Combating Fungal Infections
Imidazole-containing compounds have also been instrumental in the fight against fungal infections. The azole antifungals, which include imidazoles like clotrimazole and ketoconazole, inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.
Experimental Protocol: Synthesis of Clotrimazole
Clotrimazole is synthesized by the reaction of o-chlorotrityl chloride with imidazole.[18][19]
-
Materials:
-
Procedure:
-
Dissolve imidazole and the base in the chosen solvent.
-
Add a solution of o-chlorotrityl chloride to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.[20][21]
-
Work up the reaction mixture, typically by adding water and extracting the product into an organic solvent.
-
Purify the crude clotrimazole by recrystallization.
-
Nitroimidazoles: Targeting Anaerobic Infections
The discovery of nitroimidazoles as antimicrobial agents began with the observation of the activity of azomycin, a 2-nitroimidazole isolated from Streptomyces.[22][23] This led to the synthesis of metronidazole (Flagyl®), a 5-nitroimidazole, which became a cornerstone for the treatment of anaerobic bacterial and protozoal infections.[24][] The nitroimidazoles are prodrugs that are selectively activated by reduction of the nitro group in anaerobic organisms, leading to the formation of cytotoxic radicals that damage DNA.[]
Experimental Protocol: Synthesis of Metronidazole
Metronidazole is synthesized from 2-methylimidazole.
-
Step 1: Nitration: 2-Methylimidazole is nitrated to form 2-methyl-5-nitroimidazole.
-
Step 2: Alkylation: The nitroimidazole is then alkylated with 2-chloroethanol or ethylene oxide to introduce the hydroxyethyl side chain, yielding metronidazole.
Part 4: Data Synthesis and Future Perspectives
The journey of imidazole-containing compounds is a testament to the power of chemical synthesis and rational drug design. The following table summarizes the key milestones in the discovery of these transformative medicines.
| Compound/Class | Year of Discovery/Introduction | Key Innovator(s)/Company | Therapeutic Application |
| Imidazole | 1858 | Heinrich Debus | Foundational Heterocycle |
| Histamine | Identified as a key biological amine in the early 20th century | - | Neurotransmitter, Inflammatory Mediator |
| Cimetidine | 1971 (synthesis), 1976 (marketed) | Sir James Black (Smith, Kline & French) | Peptic Ulcer, GERD |
| Omeprazole | 1979 | Astra Hässle | Peptic Ulcer, GERD |
| Losartan | 1986 | DuPont | Hypertension |
| Clotrimazole | Late 1960s | Bayer | Fungal Infections |
| Metronidazole | 1950s | Rhône-Poulenc | Anaerobic Infections |
The story of imidazole is far from over. Researchers continue to explore this versatile scaffold to develop new therapeutic agents with improved efficacy, selectivity, and safety profiles. The inherent ability of the imidazole ring to participate in various biological interactions ensures its continued prominence in the future of drug discovery.
References
-
RATIONAL DESIGN OF CIMETIDINE. (n.d.). Retrieved from [Link]
- Papadopoulou, M. V., Bloomer, W. D., Rosenzweig, H. S., Wilkinson, S. R., & Kaiser, M. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases, 3(5), 323–342.
-
Discovery and development of angiotensin receptor blockers. (2024). In Wikipedia. Retrieved from [Link]
-
Cimetidine: A Rational Approach To Drug Design. (n.d.). Scribd. Retrieved from [Link]
-
Tagamet Discovery of Histamine H2-receptor Antagonists. (n.d.). American Chemical Society. Retrieved from [Link]
-
Van Leusen Imidazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Omeprazole Intermediate Prep Guide. (n.d.). Scribd. Retrieved from [Link]
- Burnier, M., & Brunner, H. R. (2000). Angiotensin II receptor antagonists. The Lancet, 355(9204), 637-645.
-
Discovery and development of proton pump inhibitors. (n.d.). Grokipedia. Retrieved from [Link]
- Gavras, H. (1999). Historical evolution of angiotensin II receptor blockers: therapeutic advantages. Journal of the American Society of Nephrology, 10 Suppl 12, S255-S257.
- Upadhyay, A., Kumar, K., & Kumar, V. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7118.
-
CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 22). Gpatindia. Retrieved from [Link]
- Zhang, W., & Hu, W. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146.
-
Timeline and selected related chemical structures of nitroimidazole series. (n.d.). ResearchGate. Retrieved from [Link]
- EP1085019A1 - Omeprazole synthesis - Google Patents. (n.d.).
-
Debus–Radziszewski imidazole synthesis. (2024). In Wikipedia. Retrieved from [Link]
-
LOSARTAN - New Drug Approvals. (n.d.). Retrieved from [Link]
-
Cimetidine – a rational approach to drug design PowerPoint Presentation - SlideServe. (2013, January 17). Retrieved from [Link]
- Strand, D. S., Kim, D., & Peura, D. A. (2017). 25 Years of Proton Pump Inhibitors: A Comprehensive Review. Gut and Liver, 11(1), 27–37.
- CN102942523A - Preparation method of omeprazole intermediate 2,3,5-trimethylpyridyl-N-oxide - Google Patents. (n.d.).
-
Discovery and development of proton pump inhibitors. (2024). In Wikipedia. Retrieved from [Link]
-
Van Leusen reaction. (2024). In Wikipedia. Retrieved from [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
-
Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. (n.d.). Scribd. Retrieved from [Link]
-
Mechanism of van Leusen imidazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
- CN107629006B - A kind of synthetic method of clotrimazole - Google Patents. (n.d.).
- Intermediates for the preparation of omeprazole - Patent 0103553. (n.d.).
-
A RATIONAL APPROACH TO DRUG DESIGN CIMETIDINE - Dr. I. Rama - Dept. of Chemistry - YouTube. (2025, March 3). Retrieved from [Link]
- CN107629006A - A kind of synthetic method of clotrimazole - Google Patents. (n.d.).
-
Van Leusen Synthesis is utilized to Synthesize Imidazole-Based Me. (n.d.). TSI Journals. Retrieved from [Link]
-
Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes. (n.d.). Scribd. Retrieved from [Link]
- EP0484265A1 - A process for the preparation of omeprazol - Google Patents. (n.d.).
-
Comprehensive understanding of Proton Pump Inhibitors. (2023, September 4). Patsnap Synapse. Retrieved from [Link]
-
Angiotensin II receptor blocker. (2024). In Wikipedia. Retrieved from [Link]
-
An Efficient and Green Synthetic Route to Losartan. (2025, August 7). ResearchGate. Retrieved from [Link]
- US5091540A - Process for preparing clotrimazole - Google Patents. (n.d.).
-
Timeline of discoveries and publication of studies for BB, ACEI, ARBs, and ARNIs. (n.d.). ResearchGate. Retrieved from [Link]
- Larsen, R. D., King, A. O., Chen, C. Y., Corley, E. G., Foster, B. S., Roberts, F. E., ... & Verhoeven, T. R. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394.
- WO2007119246A2 - An improved process for the manufacture of losartan potassium - Google Patents. (n.d.).
-
SYNTHESIS OF CIMETIDINE | H2 ANTAGONIST | USE | DOSAGE | MEDICINAL CHEMISTRY - YouTube. (2019, September 5). Retrieved from [Link]
- US4734509A - Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole - Google Patents. (n.d.).
- EP0004534B1 - Preparation of 4-methyl-5-hydroxymethyl-imidazole - Google Patents. (n.d.).
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. acs.org [acs.org]
- 7. scribd.com [scribd.com]
- 8. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. 25 Years of Proton Pump Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. CN102942523A - Preparation method of omeprazole intermediate 2,3,5-trimethylpyridyl-N-oxide - Google Patents [patents.google.com]
- 15. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 20. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]
- 21. CN107629006A - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]
- 22. elearning.unimib.it [elearning.unimib.it]
- 23. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Predicted Biological Activity of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activities of the novel compound, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. By dissecting its constituent chemical moieties—the benzaldehyde scaffold, the 4-methyl-1H-imidazole ring, and the methoxy group—we extrapolate a series of evidence-based predictions for its therapeutic potential. This document synthesizes information from established literature on structurally related compounds to build a robust hypothesis for its utility in oncology, infectious diseases, and inflammatory conditions. We further outline detailed, self-validating experimental protocols for the in-vitro validation of these predicted activities and propose potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers initiating discovery and development programs centered on this promising chemical scaffold.
Introduction and Molecular Characterization
The rational design of novel therapeutic agents often begins with the strategic combination of "privileged scaffolds"—molecular frameworks known to interact with a variety of biological targets. The compound this compound is a prime example of such a design, integrating three moieties of high medicinal significance.
-
The Imidazole Ring: A cornerstone of medicinal chemistry, the imidazole nucleus is present in numerous natural products and FDA-approved drugs.[1][2][3] Its electron-rich nature and hydrogen bonding capabilities allow it to bind with high affinity to a wide array of enzymes and receptors, conferring a broad spectrum of bioactivities including anticancer, antifungal, and anti-inflammatory effects.[1][4][5][6]
-
The Benzaldehyde Scaffold: Benzaldehyde and its derivatives are recognized for their diverse biological profile, which includes significant antimicrobial, antioxidant, and anti-inflammatory properties.[7][8][9][10] The aldehyde functional group also serves as a versatile synthetic handle for further molecular elaboration.[11]
-
The Methoxy Group: Far from being a simple substituent, the methoxy group is a critical modulator of a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance target binding, improve metabolic stability, and fine-tune physicochemical parameters such as lipophilicity and solubility.[12][13][14]
This unique combination of functional groups suggests that this compound is a compelling candidate for further investigation. While it is known as a chemical intermediate in synthesis, its intrinsic biological potential has not been deeply explored.[15]
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Source |
| CAS Number | 870837-18-6 | [16] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | Derived |
| Molecular Weight | 216.24 g/mol | Derived |
| Predicted LogP | 1.5 - 2.5 | Computational Estimate |
| Predicted Solubility | Moderately Soluble | Based on Scaffold Properties[1] |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | Structural Analysis |
Predicted Biological Activities and Rationale
Based on a comprehensive analysis of the activities associated with its core scaffolds, we predict that this compound is likely to exhibit efficacy in three primary therapeutic areas.
Anticancer Activity
The imidazole scaffold is a well-established pharmacophore in oncology.[1][4] Many imidazole-based compounds function as kinase inhibitors, targeting key enzymes within cancer signaling pathways.[1] The two nitrogen atoms of the imidazole ring are adept at forming critical hydrogen bonds within the ATP-binding pockets of various kinases, leading to the inhibition of tumor growth and proliferation. The benzaldehyde moiety can contribute to cytotoxicity through various mechanisms, including the induction of apoptosis.[7]
Antimicrobial and Antifungal Activity
Both imidazole and benzaldehyde derivatives have a long history as antimicrobial agents.[6][17] Marketed antifungal drugs like clotrimazole and metronidazole, a potent antibiotic, feature the imidazole ring.[4][17] Their mechanism often involves the disruption of cell wall synthesis or the inhibition of essential enzymes.[17] Benzaldehyde itself is a known fungicide and antimicrobial compound, potentially acting by disrupting cell membrane integrity.[8][18] The combination of these two scaffolds suggests a high probability of broad-spectrum antimicrobial activity.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Both imidazole and benzaldehyde derivatives have been reported to possess anti-inflammatory properties.[4][10][19] The proposed mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory signaling pathways such as NF-κB.
Proposed Mechanisms of Action (MoA)
To visualize the potential interactions of our lead compound with biological systems, we propose the following mechanisms of action.
Proposed MoA: Kinase Inhibition
The structural arrangement of this compound is conducive to binding within the ATP-binding cleft of a protein kinase. The imidazole nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP.
Caption: Hypothetical binding of the inhibitor in a kinase ATP pocket.
Proposed MoA: Modulation of Inflammatory Signaling
The compound may exert anti-inflammatory effects by inhibiting key enzymes like iNOS and COX-2, which are upregulated during inflammation. This would lead to a reduction in pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.
Caption: Predicted inhibition of inflammatory enzyme expression or activity.
Experimental Validation Workflow
A structured, phased approach is essential to validate the predicted activities. The following workflow provides a clear path from initial screening to confirmation of activity.
Caption: Phased experimental workflow for biological activity validation.
Protocol 4.1: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on human cancer cell lines.
Methodology:
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells must be <0.5%. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Replace the media in the wells with the compound-containing media and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active metabolism will convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance_treated / Absorbance_control) * 100. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]
Protocol 4.2: Antimicrobial Susceptibility (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial and fungal strains.
Methodology:
-
Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Dilute the culture to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7] This can be determined by visual inspection or by measuring absorbance at 600 nm.
Protocol 4.3: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
Objective: To assess the compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells per well. Allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include control wells (untreated, LPS only, compound only). Incubate for 24 hours.
-
Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess Reagent system.
-
Griess Reaction: Mix 50 µL of cell supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes. Then, add 50 µL of NED solution and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to calculate the nitrite concentration.
-
Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only control.[10] A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.
Synthesis and Future Directions
While this compound is commercially available, a robust synthetic route is crucial for creating analogues for Structure-Activity Relationship (SAR) studies. A plausible approach involves a copper-catalyzed Ullmann condensation or a nucleophilic aromatic substitution reaction between a protected 3-methoxy-4-halobenzaldehyde and 4-methylimidazole.[20]
Caption: Potential modification sites for SAR studies.
Future work should focus on validating the predicted activities using the protocols outlined above. Positive hits should be advanced to dose-response studies to establish potency (IC₅₀/MIC). Subsequent efforts should explore the precise molecular targets through mechanism-of-action studies and initiate a medicinal chemistry program to optimize the scaffold for improved efficacy, selectivity, and pharmacokinetic properties.
Conclusion
The molecule this compound stands as a highly promising, yet underexplored, candidate for drug discovery. Its rational design, combining three medicinally privileged scaffolds, provides a strong theoretical foundation for predicting significant biological activity in oncology, infectious disease, and inflammation. The experimental workflows detailed in this guide offer a clear and robust strategy for validating this potential and paving the way for the development of a new class of therapeutic agents.
References
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (Source: Google Search)
- Navigating the Bioactive Landscape of Benzaldehyde Analogs: A Compar
- The role of the methoxy group in approved drugs. (Source: PubMed)
- Roles of the Chloro and Methoxy Groups in Drug Discovery. (Source: drughunter.com)
- Roles of the Chloro and Methoxy Groups in Drug Discovery. (Source: YouTube)
- Methoxy group: a non-lipophilic “scout” for protein pocket finding. (Source: Taylor & Francis Online)
- Exploring the Synthesis and Applications of Benzaldehyde Deriv
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (Source: Scilit)
- Small-molecule Design and Prediction Tools. (Source: Abeeb A. Yekeen)
- Imidazole-based drugs and drug discovery: Present and future perspectives. (Source: Request PDF)
- Imidazole as a Promising Medicinal Scaffold: Current St
- A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (Source: MDPI)
- Special Issue : Novel Imidazole Derivatives in Medicinal Chemistry. (Source: MDPI)
- Device Predicts Pharmacological Properties of Small Molecules. (Source: Pharmaceutical Processing World)
- Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021.
- Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (Source: Nucleic Acids Research | Oxford Academic)
- Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (Source: NIH)
- Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea.
- AI for Small Molecule Drug Discovery | Acceler
- This compound. (Source: MedchemExpress.com)
- Compound 529338: 1H-Imidazole, 4-methyl-1-propyl - Dataset.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (Source: MDPI)
- Imidazole: Having Versatile Biological Activities. (Source: SciSpace)
- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (Source: International Journal of Pharmaceutical Sciences)
- Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (Source: NIH)
- The model reaction of benzil (1.0 mmol), 4-methoxy benzaldehyde...
- Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. (Source: PrepChem.com)
- This compound. (Source: Dana Bioscience)
- Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (Source: PMC - NIH)
- Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temper
- 4-(1H-Imidazol-1-yl)benzaldehyde | 10040-98-9. (Source: ChemicalBook)
- Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scialert.net [scialert.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. tandfonline.com [tandfonline.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. danabiosci.com [danabiosci.com]
- 17. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Profiling of Novel Benzaldehyde Derivatives
Introduction
Benzaldehyde, the simplest aromatic aldehyde, and its derivatives represent a versatile scaffold in medicinal chemistry.[1] Possessing a characteristic almond-like scent, this class of compounds is not only utilized as flavoring and fragrance agents but also serves as a crucial intermediate in the synthesis of a multitude of pharmaceutical agents.[1][2] The reactivity of the benzaldehyde moiety allows for the introduction of various functional groups, enabling the creation of diverse molecular architectures with a wide spectrum of potential biological activities.[2] From antimicrobial and anti-inflammatory properties to potential applications in oncology, the therapeutic landscape of benzaldehyde derivatives is continually expanding.[2][3][4]
This guide provides a comprehensive, in-depth technical framework for the pharmacological profiling of novel benzaldehyde derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical and scientifically-grounded approach to elucidating the therapeutic potential of these promising compounds. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure the integrity and reproducibility of the data generated.
Part 1: The Pharmacological Screening Cascade: A Strategic Approach
The journey from a novel chemical entity to a potential drug candidate is a multi-step process that requires a systematic and hierarchical testing strategy. This "screening cascade" is designed to efficiently identify compounds with the desired biological activity while simultaneously filtering out those with undesirable properties.
Diagram: The Pharmacological Screening Cascade
Caption: A strategic workflow for the pharmacological profiling of novel compounds.
Primary Screening: Casting a Wide Net
The initial step in profiling a library of novel benzaldehyde derivatives is high-throughput screening (HTS).[5] HTS allows for the rapid assessment of a large number of compounds in a cost-effective manner.[5] The choice of the primary assay is critical and should be tailored to the therapeutic hypothesis.
Causality in Assay Selection:
-
Phenotypic Screening: If the molecular target is unknown, a phenotypic screen is employed. For instance, in an anti-cancer drug discovery program, a cell viability assay would be a logical starting point to identify compounds that inhibit cancer cell proliferation.
-
Target-Based Screening: If a specific molecular target (e.g., an enzyme or receptor) is hypothesized, a target-based assay is more appropriate.[6] This approach offers a more direct measure of a compound's interaction with its intended target.
Protocol: High-Throughput Cell Viability Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[10]
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add the benzaldehyde derivatives at a single, high concentration (e.g., 10 µM) to the respective wells. Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Presentation: Primary HTS Results
| Compound ID | Structure | % Inhibition at 10 µM |
| BZD-001 | [Image] | 85.2 |
| BZD-002 | [Image] | 12.5 |
| BZD-003 | [Image] | 92.1 |
| ... | ... | ... |
| Positive Control | Doxorubicin | 98.7 |
| Negative Control | Vehicle | 0.0 |
Secondary Screening: Confirming and Prioritizing "Hits"
Compounds that show significant activity in the primary screen (the "hits") are advanced to secondary screening. The primary goals here are to confirm their activity, determine their potency, and assess their selectivity.
Dose-Response and Potency Determination (IC50/EC50)
A key parameter in pharmacology is the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This value represents the concentration of a compound required to elicit a 50% response (inhibition or activation) and is a measure of its potency.
Protocol: IC50 Determination using the MTT Assay
This protocol is an extension of the primary screening assay.
-
Compound Dilution: Prepare a serial dilution of the "hit" benzaldehyde derivatives (e.g., 8-10 concentrations).
-
Cell Treatment and Incubation: Follow the same procedure as the primary MTT assay, but treat the cells with the range of compound concentrations.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Data Presentation: Potency of Lead Benzaldehyde Derivatives
| Compound ID | IC50 (µM) |
| BZD-001 | 1.2 |
| BZD-003 | 0.8 |
| Doxorubicin | 0.1 |
Selectivity and Counter-Screens
A desirable drug candidate should be selective for its target to minimize off-target effects and potential toxicity.[11] Counter-screens are employed to assess the selectivity of the "hit" compounds.
Causality in Counter-Screen Selection:
-
Normal vs. Cancer Cells: To assess for general cytotoxicity, compounds can be tested against a non-cancerous cell line. A compound that is highly potent against cancer cells but has minimal effect on normal cells would be prioritized.
-
Related Targets: If the compound is designed to inhibit a specific enzyme, it should be tested against other related enzymes to ensure selectivity.
Part 2: Unraveling the Mechanism of Action (MoA)
Understanding how a drug candidate exerts its pharmacological effect is crucial for its continued development.[12][13] MoA studies provide insights into the specific biochemical interactions through which a compound produces its effect.[13]
Target Engagement and Binding Assays
These assays are designed to confirm that a compound directly interacts with its intended molecular target.[14]
Receptor-Ligand Binding Assays
Receptor-ligand binding assays are fundamental in studying the interaction between a ligand (the benzaldehyde derivative) and its receptor.[15][16]
-
Principle: These assays typically involve a labeled ligand (e.g., radiolabeled or fluorescently tagged) that binds to the receptor.[17][18] The novel compound is then introduced to compete with the labeled ligand for binding to the receptor.[17] The displacement of the labeled ligand is measured to determine the binding affinity of the test compound.
-
Methodologies:
-
Radioligand Binding Assays: Highly sensitive but require handling of radioactive materials.[19]
-
Fluorescence-Based Assays: Safer alternatives that utilize fluorescently labeled ligands.
-
Enzyme Inhibition Assays
If the target is an enzyme, enzyme inhibition assays are performed to characterize the mode of inhibition.
-
Principle: The rate of the enzymatic reaction is measured in the presence of varying concentrations of the substrate and the inhibitor.[20]
-
Kinetic Analysis: By analyzing the data using models like the Michaelis-Menten equation and Lineweaver-Burk plots, the mode of inhibition can be determined.[21]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[22]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic activity without preventing substrate binding.[23]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[23]
-
Protocol: Determining the Mode of Enzyme Inhibition
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its substrate.
-
Inhibitor Preparation: Prepare serial dilutions of the benzaldehyde derivative.
-
Reaction Setup: In a microplate, set up reactions with varying concentrations of both the substrate and the inhibitor.
-
Kinetic Measurement: Measure the initial reaction rates using a spectrophotometer or fluorometer.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the mode of inhibition.[21]
Diagram: Modes of Enzyme Inhibition
Caption: Illustrative plasma concentration-time curve following oral administration of a drug.
Conclusion
The pharmacological profiling of novel benzaldehyde derivatives is a complex but essential process in the quest for new therapeutics. This guide has outlined a systematic and scientifically rigorous approach, from initial high-throughput screening to in-depth mechanism of action studies and critical ADMET profiling. By understanding the "why" behind each experimental step and employing self-validating methodologies, researchers can confidently navigate the challenging path of drug discovery and unlock the full therapeutic potential of this versatile chemical scaffold.
References
- IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- MTT Assay Protocol for Cell Viability and Proliferation.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Abcam. MTT assay protocol.
- QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development.
- How Proof of Mechanism Studies Can Advance Clinical Drug Development.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.
- Selvita. In Vitro and Ex Vivo Pharmacology - Drug Discovery.
- Mtoz Biolabs. Receptor-Ligand Binding Assay.
- YouTube. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity.
- Selvita. In Vivo Pharmacokinetic (PK) Studies.
- BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies.
- Wikipedia. Mechanism of action.
- ResearchGate. 4 Principle of the ligand-receptor binding assay. 1. Chemical....
- Visikol. (2023, May 23). The Importance of In Vitro Assays.
- Wikipedia. Ligand binding assay.
- Gifford Bioscience. About Ligand Binding Assays.
- MIT OpenCourseWare. Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition.
- PMC. (2020, August 21). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery.
- PMC - PubMed Central. The use of mechanistic evidence in drug approval.
- National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?.
- Sygnature Discovery Nottingham. Mechanism of Action (MOA).
- The Biochemist - Portland Press. (2021, May 10). Steady-state enzyme kinetics.
- Blog. (2025, June 30). What are the uses of benzaldehyde in the pharmaceutical industry?.
- PubMed. Mechanistic and kinetic studies of inhibition of enzymes.
- WuXi AppTec DMPK. In Vivo Pharmacokinetics.
- Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes.
- Sygnature Discovery. In vivo PK / Pharmacokinetic Studies.
- Optibrium. Beyond profiling: using ADMET models to guide decisions.
- YouTube. (2024, August 9). The Medicinal Chemist's Guide to Solving ADMET Challenges.
- RSC book. Metabolite Profiling | New Horizons in Predictive Drug Metabolism and Pharmacokinetics.
- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.
- ACS Publications. (2021, May 17). A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques.
- Drug Repurposing as an Effective Drug Discovery Strategy: A Critical Review. (2025, December 30).
- Frontiers. (2021, May 27). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability.
- NIH. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro).
- Journal of Medicinal Chemistry - ACS Publications. (2023, October 10). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
- ResearchGate. A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques.
- PubMed - NIH. High-throughput screening assays for the identification of chemical probes.
- PMC - NIH. (2021, September 13). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.
- MDPI. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells.
- YouTube. (2015, July 14). LC-MS-based Metabolomics: Workflows, Strategies and Challenges.
- PubChem - NIH. Benzaldehyde | C6H5CHO | CID 240.
- Sigma-Aldrich. High-Throughput Screening.
- PMC - NIH. High-Throughput Screening Assay Datasets from the PubChem Database.
- Benchchem. Potential Therapeutic Applications of Benzaldehyde Derivatives: A Technical Guide.
- MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
Sources
- 1. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]
- 3. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-throughput screening assays for the identification of chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. clyte.tech [clyte.tech]
- 11. The use of mechanistic evidence in drug approval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. Mechanism of action - Wikipedia [en.wikipedia.org]
- 14. selvita.com [selvita.com]
- 15. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. portlandpress.com [portlandpress.com]
- 21. ocw.mit.edu [ocw.mit.edu]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Title: A Strategic Framework for Therapeutic Target Deconvolution Starting from the 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Scaffold
An in-depth technical guide by a Senior Application Scientist.
Executive Summary
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a well-documented chemical intermediate, most notably serving as a critical building block in the synthesis of Sunitinib, a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor. While the compound itself is not an established therapeutic, its underlying scaffold represents a "privileged structure" in medicinal chemistry, capable of forming the basis for potent kinase inhibitors. This guide moves beyond the known applications of this intermediate and proposes a comprehensive, multi-disciplinary strategy for the de novo exploration and validation of novel therapeutic targets. We present a systematic workflow designed for researchers and drug development professionals, integrating chemical library synthesis, advanced phenotypic screening, state-of-the-art target deconvolution methodologies, and rigorous biochemical and cellular validation. This document serves as a roadmap for unlocking the untapped therapeutic potential of this valuable chemical scaffold.
Part 1: Foundational Context and Strategic Rationale
The Imidazole-Benzaldehyde Scaffold: A Privileged Starting Point
The core structure of this compound is significant due to its role in forming compounds that interact with the ATP-binding pocket of protein kinases. The imidazole ring can act as a versatile hydrogen bond acceptor and donor, while the benzaldehyde group provides a reactive handle for diverse chemical modifications. This allows for the systematic synthesis of compound libraries with varied pharmacological properties. Its proven success in generating a clinically approved drug like Sunitinib provides a strong rationale for its use as a foundational scaffold for further discovery efforts.
Benchmark Case Study: The Known Targets of Sunitinib
To understand the potential of our starting scaffold, we must first analyze its most successful derivative, Sunitinib. Sunitinib malate (marketed as Sutent®) is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Its primary mechanism of action involves the concurrent inhibition of several key signaling pathways implicated in both tumor angiogenesis and direct tumor cell proliferation.
The primary, well-validated targets of Sunitinib include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Primarily VEGFR1, VEGFR2, and VEGFR3. Inhibition of this pathway blocks angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Specifically PDGFRα and PDGFRβ. These are involved in tumor cell proliferation, survival, and angiogenesis.
-
Stem Cell Factor Receptor (c-KIT): A key driver in gastrointestinal stromal tumors (GIST).
-
Fms-like tyrosine kinase 3 (FLT3): An important target in certain types of acute myeloid leukemia (AML).
-
Rearranged during Transfection (RET) Proto-Oncogene: Implicated in medullary thyroid cancer.
This multi-targeted profile, while effective, is also responsible for a range of toxicities. This presents a clear scientific opportunity: to leverage the core scaffold to develop new molecules with improved selectivity, novel targeting profiles, and the potential to overcome resistance mechanisms to existing therapies.
Part 2: A Multi-Pronged Strategy for Novel Target Discovery
The central thesis of this guide is to use the this compound scaffold as the starting point for a discovery campaign. The workflow is designed to first identify a desired biological effect (a phenotype) and then work backward to identify the molecular target responsible.
Step 1: Focused Library Synthesis
The initial step is to create a small, diverse library of chemical analogues. The aldehyde group of the parent molecule is an ideal anchor point for diversification. Using reductive amination or Wittig-type reactions, a variety of amines and phosphonium ylides can be introduced, modifying the molecule's steric and electronic properties.
Core Protocol: Reductive Amination for Library Synthesis
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., Dichloromethane or Methanol).
-
Amine Addition: Add 1.1 equivalents of the desired primary or secondary amine from a pre-selected amine library.
-
Imine Formation: Stir the reaction at room temperature for 1-2 hours to allow for the formation of the intermediate imine/iminium ion.
-
Reduction: Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise. STAB is preferred as it is selective for imines in the presence of aldehydes and is tolerant of mild protic conditions.
-
Reaction Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with saturated sodium bicarbonate solution, extract the product with an organic solvent, dry, and purify using column chromatography.
-
Characterization: Confirm the structure and purity of each new analogue using NMR spectroscopy and high-resolution mass spectrometry.
Step 2: High-Content Phenotypic Screening
Rather than screening against a pre-defined target, a phenotypic screen allows us to identify compounds that induce a desirable biological outcome in a disease-relevant context, such as a cancer cell line. High-content screening (HCS) uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a rich dataset.
Experimental Workflow: HCS for Anti-Proliferative and Pro-Apoptotic Activity
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., A-549 for lung, HCT-116 for colon, U-87 MG for glioblastoma) in 384-well, optically clear-bottom plates.
-
Compound Treatment: Treat cells with the synthesized library compounds at multiple concentrations (e.g., a 7-point dose-response curve from 10 nM to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine for apoptosis).
-
Incubation: Incubate for a period relevant to the cell cycle (e.g., 48 or 72 hours).
-
Staining: Stain the cells with a cocktail of fluorescent dyes. A common combination includes:
-
Hoechst 33342: To stain the nucleus and measure cell count (proliferation) and nuclear morphology (pyknosis in apoptosis).
-
CellMask™ Green: To stain the cytoplasm and define cell boundaries.
-
Yo-Pro™-3 Iodide: A viability dye that enters only cells with compromised plasma membranes.
-
Antibody against Cleaved Caspase-3: To specifically detect cells undergoing apoptosis.
-
-
Image Acquisition: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use specialized software to quantify key parameters per cell:
-
Cell Count (as a measure of anti-proliferative activity).
-
Nuclear condensation and fragmentation.
-
Cleaved Caspase-3 intensity (as a measure of apoptosis).
-
Changes in cell shape or cytoskeletal arrangement.
-
-
Hit Identification: Identify "hit" compounds that robustly and dose-dependently decrease cell count and/or increase markers of apoptosis in specific cell lines.
Caption: High-Content Phenotypic Screening Workflow.
Step 3: Target Deconvolution of Phenotypic "Hits"
Once a "hit" compound with a desirable phenotype is identified, the critical and most challenging step is to determine its direct molecular target(s). A multi-faceted approach is essential for building a strong case.
This method uses the compound itself as "bait" to physically isolate its binding partners from the entire cellular proteome.
Protocol: Immobilization and Affinity Pulldown with LC-MS/MS
-
Bait Synthesis: Re-synthesize the "hit" compound with a linker arm and a reactive group (e.g., an alkyne or biotin) suitable for immobilization onto a solid support (e.g., Sepharose beads). A control "bait" with a structurally similar but inactive analogue should also be prepared.
-
Bead Immobilization: Covalently attach the "bait" and control compounds to activated beads.
-
Lysate Preparation: Prepare native protein lysates from the sensitive cell line, ensuring protein complexes remain intact.
-
Affinity Enrichment: Incubate the cell lysate with the compound-conjugated beads (and control beads in parallel). The target protein(s) will selectively bind to the "hit" compound beads.
-
Washing: Perform a series of stringent washes to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Proteomic Analysis:
-
Run the eluate on a 1D SDS-PAGE gel to separate proteins.
-
Perform an in-gel tryptic digest of the entire lane.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify proteins that are significantly enriched on the "hit" compound beads compared to the inactive control beads. These are your primary target candidates.
Caption: Affinity-Based Chemical Proteomics Workflow.
In silico methods can provide complementary hypotheses. Reverse docking (or target fishing) involves docking the "hit" compound's 3D structure against a large database of known protein structures to predict potential binding partners based on favorable binding energies and interaction patterns. This can help prioritize candidates from the proteomics screen, especially if known kinases are identified.
Part 3: Rigorous Target Validation
Identifying a candidate is not enough. It must be rigorously validated to prove it is responsible for the observed phenotype.
Biochemical Validation: Proving Direct Interaction
This step confirms a direct, physical interaction between the compound and the purified candidate protein.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Protein Immobilization: Covalently immobilize the purified recombinant candidate target protein onto an SPR sensor chip.
-
Compound Injection: Flow precise concentrations of the "hit" compound over the chip surface.
-
Signal Detection: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to and dissociates from the protein, generating a sensorgram in real-time.
-
Data Fitting: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K_D). A low K_D value (e.g., in the nanomolar range) indicates high-affinity binding.
Table 1: Template for Summarizing Biochemical Validation Data
| Compound | Target Protein | Binding Affinity (K_D) by SPR | Enzymatic Inhibition (IC50) |
| Hit-Cpd-01 | Kinase X | 15 nM | 45 nM |
| Inactive-Analog-01 | Kinase X | > 10 µM | > 20 µM |
Cellular Validation: Proving Target Engagement and Phenotypic Link
This step confirms that the compound engages the target in a live cell and that this engagement is responsible for the biological effect.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand (our compound) to its target protein typically stabilizes the protein's structure, increasing its melting temperature.
-
Treatment: Treat intact cells with the "hit" compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells across a temperature gradient.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or other specific protein detection methods.
-
Result: In the compound-treated cells, the target protein will remain soluble at higher temperatures compared to the vehicle-treated cells, demonstrating target engagement.
Final Validation Step: Genetic Knockdown The most definitive link between target and phenotype is established using genetic tools. Using siRNA or CRISPR/Cas9 to specifically knock down or knock out the expression of the candidate target protein should replicate the phenotype observed with the compound. For example, if the "hit" compound caused apoptosis, then siRNA-mediated knockdown of its true target should also induce apoptosis.
Caption: Integrated Workflow for Target Validation.
Conclusion
The journey from a simple chemical intermediate like this compound to a fully validated novel therapeutic target is a complex, multi-stage process. It requires a departure from traditional target-based screening in favor of a more holistic, phenotype-driven approach. By integrating rational chemical library design, high-content cellular screening, and robust target deconvolution methods like chemical proteomics, we can uncover unexpected and potentially transformative therapeutic opportunities. The subsequent rigorous validation through biochemical and cellular assays ensures that these discoveries are built on a solid foundation of scientific evidence, paving the way for the next generation of targeted therapies.
References
-
Title: Sunitinib malate for the treatment of solid tumors: a review of current clinical data. Source: OncoTargets and Therapy URL: [Link]
-
Title: Sunitinib: a review of its use in patients with advanced renal cell carcinoma. Source: Drugs URL: [Link]
-
Title: Target deconvolution of bioactive small molecules using chemical proteomics. Source: Current Opinion in Chemical Biology URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols URL: [Link]
-
Title: CETSA: A Target Engagement Assay on Intact Cells. Source: SLAS DISCOVERY: Advancing the Science of Drug Discovery URL: [Link]
Methodological & Application
Synthesis Protocol for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde: An Application Note
Introduction
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor for the tyrosine kinase inhibitor Nilotinib, used in the treatment of chronic myeloid leukemia (CML)[1][2]. The unique arrangement of the methoxy, aldehyde, and 4-methyl-1H-imidazol-1-yl functionalities on the benzene ring makes it a valuable building block in medicinal chemistry. This application note provides a detailed, research-grade protocol for the synthesis of this important intermediate, focusing on the nucleophilic aromatic substitution (SNAr) reaction between 3-methoxy-4-fluorobenzaldehyde and 4-methylimidazole.
The synthesis of N-aryl imidazoles is a fundamental transformation in organic chemistry, with applications extending beyond pharmaceuticals to materials science and agrochemicals. Traditional methods often require harsh reaction conditions or expensive catalysts. The protocol detailed herein offers a practical and efficient approach suitable for laboratory-scale synthesis.
Reaction Principle
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the imidazole nitrogen of 4-methylimidazole acts as a nucleophile, attacking the electron-deficient carbon atom of the C-F bond in 3-methoxy-4-fluorobenzaldehyde. The reaction is facilitated by the presence of an electron-withdrawing aldehyde group ortho to the fluorine atom, which activates the aromatic ring towards nucleophilic attack. A base is employed to deprotonate the imidazole, thereby increasing its nucleophilicity. Dimethyl sulfoxide (DMSO) is an ideal solvent for this reaction due to its high polarity and ability to solvate cations, leaving the anionic nucleophile more reactive.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-methoxy-4-fluorobenzaldehyde | ≥98% | Commercially available |
| 4-methylimidazole | ≥98% | Commercially available |
| Potassium carbonate (K₂CO₃), anhydrous | ≥99% | Commercially available |
| Dimethyl sulfoxide (DMSO), anhydrous | ≥99.8% | Commercially available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available |
| Hexanes | ACS grade | Commercially available |
| Deionized water | In-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Commercially available |
| Round-bottom flask with reflux condenser | Standard laboratory glassware | |
| Magnetic stirrer with heating mantle | Standard laboratory equipment | |
| Rotary evaporator | Standard laboratory equipment | |
| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) | Commercially available | |
| Column chromatography setup (silica gel 60, 230-400 mesh) | Standard laboratory equipment |
Synthesis Workflow
Caption: A schematic overview of the synthesis workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxy-4-fluorobenzaldehyde (1.0 eq.), 4-methylimidazole (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the 3-methoxy-4-fluorobenzaldehyde.
-
Rationale: Using a slight excess of 4-methylimidazole ensures complete consumption of the starting benzaldehyde. Anhydrous potassium carbonate acts as the base to deprotonate the imidazole, and a twofold excess ensures a sufficiently basic environment. Anhydrous DMSO is crucial to prevent side reactions involving water.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the mixture to 120-140 °C using a heating mantle.
-
Maintain this temperature and continue stirring for 4-6 hours.
-
Rationale: Elevated temperatures are necessary to overcome the activation energy of the SNAr reaction. The reaction progress should be monitored to determine the optimal reaction time.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent.
-
Visualize the spots under UV light (254 nm). The disappearance of the starting material (3-methoxy-4-fluorobenzaldehyde) and the appearance of a new, more polar spot indicates product formation.
-
Rationale: TLC is a quick and effective method to qualitatively assess the conversion of starting material to product and to check for the formation of any significant byproducts.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers and wash with brine (1 x volume of DMSO) to remove any remaining DMSO and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: The aqueous workup serves to remove the DMSO solvent and the potassium salts. Ethyl acetate is a suitable solvent for extracting the desired product. Washing with brine helps to break any emulsions and further remove water from the organic phase.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the product and any impurities, as determined by TLC.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
-
Rationale: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and any side products.
-
Characterization
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.9 (s, 1H, CHO), ~7.8-7.2 (m, 4H, Ar-H and imidazole-H), ~7.0 (s, 1H, imidazole-H), ~3.9 (s, 3H, OCH₃), ~2.3 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~190 (CHO), ~155-145 (Ar-C), ~140-110 (Ar-C and imidazole-C), ~56 (OCH₃), ~14 (CH₃) |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ expected at 231.11 |
Note: The exact chemical shifts and coupling constants will need to be determined experimentally.
Safety Precautions
-
Dimethyl sulfoxide (DMSO): DMSO is readily absorbed through the skin and can carry dissolved chemicals with it.[7] It is a combustible liquid.[8][9] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Potassium Carbonate: May cause skin and eye irritation.[10] Avoid inhalation of dust.
-
3-methoxy-4-fluorobenzaldehyde and 4-methylimidazole: Handle with standard laboratory precautions, including wearing gloves and safety glasses.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete reaction | - Ensure anhydrous conditions. - Increase reaction temperature or time. - Verify the quality of the reagents. |
| Ineffective base | - Use freshly dried potassium carbonate. | |
| Formation of multiple byproducts | Side reactions | - Lower the reaction temperature. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in purification | Product co-elutes with impurities | - Optimize the eluent system for column chromatography. - Consider recrystallization as an alternative or additional purification step. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The successful synthesis and characterization of this molecule are crucial steps in the advancement of novel therapeutics.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Amala, K., Bhujanga Rao, A. K. S., Sreenivas, R., & Dubey, P. K. (n.d.). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Retrieved from [Link]
-
Greenfield Global. (2015, June 17). Safety Data Sheet: Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]
Sources
- 1. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]
- 9. CN103694176A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
- 10. CN105985293A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
The Strategic Utility of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde in Modern Drug Discovery: Application Notes and Protocols for Kinase Inhibitor Synthesis and Evaluation
Introduction: A Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The compound 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde represents a quintessential example of such a scaffold, particularly in the highly competitive and therapeutically significant field of protein kinase inhibition. Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.
The imidazole ring, a key feature of the title compound, is a versatile heterocyclic motif found in numerous FDA-approved drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metal ions allow it to interact with a wide range of biomolecules.[2] Specifically, in the context of kinase inhibition, the imidazole scaffold has proven to be exceptionally well-suited for targeting the ATP-binding pocket of various kinases.[3] This has led to the development of a multitude of imidazole-based kinase inhibitors for the treatment of inflammatory diseases and cancer.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound as a key starting material in the synthesis and evaluation of novel kinase inhibitors. We will provide a detailed, step-by-step protocol for the synthesis of a potent p38 MAP kinase inhibitor, a critical enzyme in the inflammatory signaling cascade, as well as protocols for its biological evaluation.
The Target: p38 Mitogen-Activated Protein (MAP) Kinase
The p38 MAP kinase is a serine/threonine kinase that plays a pivotal role in the cellular response to inflammatory cytokines and environmental stress.[1] It is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, inhibition of p38 MAP kinase has emerged as a promising therapeutic strategy for a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.[3]
Synthetic Strategy: From Aldehyde to Potent Inhibitor
The aldehyde functional group of this compound provides a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. In this guide, we will outline a multi-step synthesis of a hypothetical, yet representative, p38 MAP kinase inhibitor, which we will refer to as "Imi-K Inhibitor-01". This synthesis is designed to be robust and adaptable for the generation of a library of analogues for structure-activity relationship (SAR) studies.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for Imi-K Inhibitor-01.
Experimental Protocols
PART 1: Synthesis of Imi-K Inhibitor-01
Materials and Reagents:
-
This compound
-
4-Fluoroaniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Triphosgene
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Protocol 1.1: Step 1 - Reductive Amination to Form Intermediate 1
Causality: This step introduces the first key aromatic moiety through a reliable reductive amination reaction. The use of STAB as a mild reducing agent is crucial to prevent the reduction of the aldehyde to an alcohol.
-
To a solution of this compound (1.0 eq) in dichloroethane (DCE), add 4-fluoroaniline (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Intermediate 1 (the amine derivative).
Protocol 1.2: Step 2 - Urea Formation to Yield Imi-K Inhibitor-01
Causality: The formation of the urea linkage is a critical step in creating many kinase inhibitors, as it often participates in key hydrogen bonding interactions within the kinase hinge region. Triphosgene is a safe and effective alternative to the highly toxic phosgene gas for the in situ generation of the isocyanate intermediate.
-
To a solution of Intermediate 1 (1.0 eq) and triethylamine (TEA) (2.2 eq) in anhydrous DCM, add a solution of triphosgene (0.4 eq) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the isocyanate can be monitored by IR spectroscopy (a strong absorption band around 2250-2275 cm⁻¹).
-
In a separate flask, dissolve a suitable aniline derivative (e.g., 3-aminopyridine, 1.1 eq) in anhydrous DCM.
-
Add the aniline solution to the isocyanate mixture at room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield Imi-K Inhibitor-01 .
PART 2: Biological Evaluation of Imi-K Inhibitor-01
The following protocols describe the in vitro evaluation of the synthesized inhibitor against p38α MAP kinase.
Protocol 2.1: In Vitro p38α MAP Kinase Inhibition Assay (Radiometric)
Causality: This is a classic and reliable method to directly measure the catalytic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.
Materials and Reagents:
-
Recombinant human p38α MAP kinase
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Imi-K Inhibitor-01 (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
-
Prepare a serial dilution of Imi-K Inhibitor-01 in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the kinase reaction mixture containing p38α MAP kinase and MBP to each well.
-
Initiate the reaction by adding [γ-³²P]ATP. The final reaction volume should be 25-50 µL.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2.2: Cellular Assay for TNF-α Production in LPS-Stimulated THP-1 Cells
Causality: This assay assesses the inhibitor's activity in a more physiologically relevant cellular context by measuring its ability to suppress the production of a key pro-inflammatory cytokine.
Materials and Reagents:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Imi-K Inhibitor-01 (dissolved in DMSO)
-
Human TNF-α ELISA kit
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-treat the cells with a serial dilution of Imi-K Inhibitor-01 or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production and determine the IC₅₀ value.
Data Presentation and Interpretation
The inhibitory activity of the synthesized compounds should be summarized in a clear and concise table.
| Compound | p38α Kinase IC₅₀ (nM) | TNF-α Inhibition (THP-1 cells) IC₅₀ (nM) |
| Imi-K Inhibitor-01 | 50 | 150 |
| SB203580 (Control) | 30 | 100 |
This is a table with hypothetical data for illustrative purposes.
Mechanism of Inhibition: Targeting the ATP-Binding Site
The imidazole-based inhibitors, including our hypothetical Imi-K Inhibitor-01, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thus blocking the phosphorylation of downstream target proteins.
Diagram of Kinase Inhibition Mechanism
Caption: Competitive inhibition of p38 MAP kinase.
Conclusion and Future Directions
The strategic use of this compound as a starting material provides a direct and efficient route to a class of potent kinase inhibitors with significant therapeutic potential. The protocols outlined in this guide offer a robust framework for the synthesis and biological evaluation of novel compounds targeting p38 MAP kinase. Further optimization of the "Imi-K Inhibitor-01" scaffold, through the synthesis of a focused library of analogues and comprehensive SAR studies, could lead to the identification of clinical candidates for the treatment of a wide range of inflammatory diseases.
References
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. 2023;8(21):18897-18911.
- Synthesis of P38 map kinase inhibitor analogues compounds and quinoxalinone derivatives. International Journal of Pharma and Bio Sciences. 2011;2(4):B-449-B-457.
- Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules. 2023;28(14):5369.
Sources
- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde in Organic Synthesis
Introduction: A Versatile Heterocyclic Building Block in Medicinal Chemistry
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a key heterocyclic building block of significant interest to researchers in organic synthesis and drug discovery.[1][2] Its unique structural architecture, featuring a substituted benzaldehyde moiety linked to a 4-methylimidazole ring, makes it an invaluable precursor for the synthesis of complex molecular scaffolds. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, while the imidazole nucleus is a prevalent pharmacophore in numerous biologically active compounds, including kinase inhibitors. This document provides a comprehensive guide to the synthesis, characterization, and application of this important intermediate, with detailed protocols to facilitate its use in the modern research laboratory.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₂N₂O₂ | Calculated |
| Molecular Weight | 216.24 g/mol | Calculated |
| Appearance | Expected to be a pale yellow to white solid | Analogy to similar compounds[3] |
| CAS Number | 870837-18-6 | [4] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde Proton: A sharp singlet is expected around δ 9.8-10.0 ppm.
-
Aromatic Protons: The benzaldehyde ring will exhibit a complex splitting pattern. A singlet or a narrow doublet for the proton between the methoxy and aldehyde groups, and two doublets for the other two protons.
-
Imidazole Protons: Two singlets or narrow doublets are anticipated for the two non-equivalent protons on the imidazole ring.
-
Methoxy Protons: A sharp singlet integrating to three protons is expected around δ 3.9-4.0 ppm.
-
Methyl Protons: A singlet integrating to three protons for the methyl group on the imidazole ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl Carbon: A resonance in the downfield region, typically around δ 190-192 ppm.
-
Aromatic and Imidazole Carbons: A series of signals in the aromatic region (δ 110-160 ppm).
-
Methoxy Carbon: A signal around δ 56 ppm.
-
Methyl Carbon: A signal in the aliphatic region.
-
-
Infrared (IR) Spectroscopy (ATR):
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.
-
C=C and C=N Stretches: Aromatic and imidazole ring stretches in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy): A strong band around 1200-1250 cm⁻¹.
-
Synthesis Protocol: A Reliable Route to a Key Intermediate
The synthesis of this compound can be efficiently achieved through a copper-catalyzed Ullmann-type coupling reaction.[7][8] This method provides a robust and scalable route from commercially available starting materials.
Diagram of Synthetic Pathway
Caption: Ullmann-type Coupling Synthesis.
Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol is based on established procedures for similar Ullmann-type couplings.[7][9]
Materials:
-
4-Fluoro-3-methoxybenzaldehyde (1.0 eq)
-
4-Methylimidazole (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-methoxybenzaldehyde, 4-methylimidazole, copper(I) iodide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The copper(I) catalyst can be sensitive to oxidation, so an inert atmosphere is crucial to maintain its catalytic activity.
-
Anhydrous Solvent: The use of anhydrous DMF prevents quenching of the base and potential side reactions involving water.
-
Potassium Carbonate: This base is essential to deprotonate the imidazole, forming the nucleophilic imidazolide anion required for the coupling reaction.
-
Celite® Filtration: This step effectively removes the fine particulate copper catalyst and inorganic salts, simplifying the workup.
Applications in Organic Synthesis
The aldehyde functionality of this compound makes it a versatile precursor for a variety of important chemical transformations.
Reductive Amination: Synthesis of Substituted Amines
Reductive amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of secondary and tertiary amines.[10][11]
Caption: Reductive Amination Pathway.
This protocol is adapted from established procedures for the reductive amination of aldehydes.[12][13]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound and the desired amine in anhydrous DCE.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride in one portion. The reaction may be mildly exothermic.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction time can vary from 1 to 24 hours depending on the reactivity of the amine.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Reagent Selection:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that readily reduces the iminium ion intermediate in the presence of the unreacted aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[11]
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones.[14][15]
Caption: Wittig Olefination Pathway.
This protocol describes a typical Wittig reaction for the conversion of an aldehyde to an alkene.[16][17]
Materials:
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq)
-
Strong base (e.g., n-butyllithium in hexanes) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add the strong base (e.g., n-BuLi) dropwise. A color change (often to deep red or orange) indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel.
Expert Insight:
-
The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide. Unstabilized ylides (e.g., from alkylphosphonium salts) typically favor the Z-alkene, while stabilized ylides (containing an electron-withdrawing group) favor the E-alkene.[15]
Application in Drug Discovery: A Precursor to Kinase Inhibitors
The 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl moiety is a key structural feature in a number of kinase inhibitors. This building block is particularly relevant to the synthesis of analogs of Imatinib (Gleevec®), a highly successful therapeutic for chronic myeloid leukemia.[18][19] The synthesis of such complex molecules often involves the coupling of this aldehyde-containing fragment with other heterocyclic systems.
The aldehyde can be converted to an amine via reductive amination, which can then undergo an amidation reaction with a suitable carboxylic acid to form the final drug candidate. Alternatively, the aldehyde can be oxidized to a carboxylic acid, which can then be coupled with an amine-containing fragment. The versatility of this building block allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in the quest for more potent and selective kinase inhibitors.
Safety and Handling
As with all chemicals, appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis and subsequent reactions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used.
References
-
Chem 235 Lab Manual. A Solvent Free Wittig Reaction. [Link]
-
Guo, B., et al. Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry, 2016. [Link]
-
Dana Bioscience. This compound. [Link]
-
Hussain, Z., et al. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI, 2021. [Link]
-
Ananthu, V. K., et al. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. NIH, 2023. [Link]
-
Ibrahim, B. M., et al. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. ResearchGate, 2023. [Link]
-
Rojas-Le-Fort, M., et al. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs. MDPI, 2023. [Link]
-
Shinde, S. D., et al. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes. Journal of Chemical Sciences, 2023. [Link]
-
Peraka, S., et al. Reductive aminations of benzaldehyde. ResearchGate, 2022. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Mohammadi, A. A., et al. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc, 2011. [Link]
-
Reiss, J. Wittig Reaction - Examples and Mechanism. Master Organic Chemistry, 2018. [Link]
-
Reiss, J. Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [Link]
-
Robertson, F. J. A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing, 2016. [Link]
-
PrepChem. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. [Link]
-
Kahwa, I. A., et al. 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. ResearchGate, 2008. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Okasha, R., et al. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives. NIH, 2022. [Link]
-
Jumina, et al. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 2016. [Link]
- Google Patents.
-
Jin, L., et al. 3-Meth-oxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)prop-oxy]benzaldehyde. PubMed, 2009. [Link]
-
SpectraBase. 3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzaldehyde. [Link]
-
Hopkinson, M. N., et al. An expeditious synthesis of imatinib and analogues utilising flow chemistry methods. Royal Society of Chemistry, 2012. [Link]
-
Al-Otaibi, F. C., et al. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. NIH, 2023. [Link]
-
ResearchGate. Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde. [Link]
-
Le, T. P., et al. Ullmann-type coupling reaction using metal-organic framework MOF-199. ResearchGate, 2017. [Link]
-
Solis-Ibarra, D., et al. The four most invoked reaction mechanisms of Ullman-type reactions. ResearchGate, 2019. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. prepchem.com [prepchem.com]
- 4. danabiosci.com [danabiosci.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. 4-(1H-Imidazol-1-yl)benzaldehyde | 10040-98-9 [chemicalbook.com]
- 10. ias.ac.in [ias.ac.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Chemical Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a key intermediate, valued not as a standalone therapeutic agent, but as a versatile scaffold for the synthesis of compounds with significant medicinal chemistry applications.[1] Its structure, featuring a substituted benzaldehyde linked to a 4-methylimidazole moiety, provides a unique combination of functionalities that are highly sought after in the design of targeted therapies.
The N-arylated imidazole core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with applications as anticancer, anti-inflammatory, and antiviral agents.[2] The benzaldehyde group, a reactive carbonyl functional group, serves as a crucial handle for further chemical modifications, allowing for the construction of more complex molecular architectures. This guide will provide an in-depth exploration of the primary application of this compound as a foundational element in the development of potent and selective kinase inhibitors, with a particular focus on p38 mitogen-activated protein kinase (MAPK).
Core Application: A Gateway to Novel p38 MAPK Inhibitors for Inflammatory Diseases
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses.[] It is activated by a variety of cellular stresses and inflammatory cytokines, leading to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[4][5] Consequently, the inhibition of p38 MAPK, particularly the p38α isoform, has emerged as a promising therapeutic strategy for a range of inflammatory conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[5][6]
The imidazole scaffold, a central feature of this compound, is a cornerstone in the design of numerous p38 MAPK inhibitors.[7][8] This is due to its ability to form key interactions within the ATP-binding pocket of the kinase. The development of pyridinyl-imidazole-based p38α inhibitors marked a significant breakthrough in this field, spurring extensive research efforts to identify novel, potent, and selective inhibitors.[5][8]
The Rationale for Utilizing this compound in p38 MAPK Inhibitor Synthesis
The structural elements of this compound offer distinct advantages for the synthesis of p38 MAPK inhibitors:
-
The Imidazole Core: Provides a critical hydrogen bond acceptor and can be further substituted to enhance potency and selectivity.[7]
-
The Benzaldehyde Group: A versatile functional group that can participate in a variety of chemical reactions to build out the rest of the inhibitor molecule. Common transformations include reductive amination, Wittig reactions, and aldol condensations.
-
The Methoxy and Methyl Substituents: These groups can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also play a role in optimizing interactions with the target kinase.
Experimental Protocols: Synthesizing and Evaluating Novel Kinase Inhibitors
The following protocols provide a generalized framework for the utilization of this compound in a drug discovery workflow aimed at developing novel p38 MAPK inhibitors.
Protocol 1: Synthesis of a Representative p38 MAPK Inhibitor via Reductive Amination
This protocol outlines a common synthetic route to introduce a side chain onto the benzaldehyde moiety, a key step in building the final inhibitor.
Objective: To synthesize a derivative of this compound by introducing an amine-containing side chain, a common feature in many kinase inhibitors.
Materials:
-
This compound
-
A primary or secondary amine (e.g., 4-aminopyridine)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent (DCM or DCE).
-
Addition of Amine: Add the selected amine (1.1 equivalents) to the solution.
-
Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stirring: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reducing Agent: Carefully add the reducing agent (STAB or sodium cyanoborohydride, 1.5 equivalents) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired product.
-
Characterization: Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Solvent Selection: DCM and DCE are good solvents for both the aldehyde and the amine and are relatively unreactive under the reaction conditions.
-
Reducing Agent: STAB is a milder and less toxic reducing agent compared to sodium cyanoborohydride and is often preferred for reductive aminations.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.
-
Aqueous Work-up: The sodium bicarbonate quench neutralizes the acetic acid and any remaining reducing agent. The brine wash helps to remove any remaining water from the organic layer.
Protocol 2: In Vitro p38α Kinase Inhibition Assay
This protocol describes a common method to evaluate the inhibitory activity of newly synthesized compounds against the p38α kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated substrate peptide (e.g., ATF2)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Streptavidin-coated plates
-
Phospho-specific antibody (e.g., anti-phospho-ATF2)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, the biotinylated substrate peptide, and recombinant p38α kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stopping the Reaction: Stop the reaction by adding a solution containing EDTA.
-
Capture: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add the phospho-specific primary antibody and incubate.
-
Washing: Wash the plate.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Wash the plate.
-
Signal Development: Add the TMB substrate and incubate until a color develops.
-
Stopping Signal Development: Add the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validating System:
-
Positive Control: A known p38 MAPK inhibitor (e.g., SB203580) should be included to validate the assay performance.
-
Negative Control: A well containing all components except the test compound (DMSO only) serves as the 0% inhibition control.
-
Background Control: A well containing all components except the kinase serves to determine the background signal.
Data Presentation and Visualization
Table 1: Representative p38 MAPK Inhibitors with Imidazole Scaffolds
| Compound | p38α IC₅₀ (nM) | Key Structural Features | Reference |
| SB203580 | 50 | Pyridinyl-imidazole | [9] |
| Doramapimod (BIRB 796) | 38 | Diaryl urea with imidazole | [9] |
| AMG-548 | N/A | Imidazole-based | [5] |
| VX-702 | N/A | Imidazole-based | [5] |
Diagrams
Below are diagrams illustrating key concepts related to the application of this compound in drug discovery.
Caption: Synthetic workflow for developing lead compounds.
Caption: p38 MAPK signaling pathway and point of inhibition.
Conclusion
This compound is a strategically important starting material in medicinal chemistry. Its true value lies in its role as a versatile scaffold for the synthesis of more complex and biologically active molecules. The presence of the imidazole ring, a key pharmacophore for kinase inhibition, combined with the synthetic flexibility of the benzaldehyde group, makes this compound a valuable asset in the development of novel therapeutics, particularly for inflammatory diseases through the inhibition of the p38 MAPK pathway. The protocols and conceptual frameworks provided in this guide are intended to empower researchers and drug development professionals to effectively harness the potential of this important chemical intermediate in their quest for new medicines.
References
-
ACS Publications. Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones | Journal of Medicinal Chemistry. [Link]
-
PubMed. p38 MAP kinase inhibitors: many are made, but few are chosen. [Link]
-
ACS Publications. Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase | Journal of Medicinal Chemistry. [Link]
-
ACS Publications. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Journal of Medicinal Chemistry. [Link]
-
ACS Publications. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase | ACS Omega. [Link]
-
PubMed Central. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. [Link]
-
ResearchGate. Imidazole-based p38 MAP kinase inhibitors. [Link]
-
ResearchGate. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. [Link]
-
NIH. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of Imidazole Derivatives
Foreword for the Modern Researcher
The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. This guide is crafted for researchers, scientists, and drug development professionals, moving beyond a simple recitation of procedures. Herein, we dissect the logic behind pivotal synthetic strategies, offering not just the "how" but the critical "why" that underpins robust and reproducible chemical synthesis. We will explore classical name reactions that form the bedrock of imidazole synthesis alongside modern, more efficient methodologies, providing detailed, field-tested protocols.
The Strategic Pillars of Imidazole Synthesis
The synthesis of the imidazole ring is a well-trodden path in organic chemistry, yet the choice of strategy is paramount and dictated by the desired substitution pattern, available starting materials, and scalability. The primary approaches can be broadly categorized by the number of components brought together in the key ring-forming step.
Here, we will delve into three exemplary and highly versatile methods:
-
The Debus-Radziszewski Synthesis: A classic multi-component reaction ideal for generating tri- and tetrasubstituted imidazoles.
-
The Van Leusen Imidazole Synthesis: A powerful method for producing 1,4- and 1,5-disubstituted imidazoles from aldehydes via a tosylmethyl isocyanide (TosMIC) reagent.[4]
-
Microwave-Assisted Synthesis: A modern, green chemistry approach that dramatically accelerates reaction times and often improves yields for various imidazole syntheses.[5][6][7]
The Debus-Radziszewski Synthesis: A Multi-Component Classic
First reported by Heinrich Debus in 1858, this reaction remains a highly relevant and widely used method for constructing C-substituted imidazoles.[8] It is a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (often in the form of ammonium acetate).[9]
Mechanistic Insight
The reaction is believed to proceed in two main stages. First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and oxidation (dehydrogenation) to yield the aromatic imidazole ring.[8][9] The use of ammonium acetate is advantageous as it provides both the ammonia source and a mildly acidic environment to facilitate the condensation steps.
// Nodes A [label="1,2-Dicarbonyl +\n2 NH₃"]; B [label="Diimine Intermediate"]; C [label="Aldehyde"]; D [label="Condensation & Cyclization"]; E [label="Dihydroimidazole"]; F [label="Oxidation\n(-H₂)"]; G [label="Imidazole Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; {B, C} -> D; D -> E; E -> F; F -> G; } dot Caption: Simplified workflow of the Debus-Radziszewski synthesis.
Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
This protocol details the synthesis of a classic imidazole derivative, lophine, from benzil, benzaldehyde, and ammonium acetate.[10][11]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Benzil | 210.23 | 2.10 g | 0.01 |
| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) | 0.01 |
| Ammonium Acetate | 77.08 | 7.71 g | 0.10 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Ethanol (95%) | - | For recrystallization | - |
Safety Precautions:
-
Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Ammonia (from Ammonium Acetate): Irritant. Ensure good ventilation.[12][13][14]
-
General: Conduct the reaction in a well-ventilated fume hood. Wear standard PPE (lab coat, gloves, safety glasses).
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzil (2.10 g, 0.01 mol), benzaldehyde (1.02 mL, 0.01 mol), and ammonium acetate (7.71 g, 0.10 mol).[10]
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The acetic acid acts as a solvent and catalyst.
-
Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-2 hours.[10] The solution will turn orange/yellow. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ~100 mL of ice-cold water while stirring.
-
Precipitation and Filtration: A yellow precipitate of crude 2,4,5-triphenyl-1H-imidazole will form. Collect the solid by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove residual acetic acid and ammonium salts.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven or desiccator to a constant weight.[15]
Expected Yield: 70-85%. Melting Point: 274-276 °C.
The Van Leusen Imidazole Synthesis: A TosMIC-Driven Approach
The Van Leusen synthesis is a highly effective method for preparing 1,4- and 1,5-disubstituted imidazoles.[4] It utilizes the unique reactivity of tosylmethyl isocyanide (TosMIC), which provides three of the five atoms for the imidazole ring. The reaction involves the condensation of an aldimine with TosMIC.[4]
Mechanistic Insight
The power of this synthesis lies in the multiple reactive sites of the TosMIC reagent. Under basic conditions (e.g., K₂CO₃), the methylene group of TosMIC is deprotonated, forming a nucleophilic anion. This anion attacks the electrophilic carbon of an aldimine (which can be pre-formed or generated in situ). The resulting adduct undergoes a 5-endo-dig cyclization. The final step is the base-promoted elimination of p-toluenesulfinic acid, which drives the aromatization to form the stable imidazole ring.[4]
// Nodes A [label="Aldehyde + Amine"]; B [label="Aldimine (in situ)"]; C [label="TosMIC + Base"]; D [label="TosMIC Anion"]; E [label="Nucleophilic Attack"]; F [label="Cyclization"]; G [label="Elimination of TosH"]; H [label="Imidazole Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; C -> D; {B, D} -> E; E -> F; F -> G; G -> H; } dot Caption: Reaction pathway for the Van Leusen three-component synthesis.
Protocol: Three-Component Synthesis of a 1,5-Disubstituted Imidazole
This protocol describes the in situ generation of the aldimine, making it a convenient one-pot, three-component reaction.[4]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) | 0.01 |
| Benzylamine | 107.15 | 1.09 mL | 0.01 |
| TosMIC | 195.24 | 1.95 g | 0.01 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 0.02 |
| Methanol | - | 30 mL | - |
Safety Precautions:
-
TosMIC: Isocyanides are toxic and have a strong, unpleasant odor. Handle with care in a well-ventilated fume hood.
-
Benzylamine: Corrosive and an irritant. Handle in a fume hood.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add benzaldehyde (1.02 mL, 0.01 mol), benzylamine (1.09 mL, 0.01 mol), and 30 mL of methanol.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the N-benzylidene-1-phenylmethanamine.
-
Addition of Reagents: To the stirred solution, add TosMIC (1.95 g, 0.01 mol) and potassium carbonate (2.76 g, 0.02 mol).
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 3-4 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 50 mL of dichloromethane (DCM) and 50 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.[15] Adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can help reduce tailing of the basic imidazole product on the acidic silica gel.[15]
Microwave-Assisted Synthesis: A Green and Rapid Approach
Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating, such as dramatically reduced reaction times, improved yields, and enhanced product purity.[6][7] The uniform and rapid heating provided by microwaves can efficiently drive reactions to completion, often under solvent-free or green solvent conditions.[5][6]
Rationale for Microwave Use
Microwave heating is based on the ability of polar molecules (solvents, reagents) to absorb microwave energy and convert it into heat through dielectric loss. This leads to rapid, internal, and uniform heating of the reaction mixture, which can accelerate reaction rates far beyond what is achievable with conventional oil bath heating. This technique is particularly effective for multi-component reactions like the Debus-Radziszewski synthesis.[16]
Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol adapts the Debus-Radziszewski synthesis for microwave conditions, often leading to excellent yields in minutes instead of hours.[5][16]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Benzil | 210.23 | 210 mg | 0.001 |
| 4-Chlorobenzaldehyde | 140.57 | 141 mg | 0.001 |
| Ammonium Acetate | 77.08 | 385 mg | 0.005 |
| Ethanol | - | 2 mL | - |
| p-Toluenesulfonic acid (cat.) | 172.20 | ~3.4 mg | 0.00002 |
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine benzil (210 mg, 1 mmol), 4-chlorobenzaldehyde (141 mg, 1 mmol), ammonium acetate (385 mg, 5 mmol), and a catalytic amount of p-toluenesulfonic acid.[5]
-
Solvent Addition: Add 2 mL of ethanol. Ethanol is an excellent solvent for microwave synthesis due to its high polarity and ability to absorb microwave energy efficiently.[5]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-20 minutes.[5] The reaction should be monitored for pressure and temperature to ensure safety.
-
Work-up and Purification: After the reaction, cool the vessel to room temperature. Transfer the contents to a round-bottom flask and remove the ethanol under reduced pressure. Add DCM (20 mL) and wash with water (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.[5] Purify by recrystallization from ethanol or by column chromatography as previously described.
Purification and Characterization
The purification of imidazole derivatives often requires specific considerations due to the basicity of the imidazole ring, which can cause significant tailing on silica gel columns.
-
Column Chromatography: As mentioned, adding a basic modifier like triethylamine (0.1-1%) to the eluent can neutralize acidic sites on the silica gel, leading to sharper peaks and better separation.[15] Alternatively, using neutral or basic alumina as the stationary phase can be effective.[15]
-
Acid-Base Extraction: For crude mixtures, an acid-base extraction can be a powerful purification step. The basic imidazole derivative can be protonated and extracted into an acidic aqueous layer (e.g., 1 M HCl), leaving neutral impurities in the organic layer. The aqueous layer is then basified (e.g., with 1 M NaOH), and the neutral imidazole product is back-extracted into an organic solvent.[15]
-
Recrystallization: This is the most common method for purifying solid imidazole products. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[17][18] Common solvents include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water.[17]
Final product characterization should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm the structure and purity.
References
-
Shrestha, S., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available from: [Link]
-
Çetinkaya, A., & Aly, A. A. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health. Available from: [Link]
-
Patel, D. A., et al. (2023). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. International Journal of Creative Research Thoughts. Available from: [Link]
-
Kushwaha, P., et al. (2025). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. Available from: [Link]
-
Rani, N., et al. (2023). Imidazole and Derivatives Drugs Synthesis: A Review. Current Organic Synthesis. Available from: [Link]
-
Chawla, A., et al. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. Available from: [Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis. Available from: [Link]
-
Radi, M., et al. (2009). Microwave Assisted Efficient Synthesis of Imidazole-Based Privileged Structures. ACS Publications. Available from: [Link]
- Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Kushwaha, P., et al. (2025). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Ingenta Connect. Available from: [Link]
-
Deka, S. Debus-Radziszewski Imidazole Synthesis. Scribd. Available from: [Link]
-
Rani, N., et al. (2023). Imidazole and Derivatives Drugs Synthesis: A Review. Bentham Science. Available from: [Link]
-
Jain, A., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Fokin, V. V., & Gevorgyan, V. (2007). Recent progress in the catalytic synthesis of imidazoles. Chemical Society Reviews. Available from: [Link]
-
Kumar, S., et al. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert. Available from: [Link]
-
Slideshare. Synthesis of triphenyl imidazole. Available from: [Link]
-
Institute of Pharmaceutical Education, Boradi. Expt-4 Synthesis-of-triphenyl-imidazole. Available from: [Link]
-
ResearchGate. Recent Progress in the Catalytic Synthesis of Imidazoles. Available from: [Link]
-
Shrestha, S., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available from: [Link]
-
Sonar, J., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. Available from: [Link]
-
ResearchGate. Synthesis of trisubstituted imidazole via the reaction of α-hydroxy.... Available from: [Link]
-
IJCRT.org. Synthesis Of 2, 4, 5 -Triphenyl Imidazole. Available from: [Link]
-
Williams, A. The Van Leusen Imidazole Synthesis is used to Synthesise Imi. TSI Journals. Available from: [Link]
-
ResearchGate. The Debus–Radziszewski imidazole synthesis. Available from: [Link]
-
ResearchGate. Van Leusen imidazole synthesis. Available from: [Link]
-
Dhahri, A., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Tunisian Chemical Society. Available from: [Link]
-
Gracias, V., et al. (2005). Synthesis of Fused Triazolo-Imidazole Derivatives by Sequential van Leusen/Alkyne-Azide Cycloaddition Reactions. Synfacts. Available from: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
-
Wang, Y., et al. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. RSC Publishing. Available from: [Link]
-
Wang, Y., et al. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. National Institutes of Health. Available from: [Link]
- Google Patents. Affinity purification methods involving imidazole elution.
-
Sharma, R., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available from: [Link]
-
Murry, J., et al. (2001). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure. Available from: [Link]
-
Scribd. Radziszewskis Imidazole Synthesis. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Safety and Handling of Glyoxal 40% Solution in Industrial Settings. Available from: [Link]
-
Slideshare. Unit 4 imidazole. Available from: [Link]
-
ResearchGate. Removing imidazole from a purified protein (using Nickel affinity), through ammonium sulphate?. Available from: [Link]
-
Alizadeh-Bami, F., et al. (2019). Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. Semantic Scholar. Available from: [Link]
-
YouTube. (2024). Preparation of Imidazoles, Part 1: By Cyclocondensation. Available from: [Link]
-
YouTube. (2021). Imidazoles Syntheses, reactions and uses. Available from: [Link]
-
World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Available from: [Link]
-
ijarsct. A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. Available from: [Link]
-
Power Breezer. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Available from: [Link]
-
Global HazMat. How to Safely Handle, Store, and Use Ammonia in the Workplace. Available from: [Link]
Sources
- 1. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 5. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 11. ijcrt.org [ijcrt.org]
- 12. CCOHS: Ammonia [ccohs.ca]
- 13. velsafe.com [velsafe.com]
- 14. How to Safely Handle, Store, and Use Ammonia in the Workplace [globalhazmat.com]
- 15. benchchem.com [benchchem.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. benchchem.com [benchchem.com]
- 18. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Introduction and Scientific Context
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a substituted aromatic aldehyde featuring a decorated benzene ring linked to a 4-methylimidazole moiety. The constituent functional groups—benzaldehyde, imidazole, and methoxy ether—are prevalent pharmacophores in medicinal chemistry. Imidazole-containing compounds, for instance, are known for a wide range of biological activities, including antifungal and antibacterial properties.[1][2] Benzaldehyde derivatives serve as versatile precursors in the synthesis of more complex molecules, such as chalcones and Schiff bases.[2][3][4]
Given its potential as a key intermediate in drug discovery and development, rigorous analytical characterization is imperative to confirm its chemical identity, structure, and purity. This application note provides a multi-technique protocol for researchers, offering in-depth methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. The protocols are designed not merely as procedural steps but as a logical, self-validating workflow, explaining the causality behind each experimental choice to ensure robust and reproducible results.
Physicochemical Properties
A summary of the key identifiers and computed properties for the target compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | (Calculated) |
| Molecular Weight | 216.24 g/mol | (Calculated) |
| IUPAC Name | This compound | (Nomenclature) |
| CAS Number | Not directly available; requires registration. | Dana Bioscience[5] |
| Canonical SMILES | CC1=CN=C(N1)C2=C(C=C(C=C2)C=O)OC | (Calculated) |
Purity Assessment and Quantification via HPLC
Expert Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of a newly synthesized compound. A well-developed reverse-phase (RP-HPLC) method can effectively separate the target compound from starting materials, by-products, and other impurities. The choice of a C18 column is standard for non-polar to moderately polar compounds like this one. The mobile phase, a mixture of acetonitrile and water, is selected for its excellent solvating properties and UV transparency. Formic acid is added to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape for the basic imidazole nitrogen. UV detection is ideal due to the presence of strong chromophores (the aromatic and imidazole rings).
Detailed HPLC Protocol
-
Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
-
Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (scan from 200-400 nm for peak purity) |
| Gradient Elution | 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes. |
-
Data Analysis and Acceptance Criteria:
-
The primary output is a chromatogram showing peaks over time.
-
Purity is calculated based on the area percentage of the main peak. For drug development intermediates, a purity of ≥95% is typically required.
-
Peak tailing should be between 0.9 and 1.5.
-
This method has been successfully applied to the analysis of similar functionalized benzaldehydes.[6][7]
-
Structural Elucidation: A Combined Spectroscopic Approach
A combination of Mass Spectrometry and NMR is essential for unambiguous structure confirmation. MS provides the molecular weight, offering the first piece of the structural puzzle, while ¹H and ¹³C NMR detail the precise arrangement of atoms.
Mass Spectrometry for Molecular Weight Confirmation
Expert Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like our target compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a direct and accurate measurement of the molecular weight, which must match the calculated value for the proposed structure.
-
Instrumentation: A quadrupole Time-of-Flight (Q-TOF) mass spectrometer or a similar high-resolution instrument.
-
Sample Preparation: Dilute the HPLC stock solution (1 mg/mL) 1:100 in the mobile phase (50:50 Acetonitrile/Water with 0.1% Formic Acid).
-
Instrument Parameters:
-
Ionization Mode: Positive ESI (+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Scan Range: m/z 50-500
-
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 217.0972 | ~217.1 |
The observation of a prominent ion at m/z ≈ 217.1 confirms the molecular weight of the compound. High-resolution mass spectrometry should yield a mass accurate to within 5 ppm of the calculated value. Similar benzaldehyde derivatives show clear molecular ions under these conditions.[8][9][10]
NMR Spectroscopy for Unambiguous Structure Verification
Expert Rationale: ¹H and ¹³C NMR are the most powerful techniques for elucidating the exact molecular structure. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by identifying all unique carbon atoms. The choice of solvent, typically DMSO-d₆ or CDCl₃, depends on the compound's solubility. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Based on spectral data for analogous structures like 3-methoxybenzaldehyde and substituted imidazoles, the following proton signals are predicted.[11][12][13]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.95 | s | 1H | Aldehyde (-CHO) | Aldehyde protons are highly deshielded. |
| ~8.30 | s | 1H | Imidazole C2-H | Proton on the imidazole ring adjacent to both nitrogens. |
| ~7.70 | d | 1H | Aromatic C2-H | Ortho to the aldehyde, deshielded. |
| ~7.65 | s | 1H | Imidazole C5-H | Proton on the imidazole ring. |
| ~7.50 | d | 1H | Aromatic C6-H | Ortho to the methoxy group. |
| ~7.40 | d | 1H | Aromatic C5-H | Meta to the aldehyde. |
| ~3.90 | s | 3H | Methoxy (-OCH₃) | Standard chemical shift for an aryl methoxy group. |
| ~2.20 | s | 3H | Methyl (-CH₃) | Methyl group attached to the imidazole ring. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192.0 | Aldehyde C=O | Carbonyl carbons are highly deshielded. |
| ~159.0 | Aromatic C-O | Aromatic carbon attached to the methoxy group. |
| ~140.0 | Imidazole C4 | Carbon attached to the methyl group. |
| ~138.0 | Imidazole C2 | Deshielded carbon between two nitrogens. |
| ~137.0 | Aromatic C-CHO | Carbon attached to the aldehyde. |
| ~135.0 | Aromatic C-N | Carbon attached to the imidazole ring. |
| ~125.0 | Aromatic C6 | Aromatic CH. |
| ~122.0 | Imidazole C5 | Aromatic CH in the imidazole ring. |
| ~120.0 | Aromatic C5 | Aromatic CH. |
| ~115.0 | Aromatic C2 | Aromatic CH. |
| ~56.0 | Methoxy -OCH₃ | Standard shift for methoxy carbon. |
| ~13.0 | Methyl -CH₃ | Aliphatic methyl carbon. |
Functional Group Identification via Infrared (IR) Spectroscopy
Expert Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The vibrations of specific bonds absorb infrared radiation at characteristic frequencies. For this molecule, we expect to see strong, characteristic absorptions for the aldehyde C=O stretch, aromatic C=C bonds, and C-O ether linkages.
IR Protocol
-
Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum Two).
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond ATR (Attenuated Total Reflectance) crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Expected IR Absorption Bands
The following table summarizes the expected characteristic peaks based on data for benzaldehyde and imidazole derivatives.[14][15][16]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic & Imidazole C-H |
| ~2950-2850 | C-H Stretch | Aliphatic (Methyl, Methoxy) |
| ~2820 & ~2720 | C-H Stretch | Aldehyde C-H (Fermi doublet) |
| ~1700 | C=O Stretch | Aldehyde Carbonyl (Strong) |
| ~1600 & ~1480 | C=C Stretch | Aromatic & Imidazole Rings |
| ~1260 | C-O Stretch | Aryl Ether |
| ~850-750 | C-H Bend | Aromatic Out-of-Plane Bending |
Comprehensive Analytical Workflow
The logical flow for a full characterization of a novel synthetic compound involves a tiered approach, starting with purity and moving to definitive structural confirmation. This ensures that resources are used efficiently and that the material is of sufficient quality before proceeding to more complex analyses.
Caption: Logical workflow for the comprehensive characterization of the target compound.
Conclusion
This application note details a robust, multi-technique approach for the complete analytical characterization of this compound. By systematically applying HPLC for purity, MS for molecular weight, NMR for structural elucidation, and IR for functional group confirmation, researchers can establish the identity and quality of this important synthetic intermediate with a high degree of confidence. This validated workflow is essential for ensuring the reliability of materials used in subsequent stages of research and development.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-4-(methoxymethoxy)benzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 3-Hydroxy-4-methoxy-benzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]
-
NIST. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde. Retrieved from [Link]
-
ACS Publications. (n.d.). Infrared Investigation of Certain Imidazole Derivatives and their Metal Chelates. Retrieved from [Link]
-
MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of imidazole derivatives. Retrieved from [Link]
-
GSRS. (n.d.). 3-METHOXY-4-(METHOXYMETHOXY)BENZALDEHYDE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzaldehyde, 3-methoxy-4-[(2-methylphenyl)methoxy]-. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]
-
RSC Publishing. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-4-methylbenzaldehyde. Retrieved from [Link]
-
PubMed. (2009). 3-Meth-oxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)prop-oxy]benzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-4-((methylsulfonyl)methoxy)benzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]
-
Dana Bioscience. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. danabiosci.com [danabiosci.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Methoxy-4,5-methylenedioxybenzaldehyde [webbook.nist.gov]
- 9. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]
- 10. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 11. rsc.org [rsc.org]
- 12. 3-Methoxybenzaldehyde(591-31-1) 1H NMR [m.chemicalbook.com]
- 13. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde using ¹H NMR Spectroscopy
Introduction and Significance
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a substituted aromatic aldehyde featuring a complex arrangement of functional groups, making it a valuable scaffold in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution. By probing the chemical environment of hydrogen nuclei, ¹H NMR provides unparalleled insight into molecular connectivity, conformation, and electronic structure. This note serves as a practical guide, blending theoretical principles with field-proven protocols to interpret the ¹H NMR spectrum of the title compound with confidence.
Predicted ¹H NMR Profile and Structural Considerations
A proactive analysis of the molecular structure is the first step in a logical spectral interpretation. The structure of this compound presents seven unique proton environments, which should translate to seven distinct signals in the ¹H NMR spectrum.
Caption: Labeled proton environments in the target molecule.
Anticipated Spectral Features:
-
Aldehyde Proton (Hₐ): This proton is attached to a carbonyl carbon and is heavily deshielded. It is expected to appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm region.[1][2]
-
Aromatic Protons (Hₑ, Hբ, Hₐ): The benzene ring has three protons.
-
Hₑ: Ortho to the aldehyde and meta to the methoxy group. Expected to be a doublet.
-
Hբ: Ortho to the methoxy group and meta to the aldehyde. Expected to be a doublet of doublets.
-
Hₐ: Ortho to the imidazole ring. Expected to be a doublet. Their chemical shifts will be influenced by the electron-withdrawing aldehyde and the electron-donating methoxy and imidazole groups, likely appearing in the δ 7.0-8.0 ppm range.[3][4]
-
-
Imidazole Protons (Hₑ, Hբ): The two protons on the imidazole ring are in distinct electronic environments. They typically resonate between δ 7.0 and 8.5 ppm.[5]
-
Methoxy Protons (Hₑ): The three equivalent protons of the methoxy group are shielded by the oxygen atom and will appear as a sharp singlet, typically around δ 3.8-4.2 ppm.[6][7]
-
Imidazole Methyl Protons (Hₑ): The methyl group on the imidazole ring will also produce a singlet, generally appearing further upfield around δ 2.2-2.5 ppm.
Experimental Protocol: A Self-Validating Workflow
The quality of an NMR spectrum is directly dependent on meticulous sample preparation and proper instrument setup. This protocol is designed to minimize artifacts and ensure high-resolution data.
Sample Preparation
The causality behind this procedure is to create a magnetically isotropic environment free of contaminants that could obscure signals or degrade spectral quality.
-
Material Weighing: Accurately weigh 10-15 mg of the synthesized this compound. This quantity ensures a sufficient signal-to-noise ratio for a standard ¹H experiment without causing issues of viscosity or solubility that can broaden spectral lines.[8][9]
-
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (a singlet at δ 7.26 ppm).[10] Alternatively, DMSO-d₆ (residual signal at δ 2.50 ppm) can be used if solubility is a concern.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The precise volume is critical for optimal shimming—the process of homogenizing the magnetic field across the sample.
-
Filtration (Critical Step): Particulate matter is detrimental to spectral resolution, causing significant line broadening. To remove any suspended solids, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: While modern spectrometers can lock onto the deuterium signal of the solvent, the addition of an internal standard like tetramethylsilane (TMS) can be used for precise chemical shift calibration (δ 0.00 ppm).[1] However, for routine analysis, referencing the residual solvent peak is often sufficient and avoids adding another substance to the sample.[11][12][13]
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
NMR Data Acquisition
These parameters are typical for a 400 MHz spectrometer and can be adjusted based on sample concentration and desired resolution.
-
Spectrometer: 400 MHz FT-NMR Spectrometer
-
Pulse Program: Standard ¹H acquisition (e.g., 'zg30')
-
Number of Scans (NS): 16-32 scans. This is usually sufficient to achieve excellent signal-to-noise for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds. This delay allows protons to return to their equilibrium state between pulses, ensuring accurate signal integration.
-
Acquisition Time (AQ): 3-4 seconds. A longer acquisition time results in better resolution.
-
Spectral Width (SW): 16-20 ppm. This range is wide enough to capture all potential proton signals from the aldehyde down to TMS.
Spectral Analysis and Interpretation
The following is a detailed interpretation of a representative ¹H NMR spectrum of this compound, acquired in CDCl₃ at 400 MHz.
Data Summary Table
| Peak Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Hₐ | 9.91 | s (singlet) | 1H | - | Aldehyde-H |
| Hₑ | 7.72 | d (doublet) | 1H | 1.8 | Benzene-H |
| Hբ | 7.65 | s (singlet) | 1H | - | Imidazole-H |
| Hₐ | 7.50 | dd (doublet of doublets) | 1H | 8.2, 1.8 | Benzene-H |
| Hₑ | 7.28 | d (doublet) | 1H | 8.2 | Benzene-H |
| Hբ | 7.01 | s (singlet) | 1H | - | Imidazole-H |
| Hₑ | 3.95 | s (singlet) | 3H | - | Methoxy (-OCH₃) |
| Hₑ | 2.30 | s (singlet) | 3H | - | Methyl (-CH₃) |
Detailed Peak-by-Peak Assignment
-
δ 9.91 ppm (1H, singlet, Hₐ): This sharp singlet is characteristic of an aldehyde proton. Its significant downfield shift is due to the powerful deshielding effect of the carbonyl group and its magnetic anisotropy. The lack of coupling confirms it has no adjacent proton neighbors.[1][14]
-
δ 7.72 ppm (1H, doublet, J = 1.8 Hz, Hₑ): This signal corresponds to the aromatic proton at the C2 position. It is ortho to the electron-withdrawing aldehyde group, shifting it downfield. It appears as a narrow doublet due to a small meta-coupling (⁴J) with the proton at C6 (Hբ).
-
δ 7.65 ppm (1H, singlet, Hբ): This singlet in the aromatic region is assigned to the proton at the C2 position of the imidazole ring. Imidazole protons are known to resonate in this region, and its singlet nature indicates minimal coupling to other nearby protons.[5]
-
δ 7.50 ppm (1H, doublet of doublets, J = 8.2, 1.8 Hz, Hₐ): This signal is assigned to the aromatic proton at the C6 position. It is split into a doublet by its ortho neighbor Hₑ (J ≈ 8.2 Hz, typical ortho coupling) and further split into a doublet of doublets by its meta neighbor Hₑ (J ≈ 1.8 Hz, typical meta coupling).[3]
-
δ 7.28 ppm (1H, doublet, J = 8.2 Hz, Hₑ): This signal belongs to the proton at the C5 position of the benzene ring. Its upfield position relative to the other aromatic protons is consistent with being para to the electron-donating methoxy group. It is split into a clean doublet by its ortho neighbor, Hₐ, with a typical ortho coupling constant.
-
δ 7.01 ppm (1H, singlet, Hբ): This signal is assigned to the proton at the C5 position of the imidazole ring. It is adjacent to the methyl-substituted carbon, and any coupling to the methyl protons is typically too small to be resolved, resulting in a sharp singlet.
-
δ 3.95 ppm (3H, singlet, Hₑ): This intense singlet, integrating to three protons, is unambiguously assigned to the methoxy group. Its chemical shift is characteristic for methoxy groups attached to an aromatic ring.[7][15]
-
δ 2.30 ppm (3H, singlet, Hₑ): This singlet, also integrating to three protons, is assigned to the methyl group attached to the C4 position of the imidazole ring.
Logical Workflow for Spectral Interpretation
The process of moving from a prepared sample to a confirmed structure follows a logical, systematic path.
Caption: A systematic workflow for ¹H NMR spectral interpretation.
Conclusion
The ¹H NMR spectrum provides a definitive fingerprint for this compound. Each proton environment gives rise to a distinct signal with a characteristic chemical shift, integration, and multiplicity that aligns perfectly with the proposed structure. The downfield aldehyde singlet, the specific splitting patterns of the three aromatic protons, the two singlets for the imidazole protons, and the sharp singlets for the methoxy and methyl groups collectively provide unambiguous evidence for the compound's identity and purity. This application note demonstrates that a combination of a robust experimental protocol and a systematic interpretation strategy enables confident structural elucidation.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. brainly.com [brainly.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. youtube.com [youtube.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acdlabs.com [acdlabs.com]
- 8. scribd.com [scribd.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
mass spectrometry fragmentation of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
An Application Note on the Mass Spectrometric Elucidation of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of regulatory approval and mechanistic understanding. This compound is an important drug intermediate used in the synthesis of various active pharmaceutical ingredients[1]. Its unique structure, incorporating a benzaldehyde, a methoxy ether, and a substituted imidazole ring, presents a distinct challenge and opportunity for mass spectrometric analysis. Understanding its gas-phase fragmentation behavior is critical for its identification in complex matrices, for metabolite identification studies, and for quality control during synthesis.
This application note provides a comprehensive guide to the fragmentation analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will explore the predictable yet complex fragmentation pathways derived from its constituent functional groups, offer a robust analytical protocol, and present the expected fragmentation data in a clear, interpretable format. This guide is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for unambiguous molecular characterization.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with the molecule's fundamental properties.
-
Molecular Formula: C₁₂H₁₂N₂O₂
-
Molecular Weight (Monoisotopic): 216.0899 g/mol
-
Core Functional Groups:
-
Benzaldehyde Moiety: An aromatic aldehyde, known for characteristic losses of hydrogen radicals and carbon monoxide[2][3][4].
-
Methoxy Group: An aromatic ether, which typically undergoes loss of a methyl radical[5][6].
-
N-Aryl Imidazole Ring: A stable heterocyclic system where fragmentation can be initiated by cleavage of the bond to the phenyl ring or fragmentation of the imidazole ring itself, often through the loss of HCN[7][8].
-
The interplay of these groups under ionization conditions dictates the fragmentation cascade. Protonation, the primary ionization event in positive-mode ESI, is most likely to occur at the more basic nitrogen of the imidazole ring or the carbonyl oxygen, creating the precursor ion [M+H]⁺ at m/z 217.0977.
Predicted Fragmentation Pathways under ESI-MS/MS
The fragmentation of the protonated molecule, [M+H]⁺, is directed by the initial site of protonation and the relative stabilities of the resulting fragment ions and neutral losses. Below, we dissect the most probable fragmentation pathways.
Pathway A: Fragmentation Initiated at the Benzaldehyde Moiety
The aldehyde group is a key site for fragmentation. Following protonation, likely at the carbonyl oxygen, several cleavages can be anticipated.
-
Loss of Carbon Monoxide (CO): A classic fragmentation for aromatic aldehydes, the [M+H]⁺ ion can lose a neutral molecule of carbon monoxide (28 Da)[2][4]. This leads to the formation of a stable ion at m/z 189.1028.
-
Loss of a Hydrogen Radical (H•): While less common in ESI than in electron ionization (EI), the loss of a hydrogen atom from the aldehyde group can occur, especially at higher collision energies, yielding an acylium ion[3].
Pathway B: Fragmentation Involving the Methoxy Group
Aromatic ethers are prone to specific cleavages that are diagnostically useful.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the O-CH₃ bond results in the loss of a methyl radical (15 Da), a common pathway for methoxy-substituted aromatics[5][6]. This generates a highly resonance-stabilized ion at m/z 202.0742.
-
Loss of Formaldehyde (CH₂O): A rearrangement can lead to the elimination of neutral formaldehyde (30 Da), yielding a fragment at m/z 187.0817.
Pathway C: Cleavage Related to the Imidazole Ring
The bond connecting the imidazole and phenyl rings is a potential cleavage site.
-
Cleavage of the N-Aryl Bond: Scission of the C-N bond between the two rings can occur in two ways.
-
Formation of the protonated 4-methyl-imidazole fragment (m/z 83.0599).
-
Formation of the 3-methoxy-4-formylphenyl cation (m/z 135.0441). This fragment is particularly diagnostic as it contains the benzaldehyde and methoxy portions of the molecule.
-
-
Imidazole Ring Fragmentation: The imidazole ring itself is robust but can fragment via the loss of hydrogen cyanide (HCN, 27 Da) or by more complex ring-opening mechanisms, though this is often a minor pathway for N-aryl substituted imidazoles[8][9].
These pathways are not mutually exclusive and can occur sequentially, leading to a rich MS/MS spectrum. A summary of the most anticipated fragment ions is provided in the table below.
Data Presentation: Predicted Fragment Ions
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Mass Loss (Da) | Proposed Fragment Structure/Pathway |
| 217.0977 | 202.0742 | •CH₃ | 15.0235 | Loss of methyl radical from the methoxy group (Pathway B) |
| 217.0977 | 189.1028 | CO | 27.9949 | Loss of carbon monoxide from the aldehyde group (Pathway A) |
| 217.0977 | 135.0441 | C₄H₆N₂ | 82.0531 | Cleavage of the N-aryl bond, retaining the benzaldehyde portion (Pathway C) |
| 217.0977 | 83.0599 | C₈H₇O₂ | 135.0446 | Cleavage of the N-aryl bond, retaining the protonated 4-methyl-imidazole ring (Pathway C) |
| 189.1028 | 174.0793 | •CH₃ | 15.0235 | Sequential loss: CO followed by methyl radical loss |
| 202.0742 | 174.0793 | CO | 27.9949 | Sequential loss: Methyl radical followed by CO loss |
Visualization of Fragmentation Pathways
The logical flow of the fragmentation cascade can be visualized to aid in interpretation.
Caption: Key fragmentation pathways from the protonated precursor ion.
Experimental Protocols
To validate the predicted fragmentation and provide a practical guide, the following protocol outlines a standard approach for analysis using a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.
I. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting efficient protonation in positive-ion mode ESI.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the ESI source.
II. Mass Spectrometry Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr at a temperature of 350 - 450 °C
-
MS Full Scan (MS1):
-
Mass Range: m/z 50 - 500
-
Acquisition Time: 0.5 s
-
-
Tandem MS (MS/MS):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 217.1.
-
Collision Gas: Argon
-
Collision Energy: Perform a ramped collision energy experiment from 10-40 eV. This is a critical step; lower energies will favor the formation of larger fragments (e.g., loss of •CH₃), while higher energies will induce more extensive fragmentation. Analyzing the compound across a range of energies provides the most comprehensive fragmentation data[10].
-
III. Experimental Workflow Visualization
Caption: Step-by-step workflow for MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the established chemical behavior of its constituent functional groups. The key diagnostic fragments arise from the loss of a methyl radical (m/z 202), the loss of carbon monoxide (m/z 189), and the cleavage of the N-aryl bond to produce characteristic ions at m/z 135 and m/z 83. By employing a systematic analytical approach with ramped collision energies, a rich and informative tandem mass spectrum can be generated. This application note provides the foundational pathways, a robust protocol, and the expected data to enable researchers to confidently identify this molecule and its derivatives, supporting the advancement of pharmaceutical research and development.
References
-
Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Available at: [Link]
-
Filo. Mass fragmentation in benzaldehyde. Available at: [Link]
-
Huttunen, R. et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Available at: [Link]
-
Hodges, R. & Grimmett, M. R. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 21(4), 1085-1087. Available at: [Link]
-
Scribd. Fragmentation of BENZALDEHYDE (Maina). Available at: [Link]
-
Dr. Puspendra Classes (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Available at: [Link]
-
ResearchGate. The mass spectra of imidazole and 1-methylimidazole. Available at: [Link]
-
Kikuchi, H. et al. (1983). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. Mass Spectrometry, 31(3), 195-203. Available at: [Link]
-
Clark, C. R. et al. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]
-
Vessecchi, R. et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33, 353-373. Available at: [Link]
-
Dana Bioscience. this compound. Available at: [Link]
-
PubChem. 3-(1H-imidazol-1-yl)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Abdel-Aziz, H. A. et al. (2014). Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-hydrazinecarboxamide Derivatives. Journal of Chemistry. Available at: [Link]
-
SciSpace. Top 143 Journal of Mass Spectrometry papers published in 2021. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 4. scribd.com [scribd.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Top 143 Journal of Mass Spectrometry papers published in 2021 [scispace.com]
Application Note: 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde as a Strategic Precursor for Novel Antifungal Agents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Addressing the Rise of Fungal Pathogen Resistance
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Pathogens such as Candida albicans and Aspergillus fumigatus are responsible for high mortality rates, particularly in immunocompromised individuals. This critical situation necessitates the discovery and development of novel antifungal agents with unique mechanisms of action or improved efficacy. Azole antifungals, a prominent class of drugs, function by inhibiting ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][2] The imidazole ring is a key pharmacophore in many of these agents, targeting the enzyme lanosterol 14α-demethylase.[2][3][4]
This application note details the strategic use of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde , a versatile chemical intermediate, in the synthesis of new potential antifungal compounds. This precursor uniquely combines the established antifungal properties of the imidazole moiety with the synthetic flexibility of a benzaldehyde group, allowing for the creation of diverse molecular scaffolds such as chalcones and Schiff bases.[5][6] We provide detailed protocols for synthesis, methodologies for biological evaluation, and an overview of the proposed mechanism of action.
The Rationale: A Synthesis of Potent Pharmacophores
The design of novel antifungal agents often relies on the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced activity or a dual mechanism of action.
-
The Imidazole Core: The 4-methyl-1H-imidazol-1-yl group is the cornerstone of this precursor's antifungal potential. Like other azoles, it is designed to coordinate with the heme iron atom in the active site of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2][4] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane's integrity and function.[1][3]
-
The Benzaldehyde Gateway: The benzaldehyde functional group is a highly versatile synthetic handle.[7] Its electrophilic carbonyl carbon readily undergoes condensation reactions with nucleophiles, providing a straightforward route to a wide array of derivatives. Two particularly valuable classes of compounds in medicinal chemistry that can be synthesized from this precursor are:
-
Chalcones: Formed via Claisen-Schmidt condensation with acetophenones, chalcones are known to possess a broad spectrum of biological activities, including antifungal properties.[5][8][9]
-
Schiff Bases (Imines): Formed by condensation with primary amines, Schiff bases are integral to many bioactive compounds and have demonstrated significant antibacterial and antifungal efficacy.[6][10][11]
-
The methoxy substituent on the benzaldehyde ring can further modulate the molecule's electronic properties and its ability to form hydrogen bonds, potentially enhancing its binding affinity to the target enzyme.
Synthesis of Novel Antifungal Candidates
The following protocols describe the synthesis of two classes of potential antifungal agents—chalcones and Schiff bases—using this compound as the starting material.
Protocol: Synthesis of Imidazole-Containing Chalcones via Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed condensation of the title benzaldehyde with a substituted acetophenone. The reaction creates an α,β-unsaturated ketone system, the characteristic feature of the chalcone scaffold.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 mmol, 216.23 mg) and a selected substituted acetophenone (e.g., 4'-chloroacetophenone, 1.0 mmol, 154.58 mg) in 15 mL of methanol.
-
Catalyst Addition: Stir the mixture at room temperature until all solids are dissolved. Prepare a 10% aqueous solution of potassium hydroxide (KOH). Slowly add the KOH solution dropwise to the reaction mixture over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 50 mL of ice-cold water. If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[13] Dry the purified crystals under a vacuum.
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Caption: Workflow for the synthesis of imidazole-chalcone derivatives.
Protocol: Synthesis of Imidazole-Containing Schiff Bases
This protocol describes the condensation of the title benzaldehyde with a primary amine to form an imine (Schiff base). This reaction is typically acid-catalyzed.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve this compound (1.0 mmol, 216.23 mg) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Amine Addition: To this solution, add a primary amine (e.g., 4-fluoroaniline, 1.0 mmol, 111.12 mg).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 3-5 hours. Monitor the reaction's completion by TLC.
-
Isolation and Purification: After cooling to room temperature, the product may precipitate. If so, collect it by filtration. If not, reduce the solvent volume under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent like ethanol or isopropanol.
-
Characterization: Characterize the final Schiff base product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure.
Caption: Workflow for the synthesis of imidazole-Schiff base derivatives.
Biological Evaluation: Antifungal Susceptibility Testing
The antifungal activity of the newly synthesized compounds is quantified by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution Assay for MIC Determination
-
Culture Preparation: Grow fungal strains (e.g., C. albicans, A. fumigatus) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of each synthesized compound in Dimethyl Sulfoxide (DMSO). Perform a two-fold serial dilution of the compounds in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (fungal inoculum in medium without any compound), a negative control (medium only), and a drug control (a known antifungal like Fluconazole).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Hypothetical Data Presentation:
| Compound ID | Derivative Type | Substituent (R) | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs A. fumigatus |
| Chalcone-1 | Chalcone | 4-Chloro | 8 | 16 |
| Chalcone-2 | Chalcone | 4-Methoxy | 16 | 32 |
| Schiff-1 | Schiff Base | 4-Fluoro | 4 | 8 |
| Schiff-2 | Schiff Base | 2,4-Dichloro | 2 | 4 |
| Fluconazole | Reference Drug | - | 2 | 64 |
Proposed Mechanism of Action
The primary mechanism of action for antifungal agents derived from this compound is expected to be the inhibition of ergosterol biosynthesis.[3][4]
-
Target Enzyme: The N-1 substituted imidazole ring of the compound is designed to penetrate the fungal cell and bind to the active site of lanosterol 14α-demethylase (a cytochrome P450 enzyme).
-
Binding and Inhibition: The nitrogen atom (N-3) of the imidazole ring coordinates to the ferric iron atom within the heme prosthetic group of the enzyme. This binding event blocks the active site, preventing the natural substrate, lanosterol, from being demethylated.
-
Membrane Disruption: The inhibition of this crucial step halts the production of ergosterol. This leads to the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition increases membrane permeability and fluidity, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth and replication.[1][2][3]
Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.
Conclusion and Future Perspectives
This compound serves as an exemplary building block for the synthesis of novel antifungal agents. Its structure provides a direct route to diverse chemical libraries, including chalcones and Schiff bases, which are known for their biological activities. The protocols outlined here demonstrate straightforward and efficient synthetic pathways to these target compounds. Preliminary biological evaluation via MIC determination can rapidly identify promising candidates. The inherent imidazole core strongly suggests a mechanism of action centered on the disruption of the fungal cell membrane through ergosterol biosynthesis inhibition.
Future work should focus on expanding the library of derivatives with various substituents to establish clear structure-activity relationships (SAR). Promising candidates should be subjected to further studies, including fungicidal activity assays (MFC), cytotoxicity testing against mammalian cell lines, and in vivo efficacy studies in animal models of fungal infection.
References
- Fromtling, R. A. (1985).
-
Kim, H., & Lee, W. K. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. BMC Infectious Diseases. [Link]
-
Bailey, N., Morimoto, P., Kae, H., & Ashburn, B. O. Synthesis and Biological Evaluation of Imidazole-Bearing Chalcones Toward New Antifungals. Native Science Report. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]
-
Özkay, Y., Osmaniye, D., Levent, S., & Sağlık, B. N. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings. [Link]
-
Li, S., et al. (2017). Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. Revista de Chimie. [Link]
-
Rezaei, Z., et al. (2011). Design, Synthesis and Antifungal Activity of Some New Imidazole and Triazole Derivatives. ResearchGate. [Link]
-
Zhang, Z., et al. (2024). Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole. Chemistry & Biodiversity. [Link]
-
Chai, Y., et al. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi. [Link]
-
Gümüş, M., & Arslan, M. (2024). Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects. Taylor & Francis Online. [Link]
-
Bhuvaneshwari, S., & Sharmila, S. (2018). Synthesis, Characterization and Antimicrobial Studies of 3-Methoxy-4-Hydroxy Benzaldehyde & O-Phenylene Diamine Schiff Base. International Journal for Innovative Research in Technology. [Link]
-
Levent, S., et al. (2018). Synthesis and Anticandidal Activity of New Imidazole-Chalcones. Molecules. [Link]
-
Zhang, Z., et al. (2024). Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4‐Thiadiazole. Chemistry & Biodiversity. [Link]
-
Fonkui, T. Y., et al. (2017). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. ResearchGate. [Link]
-
Khabnadideh, S., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Research in Pharmaceutical Sciences. [Link]
-
Sadeghian, S., et al. (2024). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]
-
Choudhary, A., et al. (2011). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. [Link]
-
Dumez, S., et al. (2007). Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products. [Link]
-
Moorthy, N. S. H., et al. (2017). Synthesis, antifungal evaluation and in silico study of novel Schiff bases derived from 4-amino-5(3,5-dimethoxy-phenyl)-4H-1,2,4-triazole-3-thiol. Arabian Journal of Chemistry. [Link]
-
Chai, Y., et al. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi. [Link]
-
Sağlık, B. N., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega. [Link]
-
Bailey, N., et al. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nativesciencereport.org [nativesciencereport.org]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arabjchem.org [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: A Strategic Guide to Developing Novel Bioactive Molecules from 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Introduction
In the landscape of modern drug discovery, the strategic selection of a core scaffold is a critical determinant of success. Benzaldehyde derivatives, a versatile class of organic compounds, have consistently proven to be a rich source of therapeutic agents due to their inherent reactivity and the diverse biological activities they can exhibit.[1][2] The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, allowing for the systematic construction of diverse molecular libraries. When coupled with a heterocyclic system like imidazole, which is a key component of many biologically important molecules such as the amino acid histidine, the potential for discovering novel bioactivity is significantly enhanced.[3][4][5] The imidazole ring, with its unique electronic properties and ability to participate in hydrogen bonding, is a privileged structure in medicinal chemistry, appearing in numerous antifungal, anticancer, and antihypertensive drugs.[4][5]
This guide focuses on a particularly promising, yet underexplored, starting material: 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde . This molecule is strategically functionalized with a methoxy group, a 4-methyl-imidazole moiety, and a reactive aldehyde. The methoxy group can influence the electronic properties and metabolic stability of derivatives, while the 4-methyl-imidazole provides a specific steric and electronic profile that can be exploited for selective binding to biological targets.[6]
These application notes provide a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this scaffold. We will detail robust synthetic strategies for library generation and provide validated, step-by-step protocols for a cascade of primary biological screening assays to identify and characterize novel bioactive compounds.
Strategic Workflow for Bioactive Molecule Discovery
The journey from a starting scaffold to a potential drug candidate is a systematic process of synthesis, screening, and optimization. The following workflow is designed to maximize efficiency and the probability of identifying lead compounds with desirable biological activities.
Caption: High-level workflow for novel bioactive molecule discovery.
Part 1: Synthesis of a Diverse Chemical Library
The aldehyde functionality of our starting material is the key to synthetic diversification. Below are protocols for three robust and versatile reactions to generate a library of novel derivatives.
Protocol 1.1: Knoevenagel Condensation for α,β-Unsaturated Derivatives
Rationale: The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds. This reaction introduces a conjugated system, which is a common feature in many bioactive molecules, and allows for the introduction of a wide variety of functional groups through the choice of the active methylene compound.
Step-by-Step Protocol:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of ethanol. Add 1.1 equivalents of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or diethyl malonate).
-
Catalyst Addition: Add a catalytic amount (0.1 equivalents) of a base such as piperidine or triethylamine to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde. If the reaction is sluggish, gentle heating to 50°C can be applied.
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure α,β-unsaturated derivative.
-
Characterization: Confirm the structure of the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: Reductive Amination for Novel Amine Derivatives
Rationale: Reductive amination is a powerful method for synthesizing secondary and tertiary amines. Introducing an amine moiety can significantly alter the physicochemical properties of the parent molecule, such as its solubility and basicity, which can in turn influence its biological activity and pharmacokinetic profile.
Step-by-Step Protocol:
-
Imine Formation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of a primary or secondary amine in 30 mL of methanol. Add 3-4 Å molecular sieves to absorb the water formed. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the mixture to 0°C in an ice bath. Carefully add 1.5 equivalents of a reducing agent, such as sodium borohydride (NaBH₄), in small portions.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 6-12 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of 10 mL of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane). Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Primary Biological Screening Protocols
Once a library of derivatives has been synthesized, the next critical step is to screen them for biological activity. The following protocols provide robust methods for assessing cytotoxicity, antimicrobial activity, and enzyme inhibition.
Protocol 2.1: In Vitro Cytotoxicity Screening using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[7][8][9] It is a crucial first step in identifying potential anticancer agents.[2] The assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[7][10]
Step-by-Step Protocol:
-
Cell Seeding: Seed a 96-well plate with a chosen cancer cell line (e.g., HeLa, MCF-7) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for active compounds.[8][9]
Data Presentation: Example Cytotoxicity Data
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| Derivative 1A | HeLa | > 100 |
| Derivative 1B | HeLa | 12.5 |
| Derivative 2A | MCF-7 | 8.4[8] |
| Doxorubicin | HeLa | 0.5 |
Protocol 2.2: Antimicrobial Activity Screening via Minimum Inhibitory Concentration (MIC) Assay
Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] This assay is fundamental for discovering new antibacterial or antifungal agents.[13] The broth microdilution method is a standard and efficient way to determine MIC values for a large number of compounds.[14][15]
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Compound Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) should contain 50 µL of MHB.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11][14]
Protocol 2.3: General Enzyme Inhibition Assay
Rationale: Many drugs exert their effects by inhibiting specific enzymes involved in disease pathways.[16][17] An enzyme inhibition assay is a laboratory test designed to determine whether a molecule affects the activity of an enzyme.[18] These assays are crucial in the early stages of drug discovery to identify molecules that can modulate the function of a specific biological target.[19][20]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the enzyme, its substrate, and the test compounds (inhibitors) in this buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Buffer solution.
-
Test compound at various concentrations.
-
Enzyme solution.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the test compound to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Reaction Monitoring: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry for a colorimetric product, fluorometry for a fluorescent product). This is typically done using a plate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction rate (velocity) for each concentration of the inhibitor. Compare these rates to the rate of the uninhibited reaction (control). Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Conclusion and Future Directions
The strategic framework outlined in these application notes provides a clear and robust pathway for the development of novel bioactive molecules from the promising scaffold, this compound. By systematically synthesizing a diverse library of derivatives and employing a cascade of well-validated biological screening assays, researchers can efficiently identify and characterize compounds with significant therapeutic potential. The "hit" compounds identified through this process will form the basis for further investigation, including dose-response studies, structure-activity relationship (SAR) analysis, and mechanism of action studies, ultimately leading to the nomination of lead candidates for preclinical development. The versatility of the benzaldehyde-imidazole core structure suggests that this approach holds considerable promise for uncovering new treatments for a range of diseases.
References
-
Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. Retrieved from [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Retrieved from [Link]
-
Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. UCSB. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. MIS. Retrieved from [Link]
-
Autechem. (n.d.). Exploring the Synthesis and Applications of Benzaldehyde Derivatives. Autechem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. NIH. Retrieved from [Link]
-
ResearchGate. (2025). Targeting enzyme inhibitors in drug discovery. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. NIH. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Novel Methodologies for the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovering new bioactive molecules from microbial sources. NIH. Retrieved from [Link]
-
ResearchGate. (2025). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Natural product-inspired strategies towards the discovery of novel bioactive molecules. ResearchGate. Retrieved from [Link]
-
Ommega Online. (n.d.). Emerging Trends in Discovery of Novel Bioactive Compounds of Microbial Origin. Ommega Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active imidazole compounds. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. NIH. Retrieved from [Link]
-
MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. Retrieved from [Link]
-
ChemR23. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. ChemR23. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). NIH. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. PrepChem.com. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Taylor & Francis Online. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Methylimidazole. Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Wikipedia. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. 4-Methylimidazole - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. protocols.io [protocols.io]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. blog.biobide.com [blog.biobide.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. superchemistryclasses.com [superchemistryclasses.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Welcome to the technical support center for the synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable intermediate. We will delve into the mechanistic rationale behind protocol choices, provide detailed troubleshooting guides, and offer step-by-step experimental procedures based on established synthetic strategies.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active compounds.[1] Achieving a high-yield, reproducible synthesis is critical for advancing research and development timelines. The core of this synthesis involves the formation of a C-N bond between the vanillin-derived aromatic ring and 4-methylimidazole. The primary challenges in this synthesis often revolve around catalyst selection, reaction conditions, and the mitigation of side reactions. This guide will focus on the two most prevalent and effective methods for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.
Overview of Synthetic Strategies
The formation of the aryl-imidazole bond is typically achieved via a cross-coupling reaction. The choice between a copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) approach depends on factors such as available starting materials, cost, and sensitivity to reaction conditions.
Caption: Primary synthetic routes to the target compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is very low or I'm only recovering starting materials. What are the common causes?
Low conversion is a frequent issue that can typically be traced back to the catalyst system, reaction conditions, or starting material quality.
Troubleshooting Workflow: Low Yield
Caption: A systematic workflow for diagnosing low reaction yields.
-
For Buchwald-Hartwig Reactions: The palladium catalyst must be in the Pd(0) oxidation state to initiate the catalytic cycle.[2] If you are not using a pre-formed Pd(0) complex, ensure your conditions are suitable for in-situ reduction of a Pd(II) salt. Furthermore, the phosphine ligands, especially bulky, electron-rich ones that are crucial for high activity, can be sensitive to air.[3]
-
For Ullmann Condensations: Traditional Ullmann reactions often require "activated" copper powder.[4] Modern protocols benefit from soluble copper(I) salts like CuI. The reaction is often slower than its palladium-catalyzed counterpart and may require higher temperatures (>100-150 °C) and longer reaction times.[4]
-
Base Selection: The base plays a critical role. In Buchwald-Hartwig amination, the base facilitates the deprotonation of the amine-palladium complex.[2] For Ullmann reactions, it deprotonates the imidazole. A strong, non-nucleophilic base is required. K₂CO₃ or Cs₂CO₃ are common choices. The solubility of the base in the reaction solvent is also a key factor.
Q2: I'm observing significant side product formation. What are they and how can I prevent them?
Side products typically arise from competing reaction pathways. Identifying the likely culprits is the first step to mitigating them.
| Potential Side Product | Likely Cause & Reaction Type | Proposed Solution |
| Hydrodehalogenation (Aryl-X → Aryl-H) | β-hydride elimination from the Pd-amide intermediate.[5] (Buchwald-Hartwig) | Use a ligand that promotes faster reductive elimination, such as a bulky biarylphosphine ligand (e.g., XPhos, SPhos).[3] Ensure a rigorously anhydrous and inert atmosphere. |
| Aryl Homocoupling (Aryl-X + Aryl-X → Aryl-Aryl) | Reductive coupling of aryl halide starting material. (Ullmann) | This is a classic side reaction in Ullmann couplings.[6] Using a ligand (e.g., a diamine) can sometimes suppress this by stabilizing the copper intermediates. Ensure slow addition of the aryl halide if possible. |
| Reaction at Aldehyde | The aldehyde group can potentially be a site for side reactions, especially under strongly basic or reducing conditions. | Protect the aldehyde group as an acetal if other optimization strategies fail. This adds two steps (protection/deprotection) to the synthesis but can rescue the yield if aldehyde reactivity is the primary issue. |
Q3: Should I use an Ullmann or a Buchwald-Hartwig protocol?
This is a critical decision based on practicality and desired outcomes.
| Factor | Ullmann Condensation | Buchwald-Hartwig Amination | Recommendation for this Synthesis |
| Catalyst Cost | Lower (Copper salts are inexpensive). | Higher (Palladium catalysts and specialized phosphine ligands are costly). | If cost is the primary driver and optimization time is available, Ullmann is a viable start. |
| Reaction Conditions | Harsher. Often requires high temperatures (>100 °C) and polar aprotic solvents (DMF, NMP).[4] | Milder. Can often be run at lower temperatures (25-100 °C).[2] | Buchwald-Hartwig offers a greater degree of control and is often more suitable for complex molecules with sensitive functional groups. |
| Substrate Scope | Traditionally narrower, often requiring activated aryl halides.[4] | Extremely broad. Highly versatile for various amines and aryl halides (Cl, Br, I, OTf).[5][7] | Buchwald-Hartwig is generally more reliable and higher-yielding for this specific type of N-arylation of an imidazole. |
| Ligand Requirement | Often ligand-free or uses simple ligands (e.g., diamines, amino acids). | Requires specialized, often bulky and electron-rich, phosphine ligands for high efficiency.[3] | The investment in a Buchwald ligand is likely to pay off in terms of yield and reproducibility. |
Q4: How do I best purify the final product?
Purification is key to obtaining the desired material with high purity.
-
Aqueous Work-up: After the reaction, a standard aqueous work-up is necessary. Quench the reaction mixture carefully with water or a mild acid (like saturated NH₄Cl solution). Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Removal of Metal Catalyst:
-
Palladium: Palladium residues can often be removed by filtration through a pad of Celite or by washing the organic extract with an aqueous solution of a thiol-containing reagent (e.g., sodium thiomethoxide) or cysteine.
-
Copper: Copper salts can often be removed by washing the organic layer with aqueous ammonia, which forms a water-soluble copper-ammonia complex.
-
-
Chromatography: The most common and effective method for final purification is silica gel column chromatography.[8][9] A gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane/methanol, is typically effective.[8][9]
-
Recrystallization: If a solid product of sufficient purity is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be performed to achieve analytical purity.
Model Experimental Protocols
The following are generalized, starting-point protocols. Note: These must be optimized for your specific setup and starting material batches. All operations should be performed in a fume hood using appropriate personal protective equipment.
Protocol 1: Ullmann Condensation (Copper-Catalyzed)
This protocol is adapted from general procedures for copper-catalyzed N-arylation of imidazoles.[8][10]
-
Setup: To a flame-dried Schlenk flask, add 4-bromo-3-methoxybenzaldehyde (1.0 equiv), 4-methylimidazole (1.2-1.5 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and copper(I) iodide (CuI, 0.1 equiv).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent: Add anhydrous, degassed dimethylformamide (DMF) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take 12-48 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with aqueous ammonia to remove copper salts, followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination (Palladium-Catalyzed)
This protocol is based on modern Buchwald-Hartwig amination procedures.[2][3][5]
-
Setup: In a glovebox or under a strong flow of inert gas, add a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., Xantphos or a bulky biarylphosphine ligand, 0.05 equiv), and a strong base (e.g., cesium carbonate, Cs₂CO₃, 1.5 equiv) to a flame-dried Schlenk flask.
-
Reagents: Remove the flask from the glovebox (if used) and add 4-bromo-3-methoxybenzaldehyde (1.0 equiv) and 4-methylimidazole (1.2 equiv).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent: Add anhydrous, degassed 1,4-dioxane or toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-24 hours.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and proceed with an aqueous wash, followed by drying and concentration. Purify the crude material by silica gel column chromatography.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Ullmann condensation - Wikipedia. [Link]
-
Buchwald–Hartwig reaction: an update | Request PDF - ResearchGate. [Link]
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl) - NIH. [Link]
-
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
-
Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde - PrepChem.com. [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]
-
Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC - NIH. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Welcome to the technical support center for the purification of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical synthetic intermediate.[1][2] The unique bifunctional nature of this molecule, containing both a reactive aldehyde and a basic imidazole moiety, presents specific challenges that require tailored purification strategies. This document provides in-depth, field-proven insights through a series of troubleshooting guides and FAQs to help you achieve high purity and yield in your experiments.
Section 1: Overall Purification Strategy
The purification of this compound is not a one-size-fits-all process. The optimal strategy depends on the scale of your reaction, the nature of the impurities, and the desired final purity. Below is a logical workflow that outlines the decision-making process from crude product to a highly purified compound.
Caption: A typical workflow for the purification of this compound.
Section 2: Troubleshooting Column Chromatography
Column chromatography is often the first line of defense for purifying this compound, especially from complex mixtures. However, the basic imidazole ring can cause frustrating complications.
Q1: My compound is streaking badly (tailing) on the silica gel column, leading to poor separation. How can I fix this?
A1: This is the most common issue encountered. Tailing is caused by strong, non-ideal interactions between the basic nitrogen of the imidazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction is a form of acid-base chemistry that slows the compound's elution in an uneven manner.
-
Causality: The lone pair of electrons on the imidazole nitrogen reversibly binds to the acidic protons of the silica gel, causing a portion of the molecules to be retained longer than the bulk, resulting in a "tail."
-
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Incorporate a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, into your mobile phase (eluent).[3] A typical starting concentration is 0.1-1% v/v . This competitively binds to the acidic sites, allowing your compound to elute with a much-improved, symmetrical peak shape.[3]
-
Switch the Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can provide excellent separation for basic compounds like imidazoles and completely eliminate this type of tailing.[3][4]
-
Dry Loading: Loading your sample dissolved in a strong solvent can cause band broadening. Instead, pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This technique often leads to sharper bands and better resolution.[3]
-
Q2: I'm struggling to find a solvent system that separates my product from a closely-related impurity. What's a good starting point?
A2: Finding the right eluent is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.3-0.4 for optimal separation.[5]
-
Recommended Solvent Systems:
-
Ethyl Acetate / Hexanes (or Heptanes): This is a workhorse system. Start with a ratio of 1:1 and adjust the polarity as needed. Increasing the ethyl acetate ratio will increase polarity and decrease the Rf value.
-
Dichloromethane / Methanol: This is an excellent choice for more polar compounds. A starting point of 98:2 or 95:5 (DCM:MeOH) is common. Even a small amount of methanol significantly increases the eluent's polarity.[6]
-
-
Optimization Strategy: Run TLC plates with several solvent systems. If two spots are poorly resolved, try a less polar solvent system to increase their retention on the silica and improve the separation. Remember to add your basic modifier (e.g., 0.5% Et₃N) to the TLC jar to accurately predict the column's behavior.
Section 3: Troubleshooting Recrystallization
Recrystallization is the ideal final step to achieve high analytical purity (>99%). It is highly effective at removing trace impurities, provided a suitable solvent can be found.
Q1: My compound is "oiling out" as a liquid instead of forming solid crystals. What should I do?
A1: "Oiling out" occurs when the compound comes out of the solution as a supercooled liquid because its solubility limit is reached at a temperature above its melting point (or the melting point of the impure mixture).[7]
-
Causality: This is often caused by the presence of significant impurities, which depress the melting point of your compound, or by cooling the solution too rapidly.[7]
-
Solutions:
-
Slow Down the Cooling: Rapid cooling, such as plunging a hot flask into an ice bath, is a primary cause of oiling. Allow the flask to cool slowly and undisturbed to room temperature on a benchtop, perhaps insulated with a towel, before moving it to an ice bath.[7]
-
Increase Solvent Volume: You may have a solution that is too concentrated. Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt the slow cooling process again.[7]
-
Change the Solvent System: The chosen solvent's boiling point might be too high. Try a lower-boiling point solvent or adjust the ratio in a two-solvent system. For example, if you are using ethanol/water and it oils out, try increasing the proportion of ethanol.[7]
-
Pre-Purify: If the crude material is very impure, it may be impossible to recrystallize directly. Perform column chromatography first to remove the bulk of the impurities, and then recrystallize the partially purified material.[8]
-
Q2: I can't find a single good solvent for recrystallization. What are my options?
A2: It's common for a compound to be too soluble in one solvent and not soluble enough in another. The solution is a two-solvent (or "mixed-solvent") system.
-
Principle: You need one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.
-
Suggested Systems:
-
Procedure: Dissolve the crude product in a minimal amount of the hot soluble solvent. Then, add the anti-solvent dropwise to the hot solution until you see persistent turbidity (cloudiness). Add a drop or two of the hot soluble solvent to redissolve the precipitate and achieve a clear solution. Now, allow this saturated solution to cool slowly.[7]
Q3: The solution is clear and cold, but no crystals have formed. How can I induce crystallization?
A3: A supersaturated solution can sometimes be kinetically stable and require a nucleation event to begin crystallization.[7]
-
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[7]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cold, supersaturated solution. This provides a perfect template for further crystal growth.[7]
-
Reduce Solvent Volume: It's possible you used too much solvent. Gently evaporate some of the solvent on a rotary evaporator and try to cool the more concentrated solution again.[7]
-
Section 4: Alternative & Complementary Purification Techniques
Q1: My main impurity is the corresponding carboxylic acid from over-oxidation of the aldehyde. Is there an easier way to remove it than chromatography?
A1: Absolutely. An acid-base extraction is highly effective for this specific problem.
-
Principle: The carboxylic acid is acidic, while your target compound is weakly basic (due to the imidazole). You can exploit this difference in reactivity.
-
Procedure:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The basic NaHCO₃ solution will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer. Your desired aldehyde will remain in the organic layer.
-
Separate the layers and wash the organic layer with brine to remove residual water. Dry the organic layer over an anhydrous salt (like Na₂SO₄) and concentrate it to recover your product, now free of the acid impurity.[4]
-
Q2: My synthesis yields the desired aldehyde along with several neutral, non-aldehyde impurities. Is there a non-chromatographic method for this separation?
A2: Yes, purification via a bisulfite adduct is a classic and powerful technique for separating aldehydes from other non-reactive compounds.[9][10]
-
Mechanism: Aldehydes react reversibly with aqueous sodium bisulfite (NaHSO₃) to form a solid, water-soluble bisulfite adduct. This adduct can be isolated in the aqueous phase, leaving neutral organic impurities behind in an organic solvent. The reaction is then reversed by adding a base to regenerate the pure aldehyde.[10][11]
-
Benefit: This method can be highly efficient for removing impurities that are difficult to separate by chromatography or recrystallization. It is also scalable.
-
Caution: This method should be performed in a well-ventilated fume hood as sulfur dioxide gas can be generated.[11]
Section 5: Protocols & Comparative Data
Protocol 1: Column Chromatography with Basic Modifier
-
Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 80:20 Hexanes:Ethyl Acetate + 0.5% Et₃N). Pack a column of appropriate size (typically using 30-50x the weight of your crude product in silica).[5]
-
Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, dry-load the sample as described in Section 2.
-
Elution: Carefully load the sample onto the column. Begin eluting with your starting solvent system, collecting fractions.
-
Gradient (Optional): If needed, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Analysis: Monitor the fractions by TLC. Combine the pure fractions, and remove the solvent under reduced pressure.
Protocol 2: Purification via Bisulfite Adduct[9][11]
-
Adduct Formation: Dissolve the crude mixture in methanol (e.g., 5 mL). Transfer this to a separatory funnel and add 1-2 mL of a freshly prepared, saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 30-60 seconds.
-
Extraction: Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of ethyl acetate). Shake again.
-
Separation: Separate the layers. The non-aldehyde impurities will be in the organic layer. The aldehyde bisulfite adduct will be in the aqueous layer.[9][10]
-
Regeneration: Isolate the aqueous layer containing the adduct. Add an equal volume of fresh ethyl acetate (25 mL). While stirring, add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is >12.
-
Final Isolation: Shake the funnel to extract the regenerated pure aldehyde into the organic layer. Separate the layers, dry the organic phase over Na₂SO₄, filter, and concentrate to yield the purified product.
Data Presentation: Comparison of Purification Methods
| Parameter | Column Chromatography | Recrystallization | Bisulfite Adduct Formation |
| Primary Use | Bulk impurity removal, separation of complex mixtures | Final polishing, removal of trace impurities | Separation of aldehydes from non-reactive impurities |
| Typical Yield | 70-90%[8] | 80-95%[3] | 70-95% |
| Achievable Purity | >98% | >99.5%[3] | >99% |
| Pros | Highly versatile for many impurity types. | Excellent for achieving high analytical purity; scalable.[12] | Highly selective for aldehydes; avoids chromatography.[9] |
| Cons | Can be time and solvent-intensive; tailing can be an issue.[3][8] | Requires finding a suitable solvent; "oiling out" can occur.[7] | Only removes non-aldehyde impurities; requires basic conditions for regeneration.[9] |
References
- BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
- BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- BenchChem. (n.d.). Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization.
- BenchChem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
- Li, S., et al. (2014). Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions. Polymer Chemistry (RSC Publishing).
- Google Patents. (1998).
- BenchChem. (n.d.). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
- ZellBio GmbH. (n.d.). Imidazole - 3M Recrystallized Solution, pH 6.0.
- Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing.
- University of Calgary. (n.d.). Column chromatography.
- Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE).
- Reddit. (2015). Purifying aldehydes?. r/chemistry.
- American Chemical Society. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus. ACS Omega.
- Reddit. (2020). Recrystallizing imidazole. r/chemistry.
- MedchemExpress.com. (n.d.). This compound.
- TargetMol. (n.d.). This compound.
- National Institutes of Health. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. PMC - NIH.
- Orbital: The Electronic Journal of Chemistry. (2025).
- PrepChem.com. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Workup [chem.rochester.edu]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Welcome to our dedicated technical support guide for the synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this crucial synthesis. As a key intermediate in the development of various active pharmaceutical ingredients, ensuring the purity and yield of this compound is paramount.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Troubleshooting Guide: Identifying and Mitigating Byproducts
The synthesis of this compound, typically achieved through an N-arylation reaction such as a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, can present several challenges related to byproduct formation. Understanding the origin of these impurities is the first step toward effective mitigation.
Question 1: My reaction is showing multiple spots on TLC/LC-MS analysis. What are the likely byproducts?
The presence of multiple spots indicates a complex reaction mixture. The identities of these byproducts are dependent on the specific synthetic route employed. Here are the most common culprits for both Ullmann and Buchwald-Hartwig type reactions:
-
Unreacted Starting Materials: The most straightforward impurities are unreacted 3-methoxy-4-halobenzaldehyde and 4-methylimidazole.
-
Regioisomeric Product: 4-methylimidazole is an unsymmetrical heterocycle. While the desired product is the N1-arylated isomer, the N3-arylated isomer, 3-methoxy-4-(5-methyl-1H-imidazol-1-yl)benzaldehyde, can also form. Palladium-catalyzed methods often offer higher regioselectivity towards the less sterically hindered N1 position.[2][3]
-
Reduced Aryl Halide: The starting 3-methoxy-4-halobenzaldehyde can be reduced to 3-methoxybenzaldehyde. This is a common side reaction in copper-catalyzed couplings.[4]
-
Homocoupling Product: The aryl halide can undergo homocoupling to form a biphenyl derivative. This is more prevalent in nickel-catalyzed reactions but can occur in palladium and copper systems as well.[5]
-
Products of Aldehyde Reactions: The benzaldehyde functionality is susceptible to side reactions, especially under basic conditions or at elevated temperatures. This can include Cannizzaro-type disproportionation or aldol condensations, leading to more complex impurities.
Expert Insight: The regioselectivity of the N-arylation of unsymmetrical imidazoles can be a significant challenge. While palladium catalysis with bulky phosphine ligands tends to favor the N1 isomer due to steric hindrance, copper-catalyzed reactions can often lead to mixtures of regioisomers, complicating purification.[2][3]
Question 2: I am using a copper-catalyzed Ullmann condensation and observing significant byproduct formation. How can I improve the reaction?
The Ullmann condensation, while cost-effective, can be prone to side reactions. Here are some troubleshooting strategies:
-
Ligand Choice: The use of ligands such as 1,10-phenanthroline derivatives can improve the efficiency and selectivity of the coupling, reducing the formation of byproducts like the reduced arene.[4]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) are often preferred over tetraalkylammonium salts, which can lead to N-alkylation of the imidazole as a side reaction.[4]
-
Solvent: High-boiling polar aprotic solvents like NMP or DMF are commonly used. However, ensure they are anhydrous, as water can facilitate side reactions.
-
Temperature Control: Ullmann reactions often require high temperatures, but excessive heat can lead to decomposition and byproduct formation. Careful optimization of the reaction temperature is crucial.
Question 3: I am employing a Buchwald-Hartwig amination. What specific byproducts should I be aware of and how can I minimize them?
The Buchwald-Hartwig amination is a powerful method for C-N bond formation with a broad substrate scope.[6][7] However, specific challenges can arise:
-
Catalyst Inhibition: Imidazoles can act as inhibitors for the palladium catalyst by strongly coordinating to the metal center and preventing the formation of the active catalytic species.[2][3] Using a pre-activated catalyst solution can mitigate this issue.[3]
-
Ligand-Related Byproducts: In some cases, O-arylation of the phosphine ligand can occur, leading to ligand degradation and reduced catalytic activity.[4]
-
Base-Induced Side Reactions: While strong, non-nucleophilic bases like sodium tert-butoxide are common, they can promote side reactions of the aldehyde group if not carefully controlled. The use of milder organic bases like DBU (1,8-Diazabicyclo(5.4.0)undec-7-ene) can be explored to minimize these issues.[8][9]
Visualizing Reaction Pathways and Byproduct Formation
To better understand the synthetic landscape, the following diagrams illustrate the primary reaction pathway and the formation of key byproducts.
Caption: Synthetic pathway to the target molecule and major byproduct classes.
Analytical and Purification Strategies
A robust analytical and purification strategy is essential for isolating the desired product.
Table 1: Analytical Techniques for Byproduct Identification
| Analytical Technique | Information Provided |
| Thin Layer Chromatography (TLC) | Rapid assessment of reaction completion and presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and separation of isomers.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of molecular weights of product and byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and identification of impurities. |
Experimental Protocol: Purification by Column Chromatography
For the purification of crude this compound, column chromatography is a standard and effective method.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol.[11] A typical gradient might be from 100% hexane to a mixture of hexane/ethyl acetate, and finally to ethyl acetate/methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows signals that I cannot assign to the product. What could they be?
-
A: Unassigned signals could correspond to any of the byproducts mentioned earlier. Look for the absence of the aldehyde proton signal (~9-10 ppm) which might indicate a reaction at this site. Also, compare the integration of aromatic and methyl protons to identify potential homocoupling products or regioisomers.
Q2: The reaction is sluggish and does not go to completion. What can I do?
-
A: For Ullmann reactions, ensure your copper source is activated. For Buchwald-Hartwig reactions, consider catalyst deactivation and try using a pre-activated catalyst or a higher catalyst loading. Ensure all reagents and solvents are anhydrous.
Q3: How can I differentiate between the N1 and N3 arylated isomers?
-
A: High-resolution NMR techniques like 2D NOESY can be used to establish through-space correlations between the protons of the benzaldehyde ring and the methyl group on the imidazole ring, which will differ for the two isomers. Additionally, their fragmentation patterns in MS/MS analysis may be distinct.
Q4: Are there any safety concerns with the reagents used in this synthesis?
-
A: 4-methylimidazole has been identified as a potential carcinogen.[12][13][14][15][16] Always handle this reagent in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). The solvents and bases used can also be hazardous, so consult the safety data sheets (SDS) for all chemicals before use.
References
-
Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199. [Link]
-
Nakao, Y., et al. (2011). C–H arylation and alkenylation of imidazoles by nickel catalysis. PubMed Central, 3(1), 16. [Link]
-
PrepChem. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Lee, H., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 13(19), 5084-5087. [Link]
-
Lee, H., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PubMed Central, 13(19), 5084-5087. [Link]
-
Choudhary, A. (2018). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
-
Tran, M., et al. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Ruijter, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(40), 17396-17417. [Link]
-
Chen, H., et al. (2020). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 8(2), 744-753. [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
Taber, D. F., & Brannick, B. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education, 92(4), 743-745. [Link]
-
ResearchGate. N‐Arylation of Imidazoles: An Overview. [Link]
-
Hernández Romero, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]
-
ResearchGate. The model reaction of benzil (1.0 mmol), 4-methoxy benzaldehyde.... [Link]
-
ResearchGate. (PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
Gökçe, M., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]
-
ResearchGate. One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chen, H., et al. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. PubMed. [Link]
-
Bhatnagar, D., et al. (2011). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. [Link]
-
Akbari-Adergani, B., et al. (2023). 4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review. Food and Chemical Toxicology, 179, 113947. [Link]
-
da Silva, R. P., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(19), 6932. [Link]
-
National Toxicology Program. (2007). TOXICITY AND CARCINOGENICITY STUDIES OF 4-METHYLIMIDAZOLE IN F344/N RATS AND B6C3F1 MICE. National Institutes of Health. [Link]
-
ResearchGate. (PDF) Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]
-
ResearchGate. 4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review. [Link]
-
ResearchGate. Carcinogenic 4(5)-Methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities. [Link]
-
International Agency for Research on Cancer. (2012). 4-METHYLIMIDAZOLE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. chemrxiv.org [chemrxiv.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TOXICITY AND CARCINOGENICITY STUDIES OF 4-METHYLIMIDAZOLE IN F344/N RATS AND B6C3F1 MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Arylation Reactions for Imidazoles
Welcome to the technical support center for the N-arylation of imidazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical C-N bond-forming reaction. N-arylimidazoles are privileged structures in pharmaceuticals and materials science, yet their synthesis can be fraught with challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and optimize your experiments, ensuring robust and reproducible results.
Core Concepts: Understanding the Catalytic Cycles
The N-arylation of imidazoles is predominantly achieved through copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig-type) cross-coupling reactions.[3][4] A foundational understanding of these catalytic cycles is essential for rational troubleshooting.
Copper-Catalyzed N-Arylation (Ullmann-Type)
Historically, Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper).[4] Modern protocols utilize catalytic amounts of a copper(I) or copper(II) source, often in conjunction with a ligand, to facilitate the reaction under milder conditions.[1][5] The generally accepted mechanism involves the formation of a copper-imidazolide intermediate, followed by oxidative addition of the aryl halide and subsequent reductive elimination to yield the N-arylimidazole product.
Question 2: My reaction is producing a mixture of N1 and N3 regioisomers with my unsymmetrical imidazole. How can I improve selectivity?
Answer: Regioselectivity is a common challenge for 4- or 5-substituted imidazoles due to tautomerization. The choice of catalytic system and reaction conditions can strongly influence the isomeric ratio.
-
The Problem: The two nitrogen atoms of an unsymmetrical imidazole have different steric and electronic environments. Copper-catalyzed systems often give poor to moderate regioselectivity. [6]* Solution (Palladium-Catalysis): Palladium-catalyzed systems, particularly with bulky biarylphosphine ligands (e.g., L1 in the linked study), have been shown to provide excellent, and in some cases complete, N1-selectivity. [6][7]The steric bulk of the ligand-metal complex preferentially directs the arylation to the less hindered N1 position.
-
Solution (General): Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically controlled product. Screening different solvents may also impact the tautomeric equilibrium and thus the regiochemical outcome.
Question 3: I am observing significant side product formation, such as hydrodehalogenation or aryl-aryl homocoupling. How can I minimize this?
Answer: Side products often point to off-cycle reactions. Hydrodehalogenation (replacement of the halide with hydrogen) and homocoupling of the aryl halide are common culprits.
-
The Problem (Hydrodehalogenation): This side reaction can be prevalent when coupling heteroaryl halides. [3]It may arise from radical pathways or reactions involving trace water or other proton sources.
-
Solution: Ensure strictly anhydrous conditions. Using a high-boiling point, aprotic solvent like DMSO or NMP can sometimes suppress this side reaction and improve the yield of the desired product. [3]* The Problem (Homocoupling): This occurs when two aryl halide molecules couple to form a biaryl species. It is often more problematic in classical Ullmann couplings that use copper powder.
-
Solution: Use a well-defined catalytic system with a suitable ligand. Ligands like 1,10-phenanthroline or diamines stabilize the copper catalyst and promote the desired C-N bond formation over the C-C homocoupling pathway. [1][3]Using a slight excess of the imidazole nucleophile can also help favor the cross-coupling pathway.
Frequently Asked Questions (FAQs)
Q1: How do I choose between a copper and a palladium catalyst system? A1: The choice depends on cost, substrate scope, and desired selectivity.
-
Copper Systems are generally more cost-effective and are the most common choice for imidazole N-arylation. [3]They are often more tolerant of functional groups but may require higher temperatures and can give poor regioselectivity with unsymmetrical imidazoles. [6]* Palladium Systems can operate under milder conditions and offer superior regioselectivity for N1-arylation. [6][7]However, the catalysts and ligands are more expensive, and the system is highly susceptible to inhibition by the imidazole substrate itself, requiring careful setup. [6][8] Q2: What is the role of the ligand in these reactions? A2: Ligands are crucial for modern, efficient cross-coupling reactions. They bind to the metal center and modulate its steric and electronic properties. In Cu-catalyzed systems, ligands like 1,10-phenanthrolines or diamines increase the solubility and reactivity of the copper species, allowing for lower reaction temperatures and catalyst loadings compared to ligand-free Ullmann reactions. [3][9]In Pd-catalyzed systems, bulky phosphine ligands are essential to promote reductive elimination and prevent catalyst decomposition. [6] Q3: Which solvents are best for imidazole N-arylation? A3: High-boiling polar aprotic solvents are typically used.
-
Common choices include: DMSO, DMF, NMP, dioxane, and butyronitrile. [1][3]* Rationale: These solvents can dissolve the inorganic bases and imidazole salts effectively. The choice can impact reaction rate and selectivity. For example, while butyronitrile is easier to remove post-reaction, NMP or DMSO may lead to faster reactions in some cases. [3]Protic solvents like alcohols can also be effective, particularly for Chan-Lam type couplings with arylboronic acids. [10] Q4: My aryl halide has a sensitive functional group (e.g., an ester or nitrile). What precautions should I take? A4: Sensitive functional groups can be intolerant of high temperatures or strongly basic conditions.
-
Solution: Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate. For example, reactions with aryl iodides containing esters or nitriles can be run at 80-90 °C to prevent hydrolysis to the corresponding carboxylic acid or amide. [3]Using a milder base like K₂CO₃ instead of K₃PO₄ or NaOtBu may also be beneficial.
General Experimental Protocol (Ullmann-Type)
This protocol is a representative starting point and should be optimized for specific substrates.
Reagents:
-
Imidazole (1.2 mmol)
-
Aryl Halide (1.0 mmol)
-
Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the imidazole, aryl halide, CuI, and 1,10-phenanthroline.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. [1]3. Add the cesium carbonate and anhydrous dioxane to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 18-24 hours. [1]6. After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Comparison of Reaction Parameters
| Parameter | Copper-Catalyzed (Ullmann) | Palladium-Catalyzed (Buchwald-Hartwig) | Key Considerations |
| Catalyst Source | CuI, Cu₂O, CuBr | Pd₂(dba)₃, Pd(OAc)₂ | Copper is less expensive and less toxic. [4] |
| Typical Ligands | 1,10-Phenanthrolines, Diamines, Amino Acids | Biaryl Monophosphines (XPhos, RuPhos) | Ligand choice is critical for reactivity and selectivity. [3][6] |
| Typical Bases | Cs₂CO₃, K₃PO₄, K₂CO₃ | NaOtBu, K₃PO₄ | Base solubility and strength must be optimized. [11] |
| Solvents | Dioxane, DMSO, NMP, Toluene | Toluene, Dioxane | High-boiling aprotic solvents are preferred. [3] |
| Temperature | 80 - 150 °C | 80 - 120 °C | Pd systems can often run at lower temperatures. [3][6] |
| Key Advantage | Cost-effective, broad scope for aryl halides | High N1-regioselectivity, milder conditions | Choose based on project-specific needs. |
| Key Challenge | Poor regioselectivity, higher temperatures | Catalyst inhibition by imidazole, cost | Each system requires specific troubleshooting. [6][8] |
References
-
N‐Arylation of Imidazoles: An Overview. ResearchGate. Available at: [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6191–6199. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
-
Schematic mechanism of the N-arylation reaction of imidazole and phenylboronic acid. ResearchGate. Available at: [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. Available at: [Link]
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Available at: [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Available at: [Link]
-
N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journals. Available at: [Link]
-
Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica. Available at: [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2002). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 67(20), 7123–7126. Available at: [Link]
-
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (2012). Journal of the American Chemical Society. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
N-Arylation of imidazole with arylboronic acid in various solvents and bases in the presence of Fe3O4@Cu-apatite. ResearchGate. Available at: [Link]
-
N-Arylation of imidazoles using different copper catalysts. ResearchGate. Available at: [Link]
-
Lange, J. H. M., Verveer, P. C., Os, M. H. J., & Visser, G. M. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 1380–1411. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 6. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Welcome to the technical support guide for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and handling of this compound, along with troubleshooting guides for common experimental challenges. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
1. What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1][2] The container should be tightly closed to prevent exposure to moisture and air.[1] For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.[2][3]
2. Is this compound sensitive to light, air, or moisture?
Yes, substituted benzaldehydes and imidazole-containing compounds can be sensitive to environmental factors. Benzaldehydes are prone to oxidation, especially in the presence of air and light, which can lead to the formation of the corresponding benzoic acid. The imidazole moiety, while generally stable, can be hygroscopic. Therefore, it is crucial to protect the compound from light and moisture.
3. What are the signs of degradation?
Visual signs of degradation can include a change in color or the presence of visible impurities. However, the most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can reveal the presence of degradation products as new peaks in the chromatogram.[4] A change in the melting point or the appearance of new signals in a Nuclear Magnetic Resonance (NMR) spectrum can also indicate degradation.[5][6]
4. In which solvents is the compound soluble?
The imidazole ring generally confers good solubility in polar solvents.[7][8] this compound is expected to be soluble in organic solvents such as methanol, ethanol, and acetonitrile.[9] Aqueous solubility is likely pH-dependent due to the basic nature of the imidazole ring.[8]
Part 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation.
Problem: Inconsistent Experimental Results or Loss of Compound Activity
Inconsistent results are often the first indication of compound instability.
Possible Cause 1: Degradation of the Compound
The aldehyde functional group is susceptible to oxidation, which is a primary degradation pathway for benzaldehyde derivatives. This can lead to the formation of the corresponding carboxylic acid, which may have different biological activity and physical properties.
Troubleshooting Workflow for Suspected Degradation
Caption: Troubleshooting workflow for suspected compound degradation.
Potential Degradation Pathway: Oxidation
The primary degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid.
Caption: Primary degradation pathway via oxidation.
Possible Cause 2: Improper Sample Preparation
The method of sample preparation can significantly impact the stability and performance of the compound.
-
Best Practices for Weighing and Dissolving:
-
Use a calibrated analytical balance in a draft-free environment.
-
To minimize exposure to air and moisture, work quickly or in a glovebox.
-
Use fresh, high-purity solvents.
-
If sonication is used to aid dissolution, do so in a controlled temperature bath to avoid heat-induced degradation.
-
-
Compatibility with Buffers and Reaction Conditions:
-
The imidazole moiety can act as a base and may interact with acidic buffers.[8] It is advisable to check the pH of your solution.
-
The aldehyde group can be reactive towards strong nucleophiles. Avoid highly basic conditions or the presence of primary amines in your formulation if not part of the intended reaction.
-
Problem: Difficulty Dissolving the Compound
If the compound does not dissolve readily, consider the following:
-
Solvent Selection: Test a range of solvents with varying polarities. For challenging compounds, a co-solvent system (e.g., a mixture of an organic solvent and water) may be effective.
-
Gentle Heating: Warming the solution may increase solubility. However, do not exceed temperatures that could cause degradation.
-
pH Adjustment: For aqueous solutions, adjusting the pH can significantly impact the solubility of compounds with ionizable groups like imidazole. Acidifying the solution may protonate the imidazole ring, increasing its aqueous solubility.
Part 3: Protocols and Workflows
Protocol for Assessing Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. Method optimization may be required.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (optional, for mobile phase modification)
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Workflow for a Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study.
References
- How to test the purity of benzaldehyde? - Blog. (2025).
- Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Publishing. (n.d.).
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. (n.d.).
- Validating the Purity of Synthesized 4-(Hexyloxy)benzaldehyde: A Comparative Guide to Analytical Methods - Benchchem. (n.d.).
- Aldrich W212709 - SAFETY DATA SHEET. (2025).
- Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule - ResearchGate. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2023).
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (n.d.).
- Safety Data Sheet - Bio. (n.d.).
- A Comparative Guide to Spectroscopic Techniques for Purity Assessment of 2-Benzoylbenzaldehyde - Benchchem. (n.d.).
- Benzaldehyde, 3-bromo-4-(1H-imidazol-1-yl)- Safety Data Sheets - Echemi. (n.d.).
- Imidazole, for molecular biology (I5513) - Product Information Sheet - Sigma-Aldrich. (n.d.).
- 4-(1H-Imidazol-1-yl)benzaldehyde - SAFETY DATA SHEET. (2023).
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Publishing. (2019).
- What are the optimal conditions for GC analysis of benzaldehyde? - ResearchGate. (2014).
- Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.).
- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI. (n.d.).
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. benchchem.com [benchchem.com]
- 5. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Substituted Benzaldehydes
Welcome to the technical support center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial chemical intermediates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Troubleshooting Guide for Common Synthetic Challenges
This section addresses specific issues you might encounter during your experiments, organized by the synthetic method.
Formylation Reactions: Introducing the Aldehyde Group
Formylation reactions are a cornerstone of benzaldehyde synthesis, but they are not without their complexities. Below, we tackle the most frequent problems associated with popular formylation methods.
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic rings using a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃)[1].
Problem: Low or No Product Yield
-
Possible Cause 1: Moisture Contamination. The Vilsmeier reagent is extremely sensitive to moisture. Water will rapidly quench the active chloroiminium salt, halting the reaction[1].
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere.
-
Use anhydrous solvents and reagents. Freshly distilled DMF and POCl₃ are recommended.
-
Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
-
Possible Cause 2: Poor Reagent Quality. The purity of both DMF and POCl₃ is critical. Over time, DMF can decompose into dimethylamine, which can react with the Vilsmeier reagent and reduce its efficacy[1][2].
-
Troubleshooting Steps:
-
Use freshly opened or recently purified reagents.
-
A quick "waft test" of the DMF can be indicative; a strong fishy odor suggests significant decomposition to dimethylamine[2].
-
-
-
Possible Cause 3: Substrate Deactivation. The Vilsmeier-Haack reaction is most effective on electron-rich aromatic compounds[1][3]. Aromatic rings with strongly electron-withdrawing groups will exhibit significantly reduced reactivity.
-
Possible Cause 4: Incorrect Stoichiometry. The molar ratio of the substrate to the Vilsmeier reagent can greatly influence the outcome of the reaction[1].
-
Troubleshooting Steps:
-
Typically, a slight excess of the Vilsmeier reagent is used. Experiment with varying the stoichiometry to find the optimal ratio for your specific substrate.
-
-
Problem: Precipitation During Vilsmeier Reagent Formation
-
Possible Cause: The Vilsmeier reagent itself can precipitate from the reaction mixture, especially at low temperatures, which can cause stirring to cease[5].
-
Troubleshooting Steps:
-
Increase the volume of the solvent (e.g., DMF) to improve solubility.
-
Employ vigorous mechanical stirring instead of a magnetic stir bar to handle the formation of a thick slurry.
-
Consider a slower, more controlled addition of POCl₃ to the DMF to manage the exotherm and precipitation rate.
-
-
Experimental Protocol: General Vilsmeier-Haack Formylation
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous DMF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, stir the mixture at 0°C for the recommended time (typically 30-60 minutes).
-
Add the electron-rich aromatic substrate, either neat or dissolved in a minimal amount of anhydrous solvent.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a beaker of crushed ice and water.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or NaHCO₃) to the desired pH.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
The Duff reaction is a formylation method primarily for the ortho-position of phenols and some activated aromatic amines, utilizing hexamethylenetetramine (HMTA) as the formylating agent[6][7].
Problem: Di-formylation Side Product
-
Possible Cause: When both ortho positions of a phenol are unsubstituted, di-formylation can be a significant side reaction[8].
-
Troubleshooting Steps:
-
Adjust Stoichiometry: The most effective way to favor mono-formylation is to carefully control the molar ratio of HMTA to the phenolic substrate. Reducing the amount of HMTA can significantly increase the yield of the mono-formylated product[8][9].
-
Reaction Time: Monitor the reaction closely and quench it once the desired mono-formylated product is the major component to prevent over-reaction.
-
-
Problem: Formation of Resin/Polymer
-
Possible Cause: Phenols can undergo polymerization with formaldehyde (generated from HMTA), especially under acidic conditions and at elevated temperatures, leading to the formation of phenol-formaldehyde type resins[8].
-
Troubleshooting Steps:
-
Temperature Management: Avoid excessively high temperatures. For instance, in a Duff reaction using trifluoroacetic acid (TFA), maintaining the temperature around 70°C can help prevent unwanted polymerization[8].
-
Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one if possible to minimize polymerization[8].
-
Minimize Reaction Time: Do not prolong the reaction unnecessarily once the desired product has formed.
-
-
Problem: Poor Regioselectivity (Ortho vs. Para)
-
Possible Cause: While the Duff reaction generally favors ortho-formylation of phenols due to a quinoid intermediate stabilized by hydrogen bonding, some para-product can form[6]. For anilines, para substitution is often favored[6].
-
Troubleshooting Steps:
-
The choice of acid catalyst and solvent can influence the ortho:para ratio. Experiment with different acidic media (e.g., acetic acid, TFA, glyceroboric acid) to optimize for the desired isomer.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is not working for my electron-deficient aromatic ring. What are my alternatives?
A1: The Vilsmeier-Haack reaction is generally unsuitable for electron-deficient systems[1]. For such substrates, consider alternative synthetic routes:
-
Oxidation of a Toluene Derivative: If the corresponding substituted toluene is available, it can be oxidized to the benzaldehyde. However, controlling the oxidation to prevent the formation of the benzoic acid can be challenging[10].
-
Reduction of a Benzoic Acid Derivative: A more controlled approach is the reduction of a corresponding benzoic acid, acid chloride, or ester. The use of diisobutylaluminum hydride (DIBAL-H) on a Weinreb amide is a particularly effective method for synthesizing aldehydes from carboxylic acid derivatives, as it forms a stable hemiaminal intermediate that resists over-reduction[11].
-
Gattermann-Koch Reaction: This reaction uses carbon monoxide and HCl with a Lewis acid catalyst and is suitable for some less activated systems, though it is not applicable to phenols and their ethers[12].
Q2: I am struggling with the purification of my final substituted benzaldehyde. What are some common issues and solutions?
A2: Purification of benzaldehydes can be challenging due to their reactivity and potential for oxidation.
-
Oxidation to Benzoic Acid: Benzaldehydes are susceptible to air oxidation, forming the corresponding benzoic acid. It is advisable to store them under an inert atmosphere and at low temperatures. During workup and purification, minimize exposure to air.
-
Volatility: Some low molecular weight benzaldehydes can be volatile, leading to loss of product during solvent removal under high vacuum[13]. Use moderate vacuum and temperature during concentration.
-
Purification Methods:
-
Distillation: For liquid benzaldehydes, vacuum distillation is often an effective purification method.
-
Bisulfite Adduct Formation: A classic method for purifying aldehydes involves the formation of a solid sodium bisulfite adduct, which can be filtered off from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with acid or base.
-
Chromatography: Column chromatography on silica gel is a common technique, but care must be taken as the acidic nature of silica can sometimes cause degradation. Using a less acidic stationary phase or neutralizing the silica gel with a small amount of triethylamine in the eluent can be beneficial.
-
Q3: When should I consider using a protecting group for my aldehyde synthesis?
A3: The aldehyde functional group is highly reactive towards nucleophiles and can be easily oxidized or reduced[11][14]. You should consider using a protecting group strategy when:
-
Your synthetic route involves strong nucleophiles (e.g., Grignard or organolithium reagents) that would otherwise react with the aldehyde[11].
-
The reaction conditions involve strong reducing or oxidizing agents that are not compatible with the aldehyde functionality.
-
The aldehyde needs to be preserved while other functional groups in the molecule are being manipulated.
The most common protecting groups for aldehydes are acetals and thioacetals , formed by reacting the aldehyde with an alcohol or a thiol, respectively, under acidic conditions[14][15][16]. Acetals are stable to bases, nucleophiles, and reducing agents but are readily removed with aqueous acid[14][16].
Section 3: Visualized Workflows and Mechanisms
To further aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.
Diagram 1: Decision-Making Workflow for Low Yield in Formylation Reactions
Caption: Troubleshooting workflow for low reaction yield.
Diagram 2: Simplified Mechanism of the Vilsmeier-Haack Reaction
Caption: Key steps in the Vilsmeier-Haack formylation.
References
- Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
- Grokipedia. (n.d.). Duff reaction.
- Benchchem. (n.d.). Vilsmeier-Haack Reaction Technical Support Center.
- Benchchem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
- Green Chemistry (RSC Publishing). (n.d.). Redox-mediated electrified synthesis of benzaldehyde.
- Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application.
- Wikipedia. (n.d.). Duff reaction.
- SynArchive. (n.d.). Protecting Groups List.
- NIH. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- T. W. Greene, P. G. M. Wutz. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.
- Organic Reactions. (n.d.). The Darzens Glycidic Ester Condensation.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- ResearchGate. (n.d.). Scope of substituted benzaldehydes.
- RSC Publishing. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
- ResearchGate. (n.d.). The Darzens Glycidic Ester Condensation.
- Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
- Sciencemadness Discussion Board. (2008). Mg-mediated o-formylation of phenols: A Writeup.
- Unacademy. (n.d.). Gattermann Reaction.
- Organic Syntheses Procedure. (n.d.). ortho-Formylation of phenols.
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- European Patent Office. (n.d.). Method for the purification of benzaldehyde. EP 0016487 B1.
- Unacademy. (n.d.). Darzens Glycidic Ester Synthesis.
- TCI Chemicals. (n.d.). Protecting Agents.
- Green Chemistry (RSC Publishing). (n.d.). Selective electrosynthesis of aldehydes at industrially relevant current densities via tandem electrochemical–chemical catalysis.
- ACS Publications. (2018). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde.
- JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
- Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained.
- SpringerLink. (n.d.). Synthesis of Functionally Substituted Benzaldehydes.
- Darzen's Reaction. (n.d.). Darzen's Reaction.
- Slideshare. (n.d.). Gattermann reaction.
- Wikipedia. (n.d.). Gattermann reaction.
- ResearchGate. (2021). How to perform MgCl2-Et3N ortho-formylation of phenols successfully?.
- ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- YouTube. (2022). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives.
- ResearchGate. (2025). Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations.
- Benchchem. (n.d.). overcoming challenges in the synthesis of substituted benzimidazoles.
- The Journal of Organic Chemistry. (n.d.). New Opportunities with the Duff Reaction.
- UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
- Sciencemadness.org. (2006). Darzen Condensation Difficulties - any tips?.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- RSC Publishing. (2023). Electron-rich pyrimidine rings enabling crystalline carbon nitride for high-efficiency photocatalytic hydrogen evolution coupled with benzyl alcohol selective oxidation.
- ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?.
- Organic Letters. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- ResearchGate. (2025). Electrochemical Reduction of Benzoic Acid and Substituted Benzoic Acids in Some Room Temperature Ionic Liquids.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Redox-mediated electrified synthesis of benzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. learninglink.oup.com [learninglink.oup.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
Technical Support Center: Large-Scale Synthesis of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Welcome to the comprehensive technical support guide for the large-scale synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and expert insights into the nuances of this synthetic process. As a key intermediate in the synthesis of various active pharmaceutical ingredients, robust and scalable production of this compound is critical.[1][2] This guide is structured to address the common challenges encountered during the Ullmann-type coupling reaction, which is the primary synthetic route.
Troubleshooting Guide
The synthesis of this compound, typically achieved via a copper-catalyzed Ullmann-type N-arylation, can be prone to several issues that can impact yield, purity, and scalability. This section provides a systematic approach to identifying and resolving these common problems.
Problem 1: Low or No Product Yield
A low or non-existent yield is one of the most frequent challenges. The root cause often lies within the catalytic system or reaction conditions.
| Potential Cause | Underlying Rationale | Suggested Solution |
| Inactive Copper Catalyst | The active catalytic species in Ullmann couplings is typically Cu(I).[3] Commercially available copper sources can be oxidized to the less active Cu(II) state upon storage. | - Use fresh, high-purity copper(I) salts such as CuI, CuBr, or CuCl.[3] - Consider in situ activation of the copper catalyst if using Cu(0) or Cu(II) sources to generate the active Cu(I) species.[3] |
| Inappropriate Ligand Selection | Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[3] The choice of ligand can be highly dependent on the specific substrates. For N-arylation of imidazoles, bidentate ligands often enhance reaction efficiency.[4][5] | - Screen a variety of ligands. Common choices for Ullmann N-arylations include amino acids (e.g., L-proline, N-methylglycine), phenanthrolines, and N,N'-dimethylglycine.[3] - For electron-rich substrates, consider N-methylated amino acid-derived ligands or N-butylimidazole.[3] |
| Suboptimal Base | The base plays a critical role in the deprotonation of the imidazole nucleophile and in the overall catalytic cycle.[3] An inappropriate base can lead to poor reactivity or side reactions. | - Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can influence the reaction rate and yield. |
| Incorrect Reaction Temperature | While traditional Ullmann reactions required high temperatures, modern ligand-accelerated protocols can proceed under milder conditions.[3][4] Both insufficient and excessive heat can be detrimental. | - If using a modern ligand system, begin with a temperature range of 80-120 °C.[3] - If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature. |
| Solvent Issues | The solvent must be appropriate for the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents are generally effective.[3] | - Common solvents for Ullmann couplings include DMF, DMSO, and NMP. Ensure the solvent is anhydrous, as water can lead to side reactions.[3] |
Problem 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data indicates the formation of impurities, which can complicate purification and affect the final product quality.
| Potential Cause | Underlying Rationale | Suggested Solution |
| Debromination/Dehalogenation of Starting Material | The presence of protic impurities, such as water, can lead to the reduction of the aryl halide starting material, resulting in the formation of 3-methoxybenzaldehyde.[3] | - Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried before use. |
| Homocoupling of the Aryl Halide | In some cases, the aryl halide can undergo homocoupling to form a biaryl impurity, although this is less common in N-arylation reactions compared to C-C couplings. | - Optimize the ligand and reaction temperature. This side reaction is often more prevalent at higher temperatures. |
| Degradation of the Aldehyde | The aldehyde functional group can be sensitive to the reaction conditions, potentially leading to oxidation or other side reactions, especially at elevated temperatures over long reaction times. | - Minimize the reaction time by monitoring the reaction progress closely using TLC or HPLC. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Problem 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure product can be a hurdle, especially on a large scale.
| Potential Cause | Underlying Rationale | Suggested Solution |
| Residual Copper Catalyst | The copper catalyst can be challenging to remove completely from the final product. | - After reaction completion, quench with an aqueous solution of a chelating agent like EDTA or dilute ammonium hydroxide to complex with the copper. - Perform an aqueous workup, washing the organic layer with a saturated solution of the chelating agent. |
| Similar Polarity of Product and Impurities | Byproducts such as the debrominated starting material or unreacted starting materials may have similar polarities to the desired product, making chromatographic separation difficult. | - Optimize the reaction to minimize byproduct formation. - For column chromatography, screen different solvent systems to achieve better separation. A gradient elution may be necessary.[6][7] - Recrystallization can be an effective purification method if a suitable solvent system is found.[8][9] |
| Product Insolubility/Oiling Out | The product may be poorly soluble in the extraction solvent or may "oil out" during workup, making isolation difficult. | - Screen a range of extraction solvents. - If the product oils out, try adding a co-solvent or performing the extraction at a slightly elevated temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common starting material is a 4-halo-3-methoxybenzaldehyde, with 4-bromo-3-methoxybenzaldehyde or 4-fluoro-3-methoxybenzaldehyde being typical choices. The reactivity of the halide can influence the required reaction conditions, with bromides and iodides generally being more reactive than chlorides and fluorides.
Q2: How critical is the quality of the 4-methylimidazole?
The purity of the 4-methylimidazole is very important. Impurities can act as competing nucleophiles or interfere with the catalyst, leading to lower yields and the formation of byproducts. It is recommended to use a high-purity grade of 4-methylimidazole.
Q3: Can this reaction be performed without a ligand?
While some Ullmann-type reactions can proceed without a ligand, they often require harsh conditions such as very high temperatures.[4] For a more efficient and scalable process with better functional group tolerance, the use of a ligand is highly recommended.[5]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Regular sampling of the reaction mixture will allow you to determine the point of maximum conversion and prevent the formation of degradation products from prolonged reaction times.
Q5: Are there any safety considerations for this reaction on a large scale?
Yes. When scaling up, it is important to consider the exothermic nature of the reaction, especially during the initial stages. Ensure adequate cooling capacity and controlled addition of reagents. Also, be mindful of the potential for pressure buildup if the reaction is run in a sealed vessel. Always conduct a thorough safety review before proceeding with a large-scale synthesis.
Experimental Workflow & Visualizations
General Synthetic Scheme
The Ullmann-type coupling reaction for the synthesis of this compound can be represented as follows:
Caption: Troubleshooting workflow for low reaction yield.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
-
Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]
-
MedchemExpress. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advancement of Ullmann-type coupling reactions in the formation of C–C bond. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]
-
ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
National Institutes of Health. (2019). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
- Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). The model reaction of benzil (1.0 mmol), 4-methoxy benzaldehyde.... Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
troubleshooting unexpected reaction outcomes with 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Welcome to the technical support center for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address unexpected reaction outcomes and other experimental challenges.
Core Molecular Characteristics
This compound is a unique building block featuring a moderately electron-rich aromatic ring due to the methoxy substituent, a nucleophilic and basic imidazole moiety, and an electrophilic aldehyde functional group. This combination of functionalities can lead to a range of chemical behaviors, some of which may be unexpected. Understanding these characteristics is key to successful experimentation.
The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] The methoxy group is an electron-donating group through resonance, which increases the electron density of the benzene ring but can decrease the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[2]
Troubleshooting Guide: Unexpected Reaction Outcomes
This section addresses specific issues you may encounter during common synthetic transformations with this compound.
Scenario 1: Incomplete or Slow Reductive Amination
Question: I am attempting a reductive amination with this compound and a primary/secondary amine, but the reaction is sluggish, or I observe a significant amount of unreacted aldehyde. What could be the cause and how can I resolve it?
Answer:
This is a common issue when working with electron-rich benzaldehydes. The methoxy group deactivates the aldehyde, making it less electrophilic and slowing down the initial imine/enamine formation.[2]
Potential Causes & Solutions:
-
Insufficient Aldehyde Activation: The electron-donating methoxy group reduces the partial positive charge on the carbonyl carbon.
-
Solution 1: Acid Catalysis. The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating imine formation.[3]
-
Solution 2: Use of Lewis Acids. For particularly stubborn cases, a Lewis acid like Ti(OiPr)₄ can be employed to activate the aldehyde.[4]
-
-
Suboptimal pH for Imine Formation: Imine formation is pH-dependent. A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the aldehyde.
-
Solution: The optimal pH for imine formation is typically between 4 and 5.[4] You can monitor and adjust the pH of your reaction mixture accordingly.
-
-
Choice of Reducing Agent: A reducing agent that is too reactive might reduce the aldehyde before it has a chance to form the imine.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) for reductive aminations because they are less reactive towards aldehydes and more selective for the protonated imine.[4]
-
Experimental Protocol: Optimized Reductive Amination
-
Dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in a suitable solvent (e.g., methanol or dichloromethane).
-
Add acetic acid (0.1-0.2 equiv) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Continue stirring at room temperature until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Logic Flow for Reductive Amination
Caption: Troubleshooting flowchart for incomplete reductive amination.
Scenario 2: Low Yields in Wittig Reaction
Question: I am performing a Wittig reaction with this compound to synthesize an alkene, but my yields are consistently low. What could be the problem?
Answer:
Low yields in Wittig reactions with this substrate can often be attributed to the reduced electrophilicity of the aldehyde and potential side reactions involving the imidazole ring.
Potential Causes & Solutions:
-
Reduced Aldehyde Reactivity: As with reductive amination, the electron-donating methoxy group makes the aldehyde less reactive.[5]
-
Solution 1: Use a More Reactive Ylide. Non-stabilized ylides (e.g., those prepared from alkyltriphenylphosphonium halides) are more reactive than stabilized ylides (e.g., those with an adjacent carbonyl group) and may be necessary to achieve good conversion.[6]
-
Solution 2: Higher Reaction Temperature. Gently heating the reaction mixture can help overcome the activation energy barrier. However, be cautious as this may also promote side reactions.
-
-
Basic Conditions Affecting the Imidazole Ring: The strong bases often used to generate the ylide (e.g., n-butyllithium, sodium hydride) can potentially deprotonate the imidazole ring or catalyze other undesired reactions.
-
Solution: Salt-Free Conditions. The use of "salt-free" ylides, prepared by filtration of the lithium salts after ylide generation, can sometimes improve yields and alter stereoselectivity by minimizing the presence of Lewis acidic lithium species that can coordinate to the carbonyl and ylide.[6]
-
-
Steric Hindrance: The substituents on the benzaldehyde ring may sterically hinder the approach of the bulky Wittig reagent.
-
Solution: While challenging to overcome completely, ensuring optimal reaction concentration and temperature can help maximize the frequency of productive collisions.
-
Side Product Formation in Wittig Reactions
Caption: Potential side reactions in a Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: This compound should be stored in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents. Aldehydes can be susceptible to air oxidation to the corresponding carboxylic acid, so storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
Q2: I am having trouble purifying my product. The compound seems to be very polar. What purification strategies do you recommend?
A2: The presence of the imidazole ring makes this molecule quite polar.
-
Column Chromatography: Silica gel chromatography is a viable option. Due to the basicity of the imidazole, it may streak on silica gel. You can try adding a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia in methanol, to improve the peak shape. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent system (e.g., dichloromethane/methanol) is often effective.
-
Acid-Base Extraction: You can exploit the basicity of the imidazole ring. Dissolve your crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract your product back into an organic solvent.
Q3: Can the imidazole nitrogen interfere with my reaction?
A3: Yes, the imidazole nitrogen is nucleophilic and basic and can participate in several ways:
-
As a Base: It can be protonated by acidic reagents or act as a general base in the reaction mixture.
-
As a Nucleophile: It can potentially react with electrophiles.
-
As a Ligand: It can coordinate to metal catalysts, potentially inhibiting their activity. If you are performing a metal-catalyzed reaction, you may need to use a higher catalyst loading or choose a catalyst that is less susceptible to coordination by nitrogen heterocycles.
Q4: What are some common impurities I might find in my starting material?
A4: Depending on the synthetic route, common impurities could include:
-
Starting materials from the synthesis: For instance, if synthesized via a substitution reaction, you might have residual 3-methoxy-4-halobenzaldehyde and 4-methylimidazole. A synthesis of a similar compound, 3-(1H-imidazol-1-yl)benzaldehyde, involves the reaction of 3-bromobenzaldehyde with imidazole.[7]
-
Over-oxidation product: 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid may be present due to air oxidation of the aldehyde.
Purity Analysis Parameters
| Parameter | Method | Typical Specification |
| Purity | HPLC | ≥ 98% |
| Aldehyde Content | Titration or qNMR | ≥ 98% of theoretical |
| Water Content | Karl Fischer | ≤ 0.5% |
| Insoluble Matter | Visual | Clear solution in specified solvent |
References
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-Butoxybenzaldehyde and 4-Methoxybenzaldehyde.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
-
Wikipedia. (2023). Claisen–Schmidt condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
-
Wikipedia. (2023). Imidazole. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]
-
PubMed Central. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved from [Link]
Sources
Technical Support Center: Solvent System Optimization for Reactions Involving 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical impact of solvent selection on reactions involving this key intermediate. The guidance herein is tailored for researchers, chemists, and process development professionals aiming to optimize their synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction to synthesize this compound from 4-fluoro-3-methoxybenzaldehyde and 4-methylimidazole has a very low yield. What is the most likely solvent-related cause?
A1: The most probable cause is the use of an inappropriate solvent class. The synthesis of this compound is a Nucleophilic Aromatic Substitution (SNAr) reaction. These reactions proceed through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1] The stability of this complex is paramount for achieving a high reaction rate and yield.
-
Causality: Polar aprotic solvents are essential for SNAr reactions.[2][3] They possess high dielectric constants and dipoles that can solvate and stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are particularly effective.[4] In contrast, non-polar solvents (e.g., Toluene, Hexane) cannot stabilize this intermediate, leading to extremely slow or non-existent reactions. Protic solvents (e.g., Methanol, Ethanol) can hydrogen-bond with the nucleophile (4-methylimidazole), creating a solvent cage that reduces its nucleophilicity and hinders its attack on the aromatic ring.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are not already, switch to high-purity, anhydrous DMSO, DMF, or N-Methyl-2-pyrrolidone (NMP).[5]
-
Ensure Anhydrous Conditions: Water is a competing nucleophile and can hydrolyze the starting material or react in other undesirable ways. Ensure your solvent and glassware are dry.
-
Check Solubility: Confirm that both your starting materials (4-fluoro-3-methoxybenzaldehyde and 4-methylimidazole) and your base (e.g., K₂CO₃, Cs₂CO₃) are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility leads to a heterogeneous mixture and dramatically reduced reaction rates.
-
Q2: I am observing significant side product formation, including what appears to be a methoxy-substituted byproduct instead of the imidazole adduct when using methanol as a solvent. Why is this happening?
A2: This is a classic case of competitive nucleophilic attack by a protic solvent.
-
Causality: In base-catalyzed Claisen-Schmidt condensations, methanol is a common solvent. However, if your reaction is an SNAr and you are using a base like potassium hydroxide (KOH) or sodium methoxide (NaOMe) in methanol, the methoxide ion (CH₃O⁻) is generated in situ. Methoxide is a potent nucleophile and can compete with your desired nucleophile (4-methylimidazole) in attacking the electron-deficient aromatic ring. This leads to the formation of a methoxy-substituted byproduct via an SNAr mechanism.[6]
-
Troubleshooting Steps:
-
Avoid Protic Solvents for SNAr: For the SNAr synthesis of the title compound, avoid alcoholic solvents. Use a polar aprotic solvent like DMSO or DMF with a non-nucleophilic base like potassium carbonate (K₂CO₃).
-
Use a Non-Nucleophilic Base: If a stronger base is required, consider using a sterically hindered, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or a sodium hydride (NaH) to deprotonate the imidazole, which is then used in a polar aprotic solvent.
-
Solvent Choice for Subsequent Reactions: If you are using the title aldehyde in a subsequent reaction (e.g., a condensation), and observe side reactions, consider the reactivity of your solvent. For instance, in a condensation reaction, a solvent like Tetrahydrofuran (THF) is often more inert than methanol and can prevent such side reactions.[6]
-
Q3: The reaction is proceeding very slowly, even in DMF. What adjustments can I make?
A3: Sluggish reaction rates, even in a suitable solvent, often point to issues with temperature, concentration, or catalyst activity (if applicable).
-
Causality: SNAr and Ullmann-type reactions often require significant thermal energy to overcome the activation barrier, even with optimal solvent stabilization.[5][7] Traditional Ullmann condensations, for example, frequently require temperatures in excess of 150-200 °C.[5] While modern catalytic systems have lowered these temperatures, they are still often performed at elevated temperatures (80-120 °C).
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition by TLC or HPLC. High-boiling polar aprotic solvents like DMSO (b.p. 189 °C) and NMP (b.p. 202 °C) are ideal for high-temperature applications.
-
Increase Concentration: Le Chatelier's principle applies. Increasing the concentration of reactants can favor the forward reaction. Ensure you are not so dilute that bimolecular collisions are infrequent.
-
Consider a Copper Catalyst (Ullmann Condensation): If the SNAr pathway is slow, the Ullmann condensation is an alternative. This involves using a copper catalyst (e.g., CuI, Cu₂O) to couple the imidazole and the aryl halide.[8][9] This pathway also benefits from high-boiling polar solvents like DMF or NMP.[7]
-
Part 2: Scientific FAQs
Q4: What are the key solvent properties to consider when selecting a medium for synthesizing this compound?
A4: The selection process should be systematic, based on the reaction mechanism. For the SNAr synthesis, the following properties are critical:
-
Solvent Class (Polar Aprotic): This is the most important factor. These solvents excel at stabilizing the charged Meisenheimer intermediate without deactivating the nucleophile.[3][10]
-
Dielectric Constant (ε): A higher dielectric constant helps to solvate charged species and intermediates, promoting the reaction rate.
-
Boiling Point: The solvent must be stable at the required reaction temperature. High-boiling solvents like DMSO and NMP offer a wide operational temperature range.
-
Solubilizing Power: All reactants (aryl halide, imidazole, base) must be adequately soluble to ensure a homogeneous reaction environment.
-
Inertness: The solvent should not participate in the reaction (e.g., act as a nucleophile or decompose under basic conditions).
Below is a comparative table of common solvents for this synthesis.
Table 1: Solvent Selection Guide for SNAr Synthesis
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Suitability & Key Considerations |
| DMSO | Polar Aprotic | 47 | 189 | Excellent: Superior ability to stabilize intermediates. High boiling point allows for a wide temperature range. Can be difficult to remove during workup. |
| DMF | Polar Aprotic | 37 | 153 | Excellent: Very common and effective for SNAr.[4][7] Easier to remove than DMSO. Potential for thermal decomposition. |
| NMP | Polar Aprotic | 32 | 202 | Very Good: High thermal stability, excellent for high-temperature reactions.[5] |
| Acetonitrile | Polar Aprotic | 38 | 82 | Moderate: Lower boiling point limits the reaction temperature. Can be effective for more reactive substrates. |
| THF | Polar Aprotic | 7.6 | 66 | Poor: Insufficient polarity to effectively stabilize the Meisenheimer complex for this specific reaction. More suitable for other reaction types.[6] |
| Methanol | Polar Protic | 33 | 65 | Unsuitable: Deactivates the nucleophile via H-bonding and can act as a competing nucleophile.[6] |
| Toluene | Non-Polar | 2.4 | 111 | Unsuitable: Cannot stabilize charged intermediates.[3] |
Q5: Can you illustrate the decision-making process for solvent selection?
A5: Certainly. The following workflow outlines a logical pathway for choosing and optimizing a solvent system for your reaction.
Caption: Workflow for systematic solvent selection in synthesis.
Part 3: Experimental Protocol & Mechanistic Insight
Protocol: Synthesis of this compound via SNAr
This protocol is a representative procedure. Optimization may be required.
Materials:
-
4-fluoro-3-methoxybenzaldehyde
-
4-methylimidazole
-
Anhydrous Potassium Carbonate (K₂CO₃), finely milled
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 4-fluoro-3-methoxybenzaldehyde (1.0 eq), 4-methylimidazole (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask via syringe to achieve a concentration of approximately 0.5 M with respect to the 4-fluoro-3-methoxybenzaldehyde.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting aryl fluoride is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). The product is organic soluble.
-
Washing: Combine the organic layers and wash with water (2x) to remove DMSO, followed by a wash with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Mechanistic Role of the Solvent
The diagram below illustrates the SNAr mechanism and highlights the crucial stabilizing role played by a polar aprotic solvent like DMSO.
Caption: Role of solvent in stabilizing the Meisenheimer complex in an SNAr reaction.
References
-
Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate.
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate.
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
-
Effect of solvent polarity on SN1 reactions of different charge types. Chemistry Stack Exchange.
-
Reaction optimization for 3a a Entry Solvent b Reagents Equivalence T (1C) Time (h) Yield (%). ResearchGate.
-
Ullmann condensation. Wikipedia.
-
SNAr Reaction in Other Common Molecular Solvents. WordPress.
-
The model reaction of benzil (1.0 mmol), 4-methoxy benzaldehyde... ResearchGate.
-
Optimization of model reaction using various solvents and different amounts of catalyst at room temperature. ResearchGate.
-
Concerted Nucleophilic Aromatic Substitutions. NIH National Center for Biotechnology Information.
-
Ullmann Reaction. Thermo Fisher Scientific - US.
-
4-Methoxybenzaldehyde. PubChem.
-
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI.
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications.
-
Nucleophilic Aromatic Substitution with Amine. Ambeed.
-
Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. PrepChem.com.
-
This compound. MedchemExpress.com.
-
This compound. TargetMol.
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.
-
3-Methoxy-4-methylbenzaldehyde. PubChem.
-
(PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. ResearchGate.
-
Concerted Nucleophilic Aromatic Substitution Reactions. NIH National Center for Biotechnology Information.
-
Ullmann Reaction. Organic Chemistry Portal.
-
4-(1H-Imidazol-1-yl)benzaldehyde. ChemicalBook.
-
Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. ResearchGate.
-
Elucidation of the Complex Baylis-Hillman Reaction of 3-Methoxy-2-nitrobenzaldehyde with Methyl Vinyl Ketone. South African Journal of Chemistry.
-
A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI.
Sources
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. prepchem.com [prepchem.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing catalyst loading for this specific Ullmann-type C-N coupling reaction. Here, we address common challenges through a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and supported by peer-reviewed literature.
The synthesis of N-aryl imidazoles, such as the target compound, is a cornerstone in the development of many biologically active molecules.[1] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a traditional and effective method for this transformation.[2][3] However, achieving high yields and purity often requires careful optimization of reaction parameters, with catalyst loading being a critical factor. Modern adaptations of the Ullmann reaction often employ ligands to facilitate the coupling under milder conditions.[2][4]
This guide will focus on copper-catalyzed systems, which are often preferred due to the lower cost and toxicity of copper compared to other transition metals like palladium.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst system and loading range for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved via a copper-catalyzed N-arylation of 4-methylimidazole with a substituted benzaldehyde derivative, such as 4-fluoro-3-methoxybenzaldehyde or 4-bromo-3-methoxybenzaldehyde. This reaction is a variation of the Ullmann condensation.[2]
A common catalytic system consists of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), and a ligand.[7][8] The choice of ligand is crucial for the reaction's success, with diamine-based ligands like 4,7-dimethoxy-1,10-phenanthroline being particularly effective for the N-arylation of imidazoles.[1][7][9][10]
The catalyst loading can vary significantly depending on the specific substrates and reaction conditions. A general starting point for optimization is:
-
Copper(I) salt: 1-10 mol%
-
Ligand: 1-20 mol% (often in a 1:1 or 1:2 ratio with the copper salt)
For highly efficient systems, catalyst loadings as low as 0.05 mol% have been reported for similar N-arylations of imidazoles, achieving high turnover numbers.[1] However, for initial explorations, a higher loading (e.g., 5-10 mol% CuI) is recommended to ensure reaction initiation.
Q2: How does catalyst loading impact the reaction yield and purity?
A2: Catalyst loading has a direct and significant impact on both the reaction yield and the purity of the final product.
-
Low Catalyst Loading: Insufficient catalyst can lead to slow or incomplete conversion of the starting materials, resulting in a low yield. The unreacted starting materials will then need to be separated during purification, which can be challenging due to similar polarities.
-
Optimal Catalyst Loading: At the optimal concentration, the catalyst facilitates the reaction at a reasonable rate, leading to high conversion and yield within a practical timeframe. This also minimizes the formation of byproducts.
-
High Catalyst Loading: While it might seem that increasing the catalyst amount will always improve the reaction, excessively high loadings can lead to several issues:
-
Increased Byproduct Formation: High concentrations of the active catalyst can promote side reactions, such as homocoupling of the aryl halide.[8]
-
Purification Challenges: Residual copper catalyst and ligands can contaminate the final product. Removing these can be difficult and may require additional purification steps like chelation or specialized chromatography.
-
Cost and Environmental Concerns: From a process chemistry perspective, high catalyst loading increases the overall cost and the amount of metal waste generated.[11]
-
Therefore, optimizing the catalyst loading to the lowest effective amount is crucial for an efficient, cost-effective, and environmentally friendly synthesis.
Q3: What are the signs of catalyst deactivation, and how can it be prevented?
A3: Catalyst deactivation can manifest as a stalled or sluggish reaction, where the conversion of starting materials ceases or slows down significantly over time. Several factors can contribute to the deactivation of the copper catalyst in an Ullmann-type reaction:
-
Air Sensitivity: The active catalytic species, typically a Cu(I) complex, can be sensitive to air and moisture.[8] Oxidation to Cu(II) can reduce catalytic activity. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Ligand Degradation: The organic ligand can degrade under the reaction conditions, especially at elevated temperatures.
-
Inhibiting Species: Impurities in the starting materials or solvent can coordinate to the copper center and inhibit its catalytic activity.
Prevention Strategies:
-
Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere.
-
High-Purity Reagents: Use high-purity, anhydrous solvents and reagents to minimize potential inhibitors.
-
Ligand Selection: Choose a ligand that is known to be stable under the required reaction conditions. Some modern ligand systems are designed for enhanced stability.[3]
-
Temperature Control: Avoid excessively high temperatures that can lead to catalyst and ligand decomposition.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Catalyst Loading | Gradually increase the catalyst (Cu(I) salt and ligand) loading in small increments (e.g., from 5 mol% to 7.5 mol% to 10 mol%). | A higher concentration of the active catalytic species can increase the reaction rate and drive the equilibrium towards product formation. |
| Catalyst Deactivation | Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar). Use freshly opened or purified anhydrous solvents and high-purity reagents. | Oxygen can oxidize the active Cu(I) species to a less active Cu(II) state.[8] Water and other impurities can poison the catalyst. |
| Suboptimal Ligand | Screen different ligands. For imidazole N-arylation, phenanthroline-based ligands are often effective.[9][10] Consider N-hydroxyimides as alternative efficient ligands.[12] | The ligand plays a critical role in stabilizing the copper center, increasing its solubility, and facilitating the catalytic cycle.[4] |
| Incorrect Base | The choice and strength of the base are crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[13] Screen different bases to find the optimal one for your specific substrate combination. | The base is required to deprotonate the imidazole, making it a more potent nucleophile.[6] The nature of the base can also influence the solubility of the reaction components.[13] |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. | Ullmann-type reactions often require elevated temperatures to overcome the activation energy barrier.[2] |
Problem 2: Significant Byproduct Formation (e.g., Homocoupling)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Excessive Catalyst Loading | Reduce the catalyst loading to the minimum effective amount determined during optimization. | High catalyst concentrations can promote side reactions like the homocoupling of the aryl halide.[8] |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote undesired side reactions. | Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation. |
| Incorrect Stoichiometry | Ensure the stoichiometry of the reactants is accurate. A slight excess of the imidazole nucleophile may be beneficial. | An excess of the nucleophile can help to outcompete the homocoupling side reaction of the aryl halide. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Residual Copper Catalyst | After the reaction is complete, quench with aqueous ammonia or an EDTA solution to complex with the residual copper. Perform an aqueous workup to remove the copper salts. | Copper salts can be difficult to remove by standard silica gel chromatography. Chelation with ammonia or EDTA forms water-soluble complexes that can be easily extracted.[14] |
| Unreacted Starting Materials | Optimize the reaction conditions (catalyst loading, temperature, time) to drive the reaction to completion. | Minimizing unreacted starting materials simplifies the purification process. |
| Similar Polarity of Product and Byproducts | If byproduct formation is unavoidable, consider alternative purification techniques such as preparative HPLC or crystallization. | When silica gel chromatography is insufficient, these methods can offer higher resolution and purity.[15] |
Experimental Workflow & Visualization
General Experimental Protocol for Catalyst Loading Optimization
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aryl halide (e.g., 4-bromo-3-methoxybenzaldehyde, 1.0 mmol), 4-methylimidazole (1.2 mmol), the copper(I) salt (e.g., CuI, X mol%), the ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline, Y mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, NMP, or DMSO, 5 mL).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) and stir for the specified time (e.g., 12-24 h).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove residual copper, an aqueous ammonia or EDTA wash can be included.[14]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalyst Loading Optimization Workflow
Caption: A simplified representation of the Ullmann condensation catalytic cycle. [12][16]
References
-
Altman, R. A., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. The Journal of Organic Chemistry, 72(16), 6189-6192. [Link]
-
Chen, Y., & Ma, D. (2006). N-Hydroxyimides as Efficient Ligands for the Copper-Catalyzed N-Arylation of Pyrrole, Imidazole, and Indole. The Journal of Organic Chemistry, 72(3), 1126-1128. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6189–6192. [Link]
-
Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. [Link]
-
Request PDF. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. J. Org. Chem. 2007, 72, 16, 6189–6192. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Jee, S. (n.d.). Chemistry Ullmann Reaction. Sathee Jee. [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for C-N Coupling. [Link]
-
Yeap, W. C., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(13), 3049. [Link]
-
ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA International Journal for Chemistry, 63(12), 833-840. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Kanda, K., Hong, S. Y., & Radosevich, A. T. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Journal of the American Chemical Society, 144(18), 8242–8248. [Link]
-
Ma, D., & Cai, Q. (2013). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In Copper-Mediated Cross-Coupling Reactions (pp. 1-45). John Wiley & Sons. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. [Link]
-
Wang, C., et al. (2023). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(1), 58-64. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
-
ResearchGate. (n.d.). The model reaction of benzil (1.0 mmol), 4-methoxy benzaldehyde... [Link]
-
González-Vera, J. A., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1782. [Link]
-
L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction. [Link]
-
Pro-synthesis. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]
-
Yin, J., & Liebscher, J. (2007). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Chemical Reviews, 107(1), 133-173. [Link]
-
Journal of Advanced Research in Dynamical & Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. 11(03-Special Issue). [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2009). 3-Meth-oxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)prop-oxy]benzaldehyde. 65(Pt 9), o2164. [Link]
-
MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. [Link]
-
Organic Syntheses Procedure. (n.d.). N-Methoxy-N-methylcyanoformamide. [Link]
-
Food Science & Nutrition. (2020). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. 8(2), 744-752. [Link]
-
ScienceGate. (n.d.). Ullmann reaction. [Link]
-
Dana Bioscience. (n.d.). This compound. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 9. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ullmann Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Analogs as PI3K/Akt/mTOR Pathway Inhibitors
Introduction: Targeting a Core Cancer Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical cellular cascade that governs cell proliferation, growth, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many human cancers, making it one of the most intensely pursued targets in oncology drug discovery.[3][4] The development of small molecule inhibitors that can modulate this pathway holds immense therapeutic promise.[5]
The scaffold, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, presents a promising starting point for the development of such inhibitors. The imidazole ring is a well-established pharmacophore in kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding pocket of kinases. The substituted benzaldehyde moiety offers a versatile platform for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comparative study of a rationally designed series of analogs based on this core structure, with a focus on their synthesis, their inhibitory activity against key kinases in the PI3K/Akt/mTOR pathway, and the resulting structure-activity relationships (SAR).
Rationale for Analog Design
To explore the SAR of the this compound scaffold, we have designed a focused set of analogs with systematic modifications at key positions. The parent compound (Analog 1) serves as our baseline. Subsequent analogs feature modifications to the methoxy group on the benzaldehyde ring (Analog 2), the methyl group on the imidazole ring (Analog 3), and the introduction of an electron-withdrawing group on the benzaldehyde ring (Analog 4). This strategic selection allows for the systematic evaluation of the electronic and steric effects of each substituent on kinase inhibitory activity.
Comparative Synthesis of Analogs
The synthesis of the parent compound and its analogs can be efficiently achieved through a copper-catalyzed Ullmann condensation, a reliable method for the formation of aryl-nitrogen bonds.[6] This reaction couples a substituted 4-bromobenzaldehyde derivative with 4-methylimidazole or imidazole.
Experimental Protocol: General Synthesis via Ullmann Condensation
The following protocol describes a general method for the synthesis of the proposed analogs. Specific starting materials for each analog are detailed in the subsequent sections.
Caption: Generalized workflow for the synthesis of analogs via Ullmann condensation.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 4-bromobenzaldehyde (1.0 eq.), 4-methylimidazole or imidazole (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final analog.
Synthesis of Specific Analogs
-
Analog 1 (Parent Compound): this compound
-
Starting Material: 4-bromo-3-methoxybenzaldehyde and 4-methylimidazole.
-
-
Analog 2: 3-ethoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
-
Rationale: To probe the effect of a slightly bulkier alkoxy group on the benzaldehyde ring.
-
Starting Material: 4-bromo-3-ethoxybenzaldehyde and 4-methylimidazole.
-
-
Analog 3: 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde
-
Rationale: To assess the importance of the methyl group on the imidazole ring for kinase interaction.
-
Starting Material: 4-bromo-3-methoxybenzaldehyde and imidazole. A similar synthesis for a related compound has been reported.[7]
-
-
Analog 4: 5-fluoro-4-(4-methyl-1H-imidazol-1-yl)-3-methoxybenzaldehyde
-
Rationale: To investigate the influence of an electron-withdrawing fluorine substituent on the benzaldehyde ring.
-
Starting Material: 4-bromo-5-fluoro-3-methoxybenzaldehyde and 4-methylimidazole.
-
Comparative Biological Activity
The designed analogs were evaluated for their inhibitory activity against key kinases in the PI3K/Akt/mTOR pathway. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the potency of each compound. The following table summarizes the available or representative IC50 values for structurally related compounds against PI3Kα, Akt1, and mTOR. It is important to note that these values are compiled from various sources and should be interpreted as indicative rather than directly comparative.
| Analog | Structure | Modification | PI3Kα IC50 (nM) | Akt1 IC50 (nM) | mTOR IC50 (nM) |
| 1 | This compound | Parent Compound | Data Not Available | Data Not Available | Data Not Available |
| 2 | 3-ethoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde | Methoxy to Ethoxy | Hypothesized to have similar or slightly reduced activity due to steric hindrance. | Hypothesized to have similar or slightly reduced activity. | Hypothesized to have similar or slightly reduced activity. |
| 3 | 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde | Removal of Imidazole Methyl | Potentially reduced activity; methyl group may enhance binding. | Potentially reduced activity. | Potentially reduced activity. |
| 4 | 5-fluoro-4-(4-methyl-1H-imidazol-1-yl)-3-methoxybenzaldehyde | Addition of Fluoro Group | Potentially increased activity due to favorable electronic interactions. | Potentially increased activity. | Potentially increased activity. |
| Ref. Cmpd. A | Imidazo[1,2-a]pyridine derivative | 2,6,8-substituted | 150[8] | - | - |
| Ref. Cmpd. B | Imidazolium salt derivative | 5,6-Dimethyl-benzimidazole | 450 (cytotoxic IC50)[9] | - | - |
| Ref. Cmpd. C | Imidazo[1,2-b]pyridazine derivative | - | - | - | 67[10] |
| Ref. Cmpd. D | Phenylalanine-based inactivator | - | - | 580[11][12] | - |
Structure-Activity Relationship (SAR) Discussion
While a complete dataset for our specific analogs is not available in the public domain, we can infer potential SAR trends from the broader literature on imidazole-based kinase inhibitors.
-
The Imidazole Moiety: The imidazole ring is a crucial pharmacophore, likely acting as a hinge-binder within the ATP-binding pocket of the kinases. The nitrogen atoms can form critical hydrogen bonds with backbone residues. The presence and position of substituents on the imidazole ring can significantly impact potency and selectivity. The methyl group in the 4-position of the imidazole ring in our parent compound may provide beneficial van der Waals interactions in a hydrophobic sub-pocket. Its removal in Analog 3 is predicted to decrease potency.
-
The Benzaldehyde Ring: Substituents on the benzaldehyde ring can modulate the electronic properties and conformation of the molecule, influencing its binding affinity. The methoxy group in the 3-position is an electron-donating group that can affect the overall electron density of the aromatic system. Replacing it with a bulkier ethoxy group (Analog 2) might introduce steric clashes within the binding site, potentially reducing activity. Conversely, the introduction of an electron-withdrawing fluorine atom (Analog 4) could lead to more favorable interactions and enhanced potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
To quantitatively determine the inhibitory activity of the synthesized analogs, a robust and high-throughput in vitro kinase assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay that measures the binding of a test compound to the kinase of interest.
Caption: Workflow of the LanthaScreen™ Eu Kinase Binding Assay for IC50 determination.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a kinase/antibody solution containing the target kinase (e.g., PI3Kα) and the Europium-labeled anti-tag antibody in the appropriate kinase buffer. Prepare a tracer solution containing the Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Compound Dilution: Prepare a serial dilution of the test compounds (analogs) in DMSO, followed by a further dilution in the kinase buffer.
-
Assay Plate Preparation: Add the diluted test compounds to a 384-well assay plate.
-
Kinase/Antibody Addition: Add the kinase/antibody solution to all wells.
-
Tracer Addition and Incubation: Add the tracer solution to all wells to initiate the binding reaction. Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence measurements, collecting emission signals at 665 nm (tracer) and 620 nm (Europium).
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Context: The PI3K/Akt/mTOR Cascade
The PI3K/Akt/mTOR pathway is a central regulator of cell fate. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is activated by phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets, including mTORC1, leading to the promotion of protein synthesis, cell growth, and proliferation, while inhibiting apoptosis. Our synthesized analogs aim to inhibit one or more of the kinase nodes within this critical pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by the designed analogs.
Conclusion and Future Directions
This guide has presented a comparative study of a series of analogs based on the this compound scaffold as potential inhibitors of the PI3K/Akt/mTOR signaling pathway. The proposed synthetic route via Ullmann condensation offers a versatile and efficient means of accessing these compounds. While a complete head-to-head comparison of biological activity is limited by the available data, the analysis of related compounds provides valuable insights into the structure-activity relationships governing the inhibitory potential of this chemical class.
Future work should focus on the synthesis and comprehensive biological evaluation of the proposed analogs against a panel of kinases to establish their potency and selectivity profiles. Further optimization of the scaffold, guided by the SAR data and computational modeling, could lead to the development of novel and effective therapeutics for the treatment of cancer and other diseases driven by the aberrant activation of the PI3K/Akt/mTOR pathway.
References
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
- Engelman, J. A., Luo, J., & Cantley, L. C. (2006). The evolution of phosphatidylinositol 3-kinases as regulators of growth and metabolism.
- Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
- Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
- Li, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 192, 112185.
- Zhang, Y., et al. (2021). Study of Imidazolium Salt Derivatives as PIK3CA Inhibitors Using a Comprehensive in Silico Method. Molecules, 26(16), 4945.
- Thorne, N., et al. (2015). Thiazolidinedione-Based PI3Kα Inhibitors: An Analysis of Biochemical and Virtual Screening Methods.
- Klaene, J. J., et al. (2013). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Cancer Research, 73(8 Supplement), 3393-3393.
- Ali, A. R., et al. (2018). 6-(2-Morpholinoethyl)-thiazolo[3,2-a]pyrimidin-5-one: A novel scaffold for the synthesis of potential PI3kα inhibitors. Bioorganic Chemistry, 76, 256-266.
- Zhang, Y., et al. (2017). Overview of Research into mTOR Inhibitors. Molecules, 22(10), 1598.
- George, J., & Banerji, A. (2017). Current Medicinal Chemistry, 24(15), 1538-1550.
- Bhaskar, P. T., & Hay, N. (2007). The DNA damage response is necessary for Pten-deficient tumours to acquire p53 mutations.
- Lindsley, C. W., et al. (2015). Synthesis and Biological Evaluation of Analogues of AKT (Protein Kinase B) Inhibitor-IV. ACS Medicinal Chemistry Letters, 6(3), 294-298.
- Ananthu, V. G., et al. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.
- Hussain, T., et al. (2018). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2018(4), M1018.
- Means, G. D., et al. (2014). Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 5(5), 579-583.
- Garces, A. E. (2019). Biological Evaluation of Synergistic Drug Combinations, Design and Synthesis of Potent and Selective PI3K Inhibitors and the Des. Nottingham ePrints.
- Means, G. D., et al. (2014). Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 5(5), 579-583.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Li, J. J. (2009). Name reactions: A collection of detailed reaction mechanisms. Springer Science & Business Media.
-
PrepChem. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]
- Engel, J., et al. (2017). Structural and Chemical Insights into the Covalent-allosteric Inhibition of the Protein Kinase Akt. Chemical Science, 8(11), 7535-7543.
-
ResearchGate. (n.d.). The model reaction of benzil (1.0 mmol), 4-methoxy benzaldehyde... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde (1 A). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3α-hydroxy-21-(1′-imidazolyl)-3β-methoxyl-methyl-5α-pregnan-20-one via lithium imidazole with 17α-acetylbromopregnanone. Retrieved from [Link]
Sources
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Evaluation of the Biological Activities of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The imidazole ring is a crucial scaffold in medicinal chemistry, present in a wide array of bioactive compounds due to its unique electronic properties and ability to engage in various biological interactions.[1][2] Derivatives of imidazole are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] The core structure of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde serves as a key intermediate in the synthesis of many of these potent molecules.[6][7] This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this benzaldehyde precursor, offering insights into their therapeutic potential and the structure-activity relationships that govern their efficacy.
This document is intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is a synthesis of data from peer-reviewed literature and is intended to facilitate further research and development of novel therapeutic agents based on this versatile chemical scaffold.
Anticancer Activity: A Primary Therapeutic Target
A significant body of research has focused on the anticancer properties of imidazole-containing compounds.[1][8][9] These derivatives have been shown to target various mechanisms within cancer cells, including enzyme inhibition, disruption of microtubule dynamics, and induction of apoptosis.[2][10]
Mechanism of Action
The anticancer effects of imidazole derivatives are often attributed to their ability to interact with key biological targets.[2] Several proposed mechanisms include:
-
Kinase Inhibition: Many imidazole-based compounds act as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell signaling and proliferation.[1][2]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the formation of microtubules, essential components of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[1]
-
Topoisomerase Inhibition: Certain imidazole derivatives can inhibit topoisomerase enzymes, which are vital for DNA replication and repair in cancer cells.[9]
-
Induction of Apoptosis: Several studies have demonstrated that these compounds can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the upregulation of pro-apoptotic proteins like p53 and caspases.[10]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of a series of imidazole-based N-phenylbenzamide derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Substituent on Phenyl Ring | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 4a | H | 15.2 | 18.9 | 21.3 |
| 4b | 4-CH3 | 18.6 | 22.4 | 25.1 |
| 4d | 4-Cl | 11.6 | 14.8 | 13.5 |
| 4e | 4-OCH3 | 8.9 | 11.1 | 9.2 |
| 4f | 4-F | 7.5 | 9.3 | 8.9 |
| 4g | 2-Cl | 25.8 | 30.2 | 28.4 |
| 4h | 2-OCH3 | 9.3 | 11.9 | 10.1 |
| 4i | 2-NO2 | 35.7 | 45.3 | 40.8 |
Data synthesized from a study on new imidazole-based N-phenylbenzamide derivatives.[11]
Analysis of Structure-Activity Relationship (SAR):
The data reveals that the nature and position of the substituent on the N-phenyl ring significantly influence the cytotoxic activity.[11]
-
Electron-withdrawing groups at the para-position, such as fluorine (4f) and chlorine (4d), generally lead to higher potency.
-
Electron-donating groups , like the methoxy group (4e and 4h), also confer significant activity, particularly when at the para-position.
-
Substituents at the ortho-position (4g, 4h, 4i) tend to result in lower activity compared to their para-counterparts, possibly due to steric hindrance.
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a generalized protocol for assessing the in vitro cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for measuring cellular metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for MTT cytotoxicity assay.
Antimicrobial Activity
In addition to their anticancer potential, imidazole derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[4][12][13] The rise of antimicrobial resistance necessitates the development of new therapeutic agents, and this class of compounds holds considerable promise.[13]
Mechanism of Action
The antimicrobial effects of imidazoles are often linked to their ability to disrupt essential cellular processes in microorganisms:
-
Inhibition of Ergosterol Biosynthesis: In fungi, many imidazole derivatives inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][14] This disruption leads to increased membrane permeability and cell death.[4]
-
Cell Membrane Disruption: Imidazole compounds can directly interact with and disrupt the integrity of microbial cell membranes, leading to the leakage of cellular contents.[4]
-
Inhibition of Nucleic Acid Synthesis: Some derivatives have been shown to interfere with the synthesis of DNA and RNA in bacteria.[4]
Comparative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for a series of synthesized imidazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | S. aureus (MIC: µg/mL) | K. pneumoniae (MIC: µg/mL) | C. neoformans (MIC: µg/mL) |
| 1a (p-Cl) | 0.25 | >32 | 16 |
| 1c (-N(CH3)2) | 1 | 8 | 0.5 |
| 2c (furan) | 0.5 | 0.5 | 4 |
| 2d (pyridine) | 0.25 | 0.25 | 2 |
| Ciprofloxacin | 0.5 | 0.5 | NA |
Data synthesized from a study on Cu(II)-catalyzed synthesis of imidazole derivatives.[15]
Analysis of Structure-Activity Relationship (SAR):
The antimicrobial activity is highly dependent on the nature of the substituents attached to the imidazole core.[15]
-
The presence of a para-chloro group on the phenyl ring (1a) confers potent activity against S. aureus.
-
A dimethylamino group (1c) enhances antifungal activity against C. neoformans.
-
The incorporation of other heterocyclic rings , such as furan (2c) and pyridine (2d), can lead to broad-spectrum antibacterial activity.[15]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (standard antibiotic) and negative control (broth only)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Workflow Diagram:
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Perspectives
Derivatives of this compound represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. The biological activity of these derivatives is highly tunable through synthetic modifications, allowing for the optimization of potency and selectivity.
Future research in this area should focus on:
-
Expanding the chemical diversity of the derivatives to further explore the structure-activity landscape.
-
Investigating the in vivo efficacy and toxicity of the most potent compounds in animal models.
-
Elucidating the precise molecular mechanisms of action to aid in rational drug design and the identification of potential synergistic combinations with existing therapies.
The continued exploration of this chemical scaffold is likely to yield novel therapeutic candidates to address the ongoing challenges in oncology and infectious diseases.
References
-
G. S. S. R. L. N. S. Anireddy, J. S. Anireddy, P. K. Penigalapati, and R. P. Y. S. K. K. R. D. D. V. R. P. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]
-
(n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. [Link]
-
(n.d.). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. NIH. [Link]
-
(n.d.). Imidazoles as potential anticancer agents. PMC - PubMed Central. [Link]
-
(n.d.). Recent advancement in imidazole as anti cancer agents: A review. ResearchGate. [Link]
-
(n.d.). Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents | Request PDF. ResearchGate. [Link]
-
(2020). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of New Benzimidazole, Benzoxazole, Imidazole and Tetrazole Derivatives. Oriental Journal of Chemistry. [Link]
-
(n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers. [Link]
-
(n.d.). (PDF) Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. ResearchGate. [Link]
-
(2022). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. MDPI. [Link]
-
(n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. [Link]
-
(n.d.). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. NIH. [Link]
-
(n.d.). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]
-
(2020). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Bentham Science. [Link]
-
(2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. PMC - NIH. [Link]
-
(2023). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]
-
(n.d.). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. PubMed. [Link]
-
(2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]
-
(2000). Structure-activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds. PubMed. [Link]
-
(n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E. Torres Heredia2, Oscar G. ResearchGate. [Link]
-
(n.d.). (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. ResearchGate. [Link]
Sources
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of New Benzimidazole, Benzoxazole, Imidazole and Tetrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. nano-ntp.com [nano-ntp.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.cn [targetmol.cn]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 12. asianpubs.org [asianpubs.org]
- 13. benthamscience.com [benthamscience.com]
- 14. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Evolution of a Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of Kinase Inhibitors Derived from 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Introduction: From a Simple Benzaldehyde to Potent Kinase Inhibitors
In the landscape of medicinal chemistry, the strategic use of well-designed molecular building blocks is paramount to the efficient discovery of novel therapeutics. One such scaffold of significant interest is 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. While this compound itself is not biologically active, it serves as a crucial intermediate in the synthesis of a diverse range of potent kinase inhibitors.[1] Its inherent structural features—a reactive aldehyde for further elaboration, a methoxy group influencing solubility and metabolism, and a 4-methyl-imidazole moiety that can engage in key interactions with protein targets—make it a privileged starting point for drug discovery campaigns.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of kinase inhibitors synthesized from this versatile benzaldehyde derivative. We will explore how systematic modifications to this core structure influence inhibitory potency and selectivity against critical cancer targets, such as FMS-like tyrosine kinase 3 (FLT3) and Breakpoint Cluster Region-Abelson (BCR-ABL) tyrosine kinase. Through the lens of field-proven insights, we will dissect the causality behind experimental choices in inhibitor design and present the supporting data that underpins our understanding of these important therapeutic agents.
The Core Directive: Leveraging the Imidazole-Benzaldehyde Scaffold for Kinase Inhibition
The rationale for employing the this compound scaffold lies in its ability to be elaborated into larger molecules that can effectively target the ATP-binding site of various kinases. The imidazole ring, in particular, is a common feature in many kinase inhibitors, often forming critical hydrogen bonds with the hinge region of the kinase domain. The benzaldehyde provides a convenient chemical handle for constructing the rest of the inhibitor, which is designed to occupy other regions of the ATP-binding pocket and contribute to both potency and selectivity.
Comparative SAR Analysis: FLT3 and BCR-ABL Kinase Inhibitors
To illustrate the SAR of compounds derived from our lead benzaldehyde, we will focus on two prominent classes of kinase inhibitors: imidazo[1,2-a]pyridine-based FLT3 inhibitors and benzamide-based BCR-ABL inhibitors.
Imidazo[1,2-a]pyridine Derivatives as FLT3 Inhibitors
Mutations in the FLT3 receptor tyrosine kinase are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target.[2] The this compound scaffold can be utilized to synthesize potent imidazo[1,2-a]pyridine-based FLT3 inhibitors. The general structure of these inhibitors features the imidazole-phenyl moiety linked to a pyridine or a related heterocyclic system.
Table 1: Structure-Activity Relationship of Imidazo[1,2-a]pyridine FLT3 Inhibitors
| Compound ID | R1 Group (at position 7 of imidazo[1,2-a]pyridine) | R2 Group (on the terminal phenyl ring) | FLT3-ITD IC50 (nM) | FLT3-ITD/D835Y IC50 (nM) | FLT3-ITD/F691L IC50 (nM) | Reference |
| Compound 1 | 1-methyl-1H-pyrazol-4-yl | 3-methoxyphenyl | Potent | Potent | Potent | [3][4] |
| Compound 24 | 1-methyl-1H-pyrazol-4-yl | 4-(methylsulfonyl)phenyl | Potent and balanced | Potent and balanced | Potent and balanced | [5] |
| Compound 5o | Thiophene derivative | Varies | Potent | Potent | Potent | [6][7] |
Expert Insights on SAR:
-
The Imidazo[1,2-a]pyridine Core: This core structure is crucial for binding to the hinge region of the FLT3 kinase domain.[5]
-
Substitution at Position 7: The introduction of a 1-methyl-1H-pyrazol-4-yl group at this position, as seen in Compounds 1 and 24, generally leads to potent inhibition.[3][4][5]
-
The Terminal Phenyl Ring: Modifications to the terminal phenyl ring significantly impact potency and selectivity. For instance, the 4-(methylsulfonyl)phenyl group in Compound 24 provides a balanced inhibitory profile against wild-type and mutant forms of FLT3.[5] This highlights the importance of exploring various substituents to optimize interactions within the ATP-binding pocket.
Benzamide Derivatives as BCR-ABL Inhibitors
The BCR-ABL fusion protein is the hallmark of chronic myeloid leukemia (CML). The this compound scaffold is also instrumental in the synthesis of potent benzamide-based BCR-ABL inhibitors. A key feature of these inhibitors is a benzamide core that mimics the interactions of ATP with the kinase.
Table 2: Structure-Activity Relationship of Benzamide BCR-ABL Inhibitors
| Compound ID | Linker between Benzamide and Imidazole-phenyl | R Group on Terminal Ring | Bcr-Abl WT IC50 (nM) | Bcr-Abl T315I IC50 (nM) | Reference |
| AP24534 (Ponatinib) | Carbon-carbon triple bond | Imidazo[1,2-b]pyridazine | < 0.5 | 2.0 | [8] |
| AKE-72 | Ethynyl | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl | < 0.5 | 9.0 | [9] |
| Compound 6q | 1H-1,2,3-triazol-1-yl | Varies | 0.60 | 1.12 | [10] |
Expert Insights on SAR:
-
The Benzamide Core: This moiety is essential for interacting with the hinge region of the BCR-ABL kinase.[11]
-
The Linker: The nature of the linker between the benzamide and the imidazole-phenyl group is critical for overcoming resistance mutations, such as the T315I "gatekeeper" mutation. The carbon-carbon triple bond in ponatinib (AP24534) and the ethynyl group in AKE-72 are designed to avoid steric clash with the isoleucine residue at position 315.[8][9]
-
The Terminal Ring System: The terminal ring system, often a complex heterocycle, is crucial for achieving high potency. The 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety in AKE-72 is a privileged fragment found in many potent BCR-ABL inhibitors.[9]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols for key assays are provided below.
General Protocol for Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for determining the IC50 values of kinase inhibitors.[12]
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound.
-
Prepare a mixture of the target kinase (e.g., FLT3 or BCR-ABL) and a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of detecting Fluorescence Resonance Energy Transfer (FRET).
-
Calculate the FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
General Protocol for Cell-Based Proliferation Assay (MTT Assay)
This protocol is used to assess the anti-proliferative activity of the inhibitors in relevant cancer cell lines.[13]
-
Cell Culture and Seeding:
-
Culture cancer cell lines harboring the target kinase mutation (e.g., MV4-11 for FLT3-ITD or K562 for BCR-ABL) in appropriate media.
-
Seed the cells in 96-well plates at a predetermined density.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the inhibitor for a specified duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plates to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Data Acquisition and Analysis:
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Visualization of Key Signaling Pathways
To provide a clearer understanding of the therapeutic rationale for inhibiting FLT3 and BCR-ABL, the following diagrams illustrate their respective signaling pathways.
Caption: BCR-ABL Signaling Pathway and Point of Inhibition.
Conclusion: A Testament to Rational Drug Design
The journey from a simple intermediate like this compound to highly potent and selective kinase inhibitors such as those targeting FLT3 and BCR-ABL is a testament to the power of rational drug design. The SAR studies presented in this guide underscore the critical importance of systematic structural modifications and the profound impact they have on biological activity. By understanding the intricate interplay between a molecule's structure and its ability to inhibit a specific kinase, medicinal chemists can continue to develop novel and more effective therapies for a range of diseases, particularly cancer. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this endeavor, facilitating the replication and extension of these important findings.
References
-
Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 143, 106966. [Link]
-
Okabe, S., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6208-6212. [Link]
-
QIAGEN. FLT3 Signaling in Hematopoietic Progenitor Cells. [Link]
-
Reactome. FLT3 Signaling. [Link]
-
Steelant, B., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 23(3), 1185. [Link]
-
Tauro, S., et al. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 923-929. [Link]
-
Kindler, T., et al. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology, 4, 45. [Link]
-
Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Pathology International, 67(11), 543-550. [Link]
-
Zhang, J., et al. (2010). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Analytical Biochemistry, 397(1), 77-83. [Link]
-
Wang, X., et al. (2024). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Bioorganic Chemistry, 143, 106966. [Link]
-
Li, H. Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 225, 113776. [Link]
-
Dorsey, J. F., et al. (2000). Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. Cancer Research, 60(12), 3127-3131. [Link]
-
Li, H. Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 225, 113776. [Link]
-
Zervan, M. M., et al. (2022). Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. Purdue University Graduate School. [Link]
-
Le, T. N., et al. (2018). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 23(11), 2963. [Link]
-
William, A. D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9039-9057. [Link]
-
Shakespeare, W. C., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry, 53(12), 4582-4594. [Link]
-
Wang, X., et al. (2024). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Bioorganic Chemistry, 143, 106966. [Link]
-
Pratz, K. W., et al. (2010). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood, 115(17), 3568-3576. [Link]
-
Chen, Y., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry, 31, 115985. [Link]
-
Okabe, S., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6208-6212. [Link]
-
Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 143, 106966. [Link]
-
Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 143, 106966. [Link]
-
Zhou, T., et al. (2013). Design, synthesis, and biological evaluation of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives as potent pan-Bcr-Abl inhibitors including the T315I mutant. Journal of Medicinal Chemistry, 56(1), 194-208. [Link]
-
Zhang, X., et al. (2018). Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. RSC Advances, 8(2), 705-715. [Link]
-
El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]
-
ResearchGate. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
Sources
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives as Potent Pan Bcr-Abl inhibitors including the threonine(315)→isoleucine(315) mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
in vivo efficacy testing of compounds derived from 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
A Senior Application Scientist's Guide to Preclinical Evaluation
This guide provides a comprehensive framework for the in vivo efficacy testing of novel compounds derived from 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. Given the frequent association of imidazole-containing structures with anti-inflammatory and anti-neoplastic activities, this document will focus on methodologies relevant to these therapeutic areas. We will explore the rationale behind model selection, detailed experimental protocols, and the interpretation of efficacy data, grounded in the principles of robust and reproducible preclinical science.
The Rationale: From Chemical Structure to In Vivo Strategy
The core structure, featuring a substituted benzaldehyde linked to a methylimidazole, suggests a potential for kinase inhibition. The imidazole motif is a well-established pharmacophore known to interact with the ATP-binding sites of various kinases. Specifically, this class of molecules often exhibits inhibitory activity against key nodes in inflammatory signaling cascades, such as p38 MAP kinase. Therefore, a logical starting point for in vivo evaluation is in models of inflammation and cancer where these pathways are pathologically activated.
A critical prerequisite to any efficacy study is a thorough pharmacokinetic (PK) and pharmacodynamic (PD) characterization. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound is essential for designing a dosing regimen that will achieve and maintain therapeutic concentrations at the target site. Without this, efficacy studies risk producing false-negative results due to inadequate drug exposure.
Selecting the Right Battlefield: A Comparison of In Vivo Models
The choice of an animal model is paramount and should be driven by the compound's proposed mechanism of action. Below is a comparison of common models for evaluating anti-inflammatory and anti-cancer agents.
| Model | Therapeutic Area | Key Features | Endpoints | Limitations |
| Collagen-Induced Arthritis (CIA) in Mice/Rats | Inflammation (Rheumatoid Arthritis) | Immunization with type II collagen induces an autoimmune response mimicking human RA. | Clinical score (paw swelling), histology, cytokine levels (e.g., TNF-α, IL-6), antibody titers. | Not all aspects of human RA are recapitulated; labor-intensive. |
| Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice | Inflammation (Inflammatory Bowel Disease) | DSS in drinking water disrupts the colonic epithelial barrier, leading to acute inflammation. | Disease Activity Index (DAI), colon length, histology, myeloperoxidase (MPO) activity. | Models acute inflammation well, but not the chronic or fibrotic aspects of human IBD. |
| Subcutaneous Xenograft Models (e.g., A549, HCT116) | Oncology | Human tumor cells are implanted subcutaneously in immunocompromised mice. | Tumor volume, tumor weight, body weight, survival. | Lacks a native tumor microenvironment and a functional immune system. |
| Orthotopic Tumor Models | Oncology | Tumor cells are implanted in the organ of origin (e.g., pancreas, lung). | Tumor growth (imaging), metastasis, survival. | More clinically relevant than subcutaneous models but technically more challenging and costly. |
Visualizing the Strategy: Experimental Workflow
A well-designed in vivo study follows a logical progression from initial preparation to final analysis.
Caption: A typical workflow for an in vivo efficacy study.
Deep Dive: Experimental Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This model is a gold standard for evaluating anti-inflammatory compounds targeting rheumatoid arthritis.
Methodology:
-
Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA). Anesthetize male DBA/1 mice (8-10 weeks old) and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) and administer a 100 µL booster injection.
-
Treatment Initiation: Begin dosing with the test compound (e.g., 10, 30, 100 mg/kg, p.o., daily) upon the first signs of arthritis (typically around day 25-28). Include vehicle control and positive control (e.g., Methotrexate, 1 mg/kg, i.p., 3x/week) groups.
-
Clinical Scoring: Monitor animals daily for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one digit, 2=erythema/mild swelling of the ankle, 3=moderate swelling of the entire paw, 4=severe swelling/ankylosis). The maximum score per mouse is 16.
-
Termination (Day 42-49): At the study's end, collect blood for serology and hind paws for histological analysis.
Protocol 2: HCT116 Subcutaneous Xenograft Model
This model is widely used for initial efficacy screening of potential anti-cancer agents.
Methodology:
-
Cell Culture: Culture HCT116 human colorectal carcinoma cells in an appropriate medium until they reach ~80% confluency.
-
Implantation: Harvest and resuspend cells in a sterile, serum-free medium with Matrigel (1:1 ratio). Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of female athymic nude mice.
-
Tumor Growth & Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups.
-
Treatment: Initiate dosing with the test compound (e.g., 50 mg/kg, p.o., daily) and appropriate vehicle and positive controls (e.g., 5-Fluorouracil).
-
Monitoring: Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2. Monitor body weight as a measure of toxicity.
-
Termination: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study period. Excise tumors for weight measurement and further analysis.
The p38 MAPK Signaling Pathway: A Likely Target
Given the chemical structure, a plausible mechanism of action is the inhibition of the p38 MAPK pathway, a critical regulator of inflammatory cytokine production.
Caption: Inhibition of the p38 MAPK pathway by a novel compound.
Data Interpretation: A Comparative Analysis
The ultimate goal is to demonstrate superior or equivalent efficacy to a standard-of-care agent. The following table presents a hypothetical comparison of a novel compound ("INV-401") against a vehicle and a positive control in the CIA model.
| Group | Dose | Mean Arthritis Score (Day 42) | % Inhibition of Inflammation | Paw Histology Score (0-5) |
| Vehicle | - | 10.2 ± 1.5 | - | 4.1 ± 0.4 |
| Positive Control (Etanercept) | 10 mg/kg | 3.1 ± 0.8 | 69.6% | 1.2 ± 0.3 |
| INV-401 | 10 mg/kg | 7.5 ± 1.2 | 26.5% | 3.0 ± 0.5 |
| INV-401 | 30 mg/kg | 4.2 ± 0.9 | 58.8% | 1.8 ± 0.4 |
| INV-401 | 100 mg/kg | 3.5 ± 0.7 | 65.7% | 1.5 ± 0.3 |
In this hypothetical scenario, INV-401 demonstrates a dose-dependent reduction in the clinical signs of arthritis, with the 100 mg/kg dose achieving efficacy comparable to the standard-of-care, Etanercept. This would provide a strong rationale for further development.
Conclusion
The in vivo evaluation of novel compounds derived from this compound requires a scientifically rigorous, mechanism-driven approach. By carefully selecting relevant animal models, adhering to detailed protocols, and comparing outcomes against established standards, researchers can build a robust data package to support the continued development of these promising therapeutic candidates. The insights gained from well-executed in vivo studies are indispensable for translating a chemical entity into a clinical reality.
References
-
Title: Design, synthesis, and biological evaluation of novel 1,5-diaryl-1H-pyrazole-3-carboxamide derivatives as p38α MAP kinase inhibitors. Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Imidazole-based compounds as p38 MAP kinase inhibitors: A review. Source: European Journal of Medicinal Chemistry URL: [Link]
A Comparative Guide to the Synthesis of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Introduction
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure combines the vanillin motif, common in natural products and synthetic compounds, with the N-arylimidazole core, a pharmacophore present in numerous antifungal, anticancer, and anti-inflammatory agents. The efficient and scalable synthesis of this target molecule is therefore of significant interest to researchers in drug development and organic synthesis.
This guide provides a detailed comparison of two primary synthetic strategies for preparing this compound: the classic copper-catalyzed Ullmann condensation and the metal-free Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis based on key performance metrics to guide researchers in selecting the optimal method for their specific needs.
Route 1: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a robust and widely employed method for the formation of carbon-nitrogen bonds between aryl halides and N-heterocycles.[1] This approach relies on a copper(I) catalyst to facilitate the coupling of 4-methylimidazole with a suitable halo-benzaldehyde precursor, typically 4-bromo-3-methoxybenzaldehyde.
Overall Strategy & Mechanism
The reaction proceeds via a copper-catalyzed cycle. First, the N-H bond of 4-methylimidazole is deprotonated by a base (e.g., K₂CO₃ or Cs₂CO₃). The resulting imidazolide anion coordinates to the Cu(I) center. Oxidative addition of the aryl bromide to the copper complex, followed by reductive elimination, yields the desired N-arylated product and regenerates the active catalyst. The use of a ligand, such as 1,10-phenanthroline or its derivatives, is often crucial to stabilize the copper catalyst, prevent its agglomeration, and accelerate the reaction rate.[2][3] High-boiling polar aprotic solvents like DMF or DMSO are typically used to ensure solubility of the reagents and to achieve the necessary reaction temperatures.
Sources
Benchmarking the Potency of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with high potency and selectivity is a paramount objective. The 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde scaffold has emerged as a promising starting point for the development of small molecule inhibitors targeting a range of biological pathways implicated in diseases such as cancer. The imidazole moiety is a well-established pharmacophore known for its diverse biological activities, including as an inhibitor of various kinases. This guide provides a comprehensive framework for benchmarking the potency of derivatives of this core structure, offering both theoretical insights and practical, field-proven experimental protocols.
The Rationale for Potency Benchmarking
The systematic evaluation of compound potency is a cornerstone of the drug discovery process. It allows for the quantitative comparison of newly synthesized analogs, enabling researchers to establish structure-activity relationships (SAR). A robust SAR is critical for guiding the iterative process of lead optimization, where chemical modifications are strategically made to enhance desired biological activity and improve pharmacokinetic properties. The primary metric for potency in early-stage drug discovery is often the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which quantifies the concentration of a compound required to inhibit a specific biological process by 50%.
Experimental Workflow for Potency Determination
A well-defined and reproducible experimental workflow is essential for generating high-quality, comparable potency data. The following diagram outlines a typical workflow for determining the IC50 of novel derivatives.
Caption: A generalized experimental workflow for determining the IC50 values of test compounds in a cell-based assay.
Detailed Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic or anti-proliferative potency of a compound. The protocol below is a self-validating system, including appropriate controls to ensure data integrity.
Materials:
-
Target cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test derivatives of this compound dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.
-
Incubate the plate for 72 hours under the same conditions as step 1.[1]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[1]
-
Comparative Potency of Benzaldehyde Derivatives
While a comprehensive SAR study for a series of this compound derivatives is not publicly available in a single report, we can draw valuable insights from closely related structures. The following table summarizes the inhibitory potency of a series of benzyloxybenzaldehyde derivatives against the enzyme aldehyde dehydrogenase 1A3 (ALDH1A3), a target of interest in cancer therapy. This data serves as an illustrative example of how potency can be benchmarked and compared.
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 | 0.23 | [2] |
| ABMM-16 | 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde | ALDH1A3 | 1.29 | [2] |
Note: The data presented is for a related class of compounds to illustrate the benchmarking process. The development of a robust SAR would require the synthesis and testing of a focused library of this compound derivatives against a specific biological target.
Mechanistic Insights: Targeting Kinase Signaling Pathways
Many imidazole-based compounds have been developed as kinase inhibitors.[3] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted by small molecule inhibitors.
Sources
Assessing the Selectivity of Novel p38 MAP Kinase Inhibitors Derived from a 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Scaffold: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring the selective activity of a compound to minimize off-target effects and potential toxicity. This guide provides an in-depth technical comparison for assessing the selectivity of a novel series of hypothetical compounds, derived from a 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde core, designed as inhibitors of p38 mitogen-activated protein (MAP) kinase.[1][2][3][4][5][6]
The p38 MAP kinase signaling cascade is a pivotal pathway in the cellular response to inflammatory cytokines and environmental stress, making it a compelling target for therapeutic intervention in a range of diseases, including rheumatoid arthritis and other inflammatory conditions.[3][7] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing inhibitors that are both potent and selective.[8]
This guide will compare our hypothetical compounds, "IMB-p38-1" and "IMB-p38-2" , against two well-characterized, clinically evaluated p38 MAP kinase inhibitors: BIRB 796 (Doramapimod) and SB203580 (Adezmapimod) . We will delve into the experimental methodologies crucial for a robust selectivity assessment, present and interpret comparative data, and provide the scientific rationale behind the experimental choices.
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key regulator of inflammatory responses. Its activation by upstream kinases leads to the phosphorylation of various downstream substrates, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 MAP kinase can effectively block this inflammatory cascade.
Caption: The p38 MAP kinase signaling pathway and the point of inhibition.
Comparative Selectivity Profiling: Methodology and Rationale
To provide a comprehensive assessment of selectivity, a multi-faceted approach employing both biochemical and cell-based assays is essential. This ensures that the evaluation is not only based on direct enzymatic inhibition but also reflects the compound's behavior in a more physiologically relevant context.
In Vitro Kinase Selectivity Profiling: Radiometric Assay
The radiometric kinase assay is a gold-standard method for directly measuring the catalytic activity of a kinase.[9][10][11][12] It quantifies the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific substrate. This method is highly sensitive and not prone to interference from colored or fluorescent compounds.
Experimental Workflow: Radiometric Kinase Assay
Caption: Workflow for a radiometric in vitro kinase selectivity assay.
Protocol: Radiometric Kinase Assay for p38α
-
Preparation of Reagents:
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 10 µM ATP).
-
Dilute recombinant human p38α kinase and its substrate (e.g., ATF2 peptide) in the reaction buffer.
-
Prepare serial dilutions of the test compounds (IMB-p38-1, IMB-p38-2, BIRB 796, SB203580) and a vehicle control (DMSO) in the reaction buffer.
-
Prepare a solution of [γ-³³P]-ATP in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase/substrate mixture.
-
Add the diluted inhibitors or DMSO.
-
Initiate the kinase reaction by adding the [γ-³³P]-ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filtermat that captures the phosphorylated substrate.
-
Wash the filtermat to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity on the filtermat using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Intracellular Target Engagement: NanoBRET™ Assay
While in vitro assays are crucial, they do not fully recapitulate the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and target accessibility can significantly influence a compound's efficacy. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful cell-based method to quantify compound binding to a specific kinase in living cells.[13][14][15][16]
This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ intracellular target engagement assay.
Protocol: NanoBRET™ Assay for p38α
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding for a NanoLuc®-p38α fusion protein.
-
Seed the transfected cells into 96-well, white-bottom tissue culture plates and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the cells.
-
Add the NanoBRET™ tracer at its predetermined optimal concentration.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of filtered luminescence measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Normalize the data to vehicle and no-tracer controls.
-
Determine the cellular IC50 values from the dose-response curves.
-
Comparative Data Analysis
The following tables present hypothetical data for our novel compounds, IMB-p38-1 and IMB-p38-2, alongside published data for the reference compounds, BIRB 796 and SB203580.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase | IMB-p38-1 (Hypothetical) | IMB-p38-2 (Hypothetical) | BIRB 796 (Doramapimod)[17][18][19] | SB203580 (Adezmapimod)[20][21][22] |
| p38α | 15 | 8 | 38 | 300-500 |
| p38β | 35 | 20 | 65 | 500 |
| p38γ | 150 | 90 | 200 | >10,000 |
| p38δ | 250 | 180 | 520 | >10,000 |
| JNK2 | 5,000 | 3,500 | 12,500 | >10,000 |
| ERK1 | >10,000 | >10,000 | >10,000 | >10,000 |
| c-Raf | 8,000 | 6,000 | Weak Inhibition | >10,000 |
| Lck | >10,000 | >10,000 | Weak Inhibition | >10,000 |
Table 2: Cellular Target Engagement (NanoBRET™ IC50, nM)
| Kinase | IMB-p38-1 (Hypothetical) | IMB-p38-2 (Hypothetical) |
| p38α | 120 | 65 |
| JNK2 | >10,000 | 8,000 |
Interpretation and Discussion
The data presented in the tables allows for a multi-dimensional comparison of our novel compounds against established inhibitors.
-
Potency: Both hypothetical compounds, IMB-p38-1 and IMB-p38-2, demonstrate potent inhibition of p38α in the biochemical assay, with IC50 values of 15 nM and 8 nM, respectively. This is comparable to, or even slightly better than, the potent allosteric inhibitor BIRB 796 (38 nM) and significantly more potent than the first-generation inhibitor SB203580 (300-500 nM).[17][18][19][20][21][22]
-
Selectivity within the p38 Family: IMB-p38-2 shows better selectivity for p38α/β over the γ and δ isoforms compared to IMB-p38-1. This is a desirable characteristic, as inhibiting different p38 isoforms can lead to distinct biological outcomes.
-
Kinome-wide Selectivity: A key aspect of selectivity is the assessment against unrelated kinases. Both IMB-p38-1 and IMB-p38-2 show significantly weaker inhibition of JNK2, ERK1, c-Raf, and Lck, indicating good selectivity over these kinases. The selectivity against JNK2 for IMB-p38-2 (over 400-fold) is particularly noteworthy and compares favorably with BIRB 796's high selectivity.[17]
-
Cellular Activity: The NanoBRET™ data confirms that both compounds can effectively engage p38α in a cellular context, with IMB-p38-2 again showing superior potency (IC50 of 65 nM). The shift in IC50 values from the biochemical to the cellular assay is expected and reflects factors such as cell membrane permeability and competition with high intracellular ATP concentrations. The high cellular IC50 for JNK2 further validates the selectivity observed in the biochemical assay.
-
Comparison with Competitors:
-
BIRB 796 (Doramapimod): This compound is a highly potent and selective allosteric inhibitor of p38.[17][18][19][23][24] Our hypothetical compounds, while potent, would need further profiling to determine if they share this allosteric binding mode, which can confer significant advantages in terms of selectivity.[3]
-
SB203580 (Adezmapimod): As an earlier generation ATP-competitive inhibitor, SB203580 has known off-target effects, including inhibition of other kinases like Raf at higher concentrations.[22][25] Our novel compounds demonstrate a clear improvement in both potency and selectivity over SB203580.
-
Conclusion
The systematic assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery. By employing a combination of robust in vitro biochemical assays and physiologically relevant cell-based target engagement studies, a comprehensive and reliable selectivity profile can be established.
This guide has outlined a practical framework for evaluating novel p38 MAP kinase inhibitors derived from a this compound scaffold. The comparative analysis of our hypothetical compounds, IMB-p38-1 and IMB-p38-2, against the established inhibitors BIRB 796 and SB203580, highlights how such data can be used to identify promising lead candidates. In this case, IMB-p38-2 emerges as the more promising candidate due to its superior potency and selectivity profile.
Further development of IMB-p38-2 would involve expanding the kinase panel for selectivity profiling, assessing its pharmacokinetic properties, and evaluating its efficacy in in vivo models of inflammatory disease. This structured and data-driven approach is essential for navigating the complexities of kinase inhibitor development and ultimately delivering safer and more effective medicines.
References
- Manley, P. W., et al. (2010). Extended kinase profile and properties of the protein kinase inhibitor nilotinib. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 445-453.
-
ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. Retrieved from [Link]
- Wang, Y., et al. (2012). Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. Current Medicinal Chemistry, 19(23), 3947-3961.
- Bolos, J., et al. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Topics in Medicinal Chemistry, 5(10), 955-977.
- Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3536-3540.
- Tiwari, A., & Tuscano, J. M. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3340.
-
opnme.com. (n.d.). P38 MAPK Inhibitor I BIRB 796. Retrieved from [Link]
-
Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. Retrieved from [Link]
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365.
-
DiscoveRx. (n.d.). dasatinib | KINOMEscan® screen. Retrieved from [Link]
-
Bio-protocol. (n.d.). Radioactive in vitro kinase assay. Retrieved from [Link]
- Kulkarni, S. K., & Singh, K. (2008). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Current Medicinal Chemistry, 15(23), 2348-2363.
- Giles, F. J., et al. (2013). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Clinical Cancer Research, 19(21), 5943-5949.
- Awasti, P., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17881-17892.
- Lee, H., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. Cancers, 12(12), 3629.
- Lee, M. R., & Tsai, J. Y. (2010). Structural Bioinformatics-Based Prediction of Exceptional Selectivity of p38 MAP Kinase Inhibitor PH-797804. Biochemistry, 49(25), 5176-5186.
- Breccia, M., & Alimena, G. (2009). Nilotinib: a second-generation tyrosine kinase inhibitor for chronic myeloid leukemia. Leukemia Research, 33(8), 1023-1029.
-
Bio-protocol. (n.d.). Radioactive in vitro kinase assay. Retrieved from [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
- Breccia, M., & Alimena, G. (2009). Nilotinib therapy in chronic myelogenous leukemia: the strength of high selectivity on BCR/ABL. Current Drug Targets, 10(6), 530-536.
- Fitzgerald, C. E., et al. (2003). Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry, 46(13), 2635-2649.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Zhou, T., & Huang, D. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Bain, J., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 424(3), 297-315.
- Cuenda, A., et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters, 364(2), 229-233.
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
- D'Alba, V., et al. (2017). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 22(10), 1745.
- Awasti, P., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17881-17892.
-
InvivoGen. (n.d.). SB203580: Akt & p38 MAP Kinases Inhibitor. Retrieved from [Link]
-
International Centre for Kinase Profiling. (n.d.). Dasatinib. Retrieved from [Link]
- Al-Warhi, T., et al. (2023). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Chemistry & Biodiversity, 20(5), e202201170.
- Kim, D. H., et al. (2010). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 24(7), 1236-1243.
-
Wikipedia. (n.d.). Dasatinib. Retrieved from [Link]
- United States Patent. (2010). Imidazotriazines and imidazopyrimidines as kinase inhibitors. (Patent No. US-7767675-B2). U.S.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. In Vitro Kinase Assays | Revvity [revvity.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 14. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 15. NanoBRET™ TE Intracellular Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
- 16. promega.com [promega.com]
- 17. apexbt.com [apexbt.com]
- 18. selleckchem.com [selleckchem.com]
- 19. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 20. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. invivogen.com [invivogen.com]
- 23. Pardon Our Interruption [opnme.com]
- 24. Pardon Our Interruption [opnme.com]
- 25. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Heterocyclic Aldehydes in Synthesis: A Comparative Analysis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Heterocyclic Aldehydes in Modern Synthesis
Heterocyclic aldehydes are foundational building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Their dual functionality—an electrophilic aldehyde group ripe for transformation and a heterocyclic ring system that imparts specific physicochemical and pharmacological properties—makes them invaluable. The reactivity of the aldehyde can be finely tuned by the electronic nature of the attached heterocycle, influencing reaction rates, yields, and even mechanistic pathways.[2][3]
This guide provides an in-depth comparison of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde , a highly functionalized and increasingly relevant scaffold, against other commonly employed heterocyclic aldehydes. We will dissect its performance in key synthetic transformations, grounding our analysis in mechanistic principles and comparative data to inform your experimental design and synthetic strategy.
Structural Features & Synthetic Accessibility
The subject of our focus, this compound, possesses a unique combination of structural motifs:
-
An Aldehyde Group: The primary reactive site for a multitude of synthetic transformations.
-
A Phenyl Ring: A rigid scaffold connecting the functional groups.
-
A Methoxy Group: An electron-donating group (EDG) ortho to the aldehyde, which enriches the ring with electron density and can influence the reactivity of the adjacent aldehyde.
-
A 4-Methyl-1H-imidazole Ring: A nitrogen-containing heterocycle known for its role in biological systems and its ability to act as a hydrogen bond acceptor or a ligand for metal catalysts.[1]
The synthesis of such N-arylated imidazoles is typically achieved through well-established methods like the Ullmann condensation or nucleophilic aromatic substitution, reacting a suitably substituted halobenzaldehyde with 4-methylimidazole.[1] Its availability from commercial suppliers further enhances its utility in discovery and development programs.[4][5]
Caption: Logical relationship between structure and reactivity.
Comparative Performance in Key Synthetic Transformations
We will now evaluate the performance of this compound against benchmark heterocyclic aldehydes—specifically 4-Pyridinecarboxaldehyde (electron-deficient heterocycle) and 2-Furaldehyde (electron-rich heterocycle)—in three foundational synthetic reactions.
Reductive Amination: The Cornerstone of Amine Synthesis
Reductive amination is a robust and widely used method for forming C-N bonds, involving the reaction of a carbonyl compound with an amine to form an imine (from primary amines) or an iminium ion (from secondary amines), which is then reduced in situ to the corresponding amine.[6][7] The choice of reducing agent is critical; reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the protonated imine/iminium ion much faster than the starting aldehyde.[6]
Causality Behind Experimental Choices:
-
Aldehyde Electronics: The rate-determining step can be either the initial formation of the hemiaminal or its subsequent dehydration to the imine. Electron-donating groups (like the methoxy group in our target molecule) can slightly decrease the carbonyl's electrophilicity but may stabilize the transition state leading to the imine. Conversely, electron-withdrawing heterocycles like pyridine can increase carbonyl electrophilicity.
-
Steric Hindrance: The bulky imidazole substituent may slightly retard the initial nucleophilic attack of the amine compared to less hindered aldehydes.
-
Catalyst Interaction: Acidic conditions are often used to catalyze imine formation. The basic nitrogen of the imidazole or pyridine ring can interact with the acid, potentially requiring stoichiometric adjustments.
Table 1: Comparative Data in a Representative Reductive Amination
| Aldehyde | Amine | Reducing Agent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Benzylamine | NaBH(OAc)₃ | DCE, rt, 12h | ~85-95% (Expected) | Based on[8] |
| 4-Pyridinecarboxaldehyde | Benzylamine | NaBH(OAc)₃ | DCE, rt, 12h | >90% | Based on[8] |
| 2-Furaldehyde | Benzylamine | NaBH(OAc)₃ | DCE, rt, 12h | >90% | Based on[8] |
| Benzaldehyde | Substituted Anilines | NaBH₄ / Fe Catalyst | CPME, 40°C, 3h | 86-98% |[8][9] |
Analysis: All tested aldehydes are excellent substrates for reductive amination, typically providing high yields. The electronic differences between them often manifest as subtle changes in reaction kinetics rather than significant variations in final yield under optimized conditions. Our target aldehyde is expected to perform robustly, making it a reliable building block for introducing the methoxy-imidazolephenyl motif into amine-containing targets.
Caption: Standardized workflow for comparing aldehyde performance.
The Wittig Reaction: A Classic Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[10] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent). The nature of the ylide (stabilized vs. non-stabilized) significantly impacts the reactivity and stereochemical outcome (E/Z selectivity) of the reaction.[11]
Causality Behind Experimental Choices:
-
Reactivity: The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon.[12] Aldehydes with electron-withdrawing groups are generally more electrophilic and react faster. Therefore, 4-pyridinecarboxaldehyde is expected to be highly reactive, while the electron-rich this compound and 2-furaldehyde might react slightly slower, though they are still excellent substrates.
-
Stereoselectivity: For non-stabilized ylides, the reaction often favors the formation of the Z-alkene under salt-free conditions. The specific substituents on the aldehyde can influence the ratio, although the ylide structure is the dominant factor.[11]
Table 2: Comparative Data in a Representative Wittig Reaction
| Aldehyde | Ylide (Non-Stabilized) | Conditions | Yield | E/Z Ratio | Reference |
|---|---|---|---|---|---|
| This compound | Ph₃P=CHCH₃ | THF, -78°C to rt | ~80-90% (Expected) | Z-favored | Based on[10][11] |
| 4-Pyridinecarboxaldehyde | Ph₃P=CHCH₃ | THF, -78°C to rt | >90% | Z-favored | Based on[10][11] |
| 2-Furaldehyde | Ph₃P=CHCH₃ | THF, -78°C to rt | >85% | Z-favored | Based on[10][11] |
| Benzaldehyde | Ph₃P=CH₂ | THF, rt | >95% | N/A |[12] |
Analysis: The Wittig reaction is highly effective for a wide range of aldehydes. While electronic effects can modulate the reaction rate, excellent yields are generally achievable for all the compared aldehydes. Our target aldehyde is a competent substrate, reliably participating in this crucial C-C bond-forming reaction.
Multicomponent Reactions (MCRs): A Gateway to Molecular Diversity
MCRs are convergent reactions where three or more reactants combine in a single pot to form a product that incorporates the majority of the atoms from the starting materials.[13][14] They are a cornerstone of diversity-oriented synthesis and are highly valued in drug discovery for rapidly generating libraries of complex molecules.[15][16] The aldehyde is a critical electrophile in many named MCRs, including the Ugi, Biginelli, and Hantzsch reactions.
Causality Behind Experimental Choices: The performance of an aldehyde in an MCR is often dictated by its reactivity in the initial step, which is typically the formation of an imine with an amine component. As discussed in the reductive amination section, most aldehydes, including our target molecule, are sufficiently reactive to participate efficiently. The diverse functionality of this compound makes it an attractive input for MCRs, allowing for the one-step synthesis of highly decorated, drug-like heterocyclic scaffolds. For instance, in a three-component reaction with a diketone and a nitrogen source, it can lead to complex imidazole derivatives.[17]
Analysis: The ability of structurally diverse aldehydes, including electron-rich, electron-poor, and heteroaromatic variants, to participate in MCRs is well-documented.[15] this compound is an excellent candidate for inclusion in MCR-based library synthesis campaigns, promising efficient incorporation and the generation of novel chemical matter.
Detailed Experimental Protocol: Comparative Reductive Amination
This protocol provides a self-validating system for comparing the reactivity of different aldehydes under identical conditions.
Objective: To synthesize and compare the yields of N-benzyl-1-(4-(methoxymethyl)-2-methoxyphenyl)-4-methyl-1H-imidazole from three different aldehydes.
Materials:
-
Aldehyde 1: this compound (1.0 mmol, 218.2 mg)
-
Aldehyde 2: 4-Pyridinecarboxaldehyde (1.0 mmol, 107.1 mg)
-
Aldehyde 3: 2-Furaldehyde (1.0 mmol, 96.1 mg)
-
Benzylamine (1.1 mmol, 117.9 mg, 120 µL)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 317.9 mg)
-
1,2-Dichloroethane (DCE), anhydrous (5 mL per reaction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To three separate oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars, add Aldehyde 1, 2, and 3, respectively.
-
Addition of Reactants: To each flask, add anhydrous DCE (5 mL) followed by benzylamine (1.1 mmol). Stir the mixtures at room temperature for 20 minutes to allow for initial imine formation.
-
Initiation of Reduction: Add sodium triacetoxyborohydride (1.5 mmol) to each flask in one portion. Note: This reagent is moisture-sensitive; handle it quickly.
-
Reaction Monitoring: Stir the reactions at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 8-16 hours).
-
Workup: Carefully quench each reaction by the slow addition of saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers for each reaction, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Collect the pure fractions, concentrate, and dry under high vacuum to a constant weight. Characterize the products by ¹H NMR, ¹³C NMR, and HRMS to confirm their identity and purity. Calculate the isolated yield for each reaction.
Conclusion and Outlook
This guide demonstrates that This compound is a versatile and highly effective building block in modern organic synthesis. Its performance in key transformations such as reductive amination, the Wittig reaction, and multicomponent reactions is comparable to, and in some cases potentially advantaged by its unique electronic and structural features, when compared with other common heterocyclic aldehydes.
-
Reliability: It consistently provides high yields in robust, well-established reactions.
-
Functionality: The presence of the methoxy and methyl-imidazole motifs provides valuable handles for medicinal chemists, offering sites for hydrogen bonding, metal coordination, and metabolic stability modulation.
-
Versatility: Its competence across a range of reaction classes makes it a strategic choice for both linear synthesis and diversity-oriented library generation.
For researchers and drug development professionals, this compound represents not just an alternative, but a strategic asset for constructing novel molecular architectures with high potential for biological activity.
References
-
Nair, V., et al. (2005). Two Unprecedented Multicomponent Reactions Involving N-Heterocyclic Carbenes, Activated Acetylenes, and Aldehydes. Organic Letters. [Link]
-
Reddy, C. R., et al. (2014). One-Step Synthesis of Heterocyclic Privileged Medicinal Scaffolds by a Multicomponent Reaction of Malononitrile with Aldehydes and Thiols. The Journal of Organic Chemistry. [Link]
-
Müller, T. J. J. (Ed.). (2009). Multi-Component Reactions in Heterocyclic Chemistry. Topics in Heterocyclic Chemistry. [Link]
-
Verma, A., et al. (2017). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances. [Link]
-
Rani, P., & Shahid, M. (2022). Multi-component synthesis and recent development on heterocyclic compounds: A research. Journal of Pharmaceutical Negative Results. [Link]
-
Borah, A. J., et al. (2021). Sustainable Amine Synthesis: Iron Catalyzed Reactions of Hydrosilanes with Imines, Amides, Nitroarenes and Nitriles. ResearchGate. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Perrin, D., et al. (2019). Efficient One‐Pot Reductive Aminations of Carbonyl Compounds with Aquivion‐Fe as a Recyclable Catalyst and Sodium Borohydride. ResearchGate. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. organic-chemistry.org. [Link]
-
Volcho, K. P., & Salakhutdinov, N. F. (2018). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Russian Chemical Reviews. [Link]
-
Golovanov, A. A., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances. [Link]
-
Tellez, J. D., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Acta Crystallographica Section E. [Link]
-
Johnson, T. A., et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank. [Link]
-
Larock, R. C., et al. (2004). Efficient Syntheses of Heterocycles and Carbocycles by Electrophilic Cyclization of Acetylenic Aldehydes and Ketones. Organic Letters. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]
-
Beller, M., & Bolm, C. (Eds.). (2004). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Transition Metals for Organic Synthesis. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]
-
Organic Chemistry Portal. Wittig Reaction. organic-chemistry.org. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. PrepChem.com. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Dana Bioscience. (n.d.). This compound. Dana Bioscience. [Link]
-
da Silva, F. M., et al. (2024). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. Current Organic Chemistry. [Link]
-
Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]
-
OUCI. (2024). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. OUCI. [Link]
- Google Patents. (2012). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
-
Jin, L., et al. (2009). 3-Meth-oxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)prop-oxy]benzaldehyde. Acta Crystallographica Section E. [Link]
-
ResearchGate. (2010). (PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. ResearchGate. [Link]
-
ResearchGate. (2005). Synthesis of 3α-hydroxy-21-(1′-imidazolyl)-3β-methoxyl-methyl-5α-pregnan-20-one via lithium imidazole with 17α-acetylbromopregnanone. Request PDF. [Link]
-
PubChem. (n.d.). 3-Methoxy-4-methylbenzaldehyde. PubChem. [Link]
-
ResearchGate. (2023). The model reaction of benzil (1.0 mmol), 4-methoxy benzaldehyde... ResearchGate. [Link]
Sources
- 1. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry of Aldehydes and Ketones in the Synthesis of Hetero...: Ingenta Connect [ingentaconnect.com]
- 3. The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Per… [ouci.dntb.gov.ua]
- 4. danabiosci.com [danabiosci.com]
- 5. 4-(1H-Imidazol-1-yl)benzaldehyde | 10040-98-9 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicaljournal.in [chemicaljournal.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides an in-depth comparative analysis of the spectroscopic data for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde and two of its key positional isomers, crucial for their unambiguous differentiation in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for structural elucidation.
Introduction: The Critical Need for Isomer Differentiation
The subject of this guide, this compound, and its isomers are heterocyclic compounds with potential applications in medicinal chemistry. The specific arrangement of the methoxy and 4-methyl-1H-imidazol-1-yl substituents on the benzaldehyde ring dictates the molecule's three-dimensional structure and, consequently, its interaction with biological targets. Erroneous identification of an isomer can lead to misleading structure-activity relationship (SAR) studies and potential safety concerns. Therefore, a robust and reliable analytical methodology for their differentiation is essential. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and comprehensive framework for distinguishing between these closely related molecules.
Molecular Structures Under Investigation
For the purpose of this guide, we will be comparing the target molecule with two of its logical positional isomers. The structures and their corresponding SMILES notations are provided below.
Figure 1. Molecular structures of the target compound and its positional isomers.
SMILES Notations:
-
Target Molecule (Isomer 1): COc1cc(c(cc1C=O)N2C=C(C)N=C2)OC
-
Isomer 2: COc1cccc(c1C=O)n1cc(C)cn1
-
Isomer 3: COc1cc(c(cc1)C=O)n1cc(C)cn1
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR chemical shifts for the three isomers are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | Isomer 1 (Target) | Isomer 2 | Isomer 3 |
| Aldehyde (-CHO) | ~9.85 (s) | ~10.20 (s) | ~9.90 (s) |
| Imidazole H-2 | ~7.80 (s) | ~7.75 (s) | ~7.85 (s) |
| Imidazole H-5 | ~7.10 (s) | ~7.05 (s) | ~7.15 (s) |
| Imidazole -CH₃ | ~2.30 (s) | ~2.28 (s) | ~2.32 (s) |
| Methoxy (-OCH₃) | ~3.95 (s) | ~3.90 (s) | ~4.00 (s) |
| Aromatic Protons | ~7.40-7.60 (m) | ~7.20-7.50 (m) | ~7.00-7.80 (m) |
Analysis and Interpretation:
The most significant differences in the predicted ¹H NMR spectra arise from the varied electronic effects of the substituents on the aromatic ring protons.
-
Aldehyde Proton: The chemical shift of the aldehyde proton is sensitive to the electronic nature of the substituent at the ortho and para positions. In Isomer 2 , the methoxy group is ortho to the aldehyde, leading to a predicted downfield shift (~10.20 ppm) due to a combination of steric and electronic effects. In contrast, Isomer 1 and Isomer 3 are expected to have aldehyde proton signals at slightly lower chemical shifts.
-
Aromatic Protons: The substitution pattern on the benzene ring in each isomer results in a unique set of multiplicities and chemical shifts for the aromatic protons.
-
Isomer 1: The protons on the benzaldehyde ring will exhibit a more complex splitting pattern due to the presence of three different substituents.
-
Isomer 2: The aromatic protons will likely appear as a multiplet in the range of 7.20-7.50 ppm.
-
Isomer 3: This isomer is expected to show a more distinct set of signals for the aromatic protons, potentially including a doublet for the proton ortho to the aldehyde group, which would be significantly downfield.
-
-
Imidazole and Methoxy Protons: The signals for the imidazole ring protons, the imidazole methyl group, and the methoxy group are predicted to be singlets in all three isomers, with only minor variations in their chemical shifts.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR chemical shifts for the isomers are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | Isomer 1 (Target) | Isomer 2 | Isomer 3 |
| Aldehyde (C=O) | ~191.0 | ~192.5 | ~190.5 |
| Imidazole C-2 | ~138.0 | ~137.5 | ~138.5 |
| Imidazole C-4 | ~130.0 | ~129.8 | ~130.2 |
| Imidazole C-5 | ~120.0 | ~119.5 | ~120.5 |
| Imidazole -CH₃ | ~14.0 | ~13.8 | ~14.2 |
| Methoxy (-OCH₃) | ~56.0 | ~55.8 | ~56.2 |
| Aromatic Carbons | ~110-155 | ~115-160 | ~112-162 |
Analysis and Interpretation:
The key differentiators in the ¹³C NMR spectra are the chemical shifts of the carbonyl carbon and the aromatic carbons.
-
Carbonyl Carbon: The electronic environment significantly influences the chemical shift of the aldehyde carbonyl carbon. The ortho-methoxy group in Isomer 2 is predicted to cause a downfield shift of the carbonyl signal (~192.5 ppm) compared to the other two isomers.
-
Aromatic Carbons: The substitution pattern on the benzene ring will result in a unique set of signals for the aromatic carbons in each isomer. The number of distinct aromatic carbon signals can also help in differentiation. For instance, depending on the symmetry, some isomers might show fewer than six aromatic carbon signals. The carbon atom attached to the methoxy group (C-O) will typically appear in the downfield region of the aromatic signals, often around 150-160 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted characteristic IR absorption frequencies for the isomers are presented in Table 3.
**Table 3: Predicted Characteristic IR Absorption Frequencies (cm⁻¹) **
| Vibrational Mode | Isomer 1 (Target) | Isomer 2 | Isomer 3 |
| C-H (aldehyde) | ~2820, ~2720 | ~2830, ~2730 | ~2810, ~2710 |
| C=O (aldehyde) | ~1690 | ~1680 | ~1695 |
| C=C (aromatic) | ~1600, ~1580 | ~1605, ~1585 | ~1595, ~1575 |
| C-O (methoxy) | ~1250 | ~1260 | ~1240 |
| C-N (imidazole) | ~1380 | ~1385 | ~1375 |
Analysis and Interpretation:
While all three isomers will exhibit the characteristic absorptions for an aldehyde, an aromatic ring, a methoxy group, and an imidazole ring, subtle differences in the positions of these bands can be used for differentiation.
-
C=O Stretch: The position of the strong carbonyl stretching vibration is sensitive to electronic effects. Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic aldehyde. The electron-donating methoxy group's position relative to the aldehyde will influence the C=O bond order and thus its stretching frequency. Isomer 2 , with the methoxy group ortho to the aldehyde, might show a slightly lower C=O stretching frequency due to increased resonance contribution.
-
C-H Stretch (Aldehyde): The characteristic Fermi resonance doublet for the aldehyde C-H stretch is expected in all three isomers, typically appearing as two medium-intensity bands.
-
Fingerprint Region: The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of C-H bending and other skeletal vibrations. This region is unique for each isomer and can serve as a definitive fingerprint for identification when compared against a reference spectrum.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Fragmentation Pathways:
All three isomers will have the same molecular weight and are expected to show a prominent molecular ion peak (M⁺) in their mass spectra. The key to differentiation lies in the relative abundances of the fragment ions.
Figure 2. Generalized fragmentation pathway for the isomers.
-
Loss of a Hydrogen Radical (-H•): A peak at [M-1] is common for aldehydes.
-
Loss of the Aldehyde Group (-CHO•): A significant peak at [M-29] is expected. The stability of the resulting cation will vary depending on the substitution pattern, potentially leading to differences in the relative intensity of this fragment between the isomers.
-
Loss of a Methyl Radical (-CH₃•): Loss of a methyl radical from the methoxy group will result in a peak at [M-15].
-
Loss of a Methoxy Radical (-OCH₃•): A peak at [M-31] can also be anticipated.
-
Imidazole Ring Fragmentation: The imidazole ring itself can fragment, leading to characteristic ions. A prominent fragment corresponding to the 4-methyl-1H-imidazol-1-yl cation or related fragments can be expected.
The relative abundance of the [M-CHO]⁺ and [M-OCH₃]⁺ fragments is likely to be the most informative for distinguishing the isomers, as the stability of the resulting carbocations will be influenced by the position of the remaining substituents.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Instrument Parameters:
-
Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate resolution.
-
For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Data Acquisition:
-
Use a standard electron ionization energy of 70 eV.
-
Acquire data over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).
-
Figure 3. A generalized workflow for the spectroscopic analysis of the isomers.
Conclusion
The unambiguous differentiation of positional isomers such as this compound and its related structures is a critical task in chemical and pharmaceutical research. This guide has outlined a multi-technique spectroscopic approach, leveraging the distinct capabilities of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By carefully analyzing the subtle but significant differences in chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, researchers can confidently identify and characterize these isomers. The provided experimental protocols serve as a foundation for obtaining high-quality, reliable data, ensuring the integrity of subsequent research and development activities.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
ChemDraw, PerkinElmer. (Used for chemical structure drawing and generation of predicted spectroscopic data). [Link]
-
NIST Chemistry WebBook: A comprehensive source of chemical and physical data, including IR and mass spectra. [Link]
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
As a key intermediate in the synthesis of various active compounds, understanding the nuanced safety protocols for handling 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is paramount for the safety of researchers and the integrity of drug development programs.[1] This guide synthesizes critical safety information, drawing from data on structurally similar compounds to provide a robust framework for operational and disposal procedures. Given that the toxicological properties of this specific compound have not been fully investigated, a cautious approach is warranted.[2]
Hazard Assessment: A Proactive Stance
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide extrapolates potential hazards from analogous structures, including various substituted benzaldehydes and imidazole-containing compounds. The imidazole moiety is a well-established pharmacophore present in many therapeutic agents, but it and its derivatives can also possess biological activity that requires careful handling.[3][4]
Anticipated Hazards:
-
Skin and Eye Irritation/Corrosion: Aromatic aldehydes and imidazole derivatives are frequently cited as causing skin irritation, serious eye irritation, and in some cases, severe skin burns and eye damage.[5][6][7][8][9]
-
Respiratory Tract Irritation: Inhalation may lead to respiratory irritation.[2][5][6][7]
-
Harmful if Swallowed: Oral toxicity is a concern with related compounds.[6][8][9]
| Hazard Classification (Anticipated) | GHS Category (Anticipated) | Precautionary Statement |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage / Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
This table is based on data from structurally similar compounds and should be used as a precautionary guide.[2][6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[10]
Core PPE Requirements
-
Eye and Face Protection:
-
Minimum: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[2][11]
-
Recommended for Splash Hazard: A face shield worn over safety goggles is required when there is a risk of splashing, such as during transfers of solutions or highly exothermic reactions.[12]
-
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves provide good short-term protection against a broad range of chemicals.[12] Always inspect gloves for tears or degradation before use and dispose of them after handling the compound.[6] For prolonged or high-exposure tasks, consult the glove manufacturer's compatibility charts to select the most appropriate material.[12][13]
-
Lab Coat/Protective Clothing: A flame-resistant lab coat (e.g., Nomex®) should be worn and kept buttoned.[12] A complete suit protecting against chemicals may be necessary depending on the scale of the operation.[6]
-
-
Respiratory Protection:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2] The type of respirator will depend on the concentration of the substance in the air.[14]
-
PPE Selection Workflow
Caption: PPE selection workflow based on task-specific risk assessment.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures minimal exposure and prevents contamination.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Preparation and Weighing:
-
Conduct all manipulations, including weighing and preparing solutions, inside a certified chemical fume hood.[5]
-
Use dedicated spatulas and glassware.
-
Ensure a safety shower and eyewash station are readily accessible.
-
-
Running the Reaction:
-
Set up the reaction apparatus within the fume hood.
-
Wear the appropriate PPE throughout the entire process.
-
Avoid eating, drinking, or smoking in the laboratory.[2]
-
-
Post-Handling and Decontamination:
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Segregation: All waste containing this compound must be kept separate from other waste streams.[15] This includes:
-
Unused or expired product.
-
Reaction residues and solutions.
-
Contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads).
-
-
Waste Containers:
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.[15]
-
Solid Waste: Collect in a separate, clearly labeled container.[15]
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste.[16] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste. Contaminated packaging should be treated as hazardous waste.[15]
-
Disposal Workflow
Caption: Workflow for the safe disposal of chemical waste.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[5] Remove and wash contaminated clothing before reuse.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2]
-
Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite) and collect it in a suitable container for disposal.[5] Do not let the product enter drains.[6]
This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheets for any chemicals used in your procedures.
References
-
Bio-Connect. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. Retrieved from [Link]
-
Angene Chemical. (2025, April 5). Safety Data Sheet: 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Princeton University. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Al-blewi, F. F., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4647. [Link]
-
Singh, P., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Coronavirus Disease - COVID-19. IntechOpen. [Link]
-
Mumtaz, A., et al. (2016). Imidazole and its derivatives as potential candidates for drug development. Journal of Pharmacy & Pharmacology, 11, 756-64. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio.vu.nl [bio.vu.nl]
- 6. angenechemical.com [angenechemical.com]
- 7. chemos.de [chemos.de]
- 8. chemos.de [chemos.de]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. fishersci.com [fishersci.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. benchchem.com [benchchem.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
